molecular formula C8H10ClNO2 B141205 3'-Amino-2'-hydroxyacetophenone hydrochloride CAS No. 90005-55-3

3'-Amino-2'-hydroxyacetophenone hydrochloride

Cat. No.: B141205
CAS No.: 90005-55-3
M. Wt: 187.62 g/mol
InChI Key: BSWMUKIPTBQFPN-UHFFFAOYSA-N
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Description

3'-Amino-2'-hydroxyacetophenone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMUKIPTBQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332627
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90005-55-3
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) demands a comprehensive understanding of its chemical attributes and behavior. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, practical understanding of this compound, grounded in the principles of organic synthesis, analytical chemistry, and process development. Herein, we will explore the nuances of its synthesis, delve into its physicochemical properties, and discuss its critical role in drug development, all while maintaining a steadfast commitment to scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a pivotal building block in multi-step organic syntheses.[1] Its unique trifunctional nature—a ketone, a phenol, and an amine salt—renders it a versatile reagent.

CAS Number: 90005-55-3[1]

Molecular Formula: C₈H₁₀ClNO₂[1]

Molecular Weight: 187.62 g/mol [1]

Synonyms: 1-(3-Amino-2-hydroxyphenyl)ethanone hydrochloride, 2-Acetyl-6-aminophenol hydrochloride[2]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as the melting point, show variability across different sources, which can be attributed to differences in purity and measurement conditions.

PropertyValueSource(s)
Appearance White to off-white or light brown crystalline powder/solid.[1][2]
Melting Point 156-160°C, 164-166°C, 180-185°C[2][3]
Boiling Point Not commonly specified due to decomposition at high temperatures.[1]
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in non-polar solvents.[1][3]
Density Estimated at 1.2-1.3 g/cm³[1]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[2][4]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous systems, which is advantageous for certain reaction conditions.[2] However, the free base, 3-amino-2-hydroxyacetophenone, is known to be unstable.[5]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with a common strategy involving the synthesis of a substituted acetophenone followed by functional group manipulations. Below, we present a consolidated and rationalized synthetic pathway, primarily based on methodologies described in the patent literature, starting from the readily available 4-chlorophenol.

The overarching logic of this synthetic route is to first construct the acetophenone framework, then introduce the nitro group which can be subsequently reduced to the desired amino group. The chloro-substituent serves to direct the regiochemistry of the nitration and is removed in the final reduction step.

graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="4-Chlorophenol"]; B [label="4-Chlorophenyl Acetate"]; C [label="2'-Hydroxy-5'-chloroacetophenone"]; D [label="2'-Hydroxy-3'-nitro-5'-chloroacetophenone"]; E [label="3'-Amino-2'-hydroxyacetophenone\n(Free Base)"]; F [label="3'-Amino-2'-hydroxyacetophenone HCl\n(Final Product)"];

A -> B [label="Acetylation\n(Acetic Anhydride)"]; B -> C [label="Fries Rearrangement\n(AlCl3)"]; C -> D [label="Nitration\n(Fuming HNO3 / H2SO4)"]; D -> E [label="Catalytic Hydrogenation\n(Pd/C, H2)"]; E -> F [label="Salt Formation\n(HCl)"]; }

Synthesis Workflow Diagram

Part 1: Synthesis of the Free Base (3'-Amino-2'-hydroxyacetophenone)

Step 1: Acetylation of 4-Chlorophenol

The synthesis commences with the esterification of 4-chlorophenol to form 4-chlorophenyl acetate. This is a standard acetylation reaction, often carried out using acetic anhydride with a catalytic amount of strong acid, such as sulfuric acid. The purpose of this step is to protect the phenolic hydroxyl group and to introduce the acetyl group that will later be rearranged.

Step 2: Fries Rearrangement of 4-Chlorophenyl Acetate

This is a key step where the acetyl group migrates from the phenolic oxygen to the aromatic ring to form a hydroxyaryl ketone. The Fries rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6] The reaction is regioselective, yielding a mixture of ortho and para isomers. In this case, the desired product is 2'-hydroxy-5'-chloroacetophenone (the ortho-acylated product). The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.[6] Higher temperatures generally favor the formation of the ortho product.[6]

  • Experimental Insight: The use of a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting ester and the product ketone. The reaction is typically performed in a high-boiling solvent or neat at elevated temperatures (e.g., 130°C) to drive the rearrangement towards the desired ortho product.[7]

Step 3: Nitration of 2'-Hydroxy-5'-chloroacetophenone

The next step is the electrophilic aromatic substitution to introduce a nitro group onto the ring. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively. The powerful activating effect of the hydroxyl group directs the incoming nitro group to the position ortho to it (and meta to the acetyl group), yielding 2'-hydroxy-3'-nitro-5'-chloroacetophenone. A common nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid, typically used at low temperatures to control the exothermic reaction.

  • Detailed Protocol (based on CN107698452B):

    • Dissolve 2-hydroxy-5-chloroacetophenone in glacial acetic acid.

    • Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

    • In a controlled reactor (a microchannel reactor is suggested for safety and efficiency), mix the two solutions at a controlled temperature (e.g., 65°C).[8]

    • After the reaction is complete, the product is precipitated by the addition of water, filtered, washed with cold ethanol, and dried.[8]

Step 4: Catalytic Hydrogenation of 2'-Hydroxy-3'-nitro-5'-chloroacetophenone

This final step in the formation of the free base is a reduction of the nitro group to an amino group and the simultaneous hydrogenolysis of the chloro group. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

  • Detailed Protocol (based on CN107698452B):

    • Dissolve the nitro compound in a suitable solvent, such as ethanol.

    • Add a base, like triethylamine, and the 10% Pd/C catalyst.

    • Pressurize the reactor with hydrogen (e.g., 0.5-1.5 MPa) and heat to a specified temperature (e.g., 100-140°C).[8]

    • Upon completion, the catalyst is filtered off.

    • The crude product can be isolated by concentrating the filtrate and adjusting the pH to precipitate the free base.[8]

An alternative approach involves a multi-enzyme biosynthesis route, which can be more environmentally friendly. This method uses a combination of nitrobenzene nitroreductase and hydroxylaminobenzene mutase to convert m-nitroacetophenone to 3-amino-2-hydroxy acetophenone.

Part 2: Formation and Purification of the Hydrochloride Salt

The free base, 3'-amino-2'-hydroxyacetophenone, is often converted to its hydrochloride salt to improve its stability and handling properties.[9]

  • Experimental Protocol:

    • Dissolve the crude 3'-amino-2'-hydroxyacetophenone free base in a suitable solvent, such as ethanol or isopropanol.

    • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The precipitate is then filtered, washed with a cold solvent (like ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

Purification of the final product can also be achieved by recrystallization from a suitable solvent system to achieve the desired purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of this compound. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the amine protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. The chemical shifts and coupling constants of these protons would be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with those attached to heteroatoms shifted accordingly), and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad peak for the O-H stretch of the phenolic hydroxyl group.

  • N-H stretching bands for the ammonium group.

  • A strong C=O stretching band for the ketone.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates. A typical specification for high-quality this compound is a purity of ≥98%.[1]

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Pranlukast .[1] Pranlukast is a selective leukotriene D4 receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[9]

graph Pranlukast_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="3'-Amino-2'-hydroxyacetophenone HCl"]; B [label="Intermediate Amide"]; C [label="Pranlukast"];

A -> B [label="Coupling with\n4-(4-phenylbutoxy)benzoic acid"]; B -> C [label="Further synthetic steps\n(e.g., reaction with ethyl\n1H-tetrazole-5-acetate and cyclization)"]; }

Role in Pranlukast Synthesis

In the synthesis of Pranlukast, this compound is typically reacted with an activated form of 4-(4-phenylbutoxy)benzoic acid to form an amide bond. This is a critical step in assembling the core structure of the Pranlukast molecule.[10] The hydroxyl and acetyl groups of the acetophenone moiety are then further elaborated in subsequent steps to complete the synthesis of the final API.

Safety, Handling, and Stability

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Summary:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Stability and Storage:

  • The compound should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[4][11]

  • It should be protected from moisture and incompatible materials such as strong oxidizing agents.[11]

  • Aminophenols, in general, can be sensitive to air and light, and may darken over time due to oxidation.[12] Storing under an inert atmosphere can help to prolong shelf life.

Quality Control for Pharmaceutical Applications

For use in pharmaceutical manufacturing, this compound must meet stringent quality control standards to ensure the safety and efficacy of the final drug product.[13] Key quality control parameters include:

  • Assay (Purity): Typically determined by HPLC, with a minimum purity of 98% often required.[1]

  • Identification: Confirmed by spectroscopic methods such as IR and NMR.

  • Moisture Content: Determined by Karl Fischer titration, with limits typically set at ≤0.5%.[1]

  • Residue on Ignition: A measure of inorganic impurities, with typical limits of ≤0.1%.[1]

  • Heavy Metals: Limits are set to ensure the absence of toxic metal impurities (e.g., ≤10 ppm).[1]

  • Related Substances: HPLC is used to identify and quantify any impurities, which must be controlled within specified limits according to regulatory guidelines (e.g., ICH Q7).

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis, while involving multiple steps, is achievable through well-established organic reactions. A thorough understanding of its properties, analytical characterization, and handling requirements is essential for its safe and effective use in research and manufacturing. As the demand for pharmaceuticals like Pranlukast continues, the need for high-quality, well-characterized intermediates like this compound will remain critical.

References

3'-Amino-2'-hydroxyacetophenone hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical synthesis and fine chemical engineering, this compound (CAS No: 90005-55-3) emerges as a pivotal intermediate compound. Its strategic importance is most prominently recognized in the manufacturing of Pranlukast, a leukotriene receptor antagonist used for the management of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. The hydrochloride salt form of 3'-Amino-2'-hydroxyacetophenone is favored in industrial applications as it enhances the compound's stability and solubility, particularly in aqueous systems, facilitating its use in various reaction protocols.[4]

This document is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering field-proven insights and validated protocols to support the effective utilization of this versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Profile

The chemical identity and reactivity of this compound are dictated by its unique molecular architecture. The structure consists of an acetophenone core, which is a benzene ring attached to an acetyl group. The key functional groups are an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 2-position relative to the acetyl group.[5] This specific arrangement of a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, along with the electron-withdrawing acetyl group, defines its chemical behavior and makes it a valuable precursor in heterocyclic synthesis.

The compound's official IUPAC name is 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride.[5] The presence of the hydrochloride salt ensures greater stability and ease of handling compared to its free base form.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

The following table consolidates the key physical and chemical properties of the compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 90005-55-3[1][6][7]
Molecular Formula C₈H₁₀ClNO₂[1][6][8]
Molecular Weight 187.62 g/mol [1][5][6][8]
IUPAC Name 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride[5]
Synonyms 2-Acetyl-6-aminophenol hydrochloride, 3-Amino-2-hydroxyacetophenone HCl[6][8]
Appearance White to off-white or light brown crystalline solid/powder[1][2][6]
Melting Point 156-185 °C (range varies by source)[1][2][6]
Solubility Soluble in water, ethanol, and methanol. Sparingly soluble in non-polar solvents.[1][9]
Storage Store in a cool, dry place under an inert atmosphere at room temperature.[6][10]

Part 2: Synthesis and Manufacturing Insights

Chemical Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A prevalent method starts with p-chlorophenol.[3][11]

The rationale for this pathway is grounded in the strategic introduction and transformation of functional groups on the aromatic ring:

  • Acetylation: The synthesis often begins with the protection of the hydroxyl group of a starting phenol, followed by an acylation reaction.

  • Fries Rearrangement: This key step involves the rearrangement of an aryl ester to a hydroxy aryl ketone, correctly positioning the acetyl group on the benzene ring. The choice of Lewis acid catalyst (e.g., aluminum trichloride) and temperature is critical for maximizing the yield of the desired ortho-isomer.[11]

  • Nitration: A nitro group is introduced onto the ring. The directing effects of the existing hydroxyl and acetyl groups guide the nitration to the desired position. This step is highly sensitive and must be controlled to prevent over-nitration and ensure safety.

  • Reduction: The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C as a catalyst) or with other reducing agents.[12] This step is crucial as it forms the final amino functionality.

  • Salt Formation: The resulting 3'-Amino-2'-hydroxyacetophenone free base, which can be unstable, is reacted with hydrochloric acid to form the stable and more soluble hydrochloride salt.[3][9]

Caption: General workflow for the chemical synthesis of 3'-Amino-2'-hydroxyacetophenone HCl.

Emerging Biosynthetic Routes

Reflecting the industry's shift towards green chemistry, biosynthetic methods for producing 3-amino-2-hydroxy acetophenone (3AHAP) are being explored. A multi-enzyme cascade has been developed that converts m-nitroacetophenone to 3AHAP.[13][14] This process utilizes enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase, often coupled with a cofactor regeneration system to be economically viable.[14] While still in development for large-scale production, these enzymatic routes promise a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[13]

Part 3: Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount, especially for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Standard Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique helps to identify the key functional groups present in the molecule, such as the O-H (hydroxyl), N-H (amino), C=O (carbonyl), and C-N bonds, by their characteristic absorption frequencies.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a sample.

Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Reference standard of this compound (≥99.5% purity)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area normalization method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Causality and Validation: The choice of a buffered mobile phase at pH 3.0 is to ensure the protonation of the amino group, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the polar main compound from potential non-polar impurities. This protocol is self-validating through the use of a high-purity reference standard to confirm system suitability (e.g., peak symmetry, theoretical plates) before sample analysis.

Part 4: Applications, Safety, and Handling

Primary Application in Drug Development

The principal application of this compound is as a crucial building block in the synthesis of Pranlukast.[1] Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor, which plays a key role in the inflammatory cascade of asthma. The unique arrangement of the amino and hydroxyl groups on the acetophenone ring allows for the construction of the complex chromone core of the Pranlukast molecule.[3]

Other Research Applications

Beyond its role in Pranlukast synthesis, the compound's reactive functional groups make it a versatile reagent in organic synthesis for creating:

  • Heterocyclic compounds of medicinal interest.[4]

  • Novel dyes and fluorescent probes, where the aminophenol structure can serve as a fluorophore core.[4]

Safety and Handling Protocols

As a chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Identification:

  • Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][15][16]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[15]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[17]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[18]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[15]

Storage and Disposal:

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its critical role in the pharmaceutical industry. Its synthesis, while complex, is well-established, and robust analytical methods are available to ensure its quality. A thorough understanding of its properties, safe handling procedures, and applications is essential for any researcher or drug development professional working with this compound. As the industry moves towards more sustainable practices, the development of biosynthetic routes may offer new avenues for the production of this key building block.

References

An In-Depth Technical Guide to the Synthesis of 3'-Amino-2'-hydroxyacetophenone Hydrochloride from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exploration of the synthesis of 3'-Amino-2'-hydroxyacetophenone hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, 2-aminophenol, and proceeds through a two-step reaction sequence involving N-acetylation followed by a Lewis acid-catalyzed Fries rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles and safety considerations.

Introduction: Strategic Importance of 3'-Amino-2'-hydroxyacetophenone

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring an aminophenol core with an acetyl group, provides a versatile scaffold for the construction of more complex molecules. A notable application is in the preparation of Pranlukast, a leukotriene receptor antagonist used in the management of asthma. The hydrochloride salt form of 3'-Amino-2'-hydroxyacetophenone enhances its stability and handling properties, making it suitable for storage and further synthetic transformations.

The synthetic route detailed herein is a classic and industrially relevant approach that leverages fundamental organic reactions to achieve the target molecule efficiently.

Synthetic Strategy: A Two-Step Approach

The overall synthesis can be conceptually divided into three main stages:

  • N-Acetylation of 2-Aminophenol: The initial step involves the chemoselective acetylation of the amino group of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide. This protects the amino group and sets the stage for the subsequent rearrangement.

  • Fries Rearrangement: The acetyl group from the amide intermediate is induced to migrate to the aromatic ring, specifically to the carbon atom ortho to the hydroxyl group, through a Lewis acid-catalyzed Fries rearrangement.

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized 3'-Amino-2'-hydroxyacetophenone into its more stable hydrochloride salt.

Synthesis_Overview Start 2-Aminophenol Intermediate N-(2-hydroxyphenyl)acetamide Start->Intermediate N-Acetylation (Acetic Anhydride) Product_Base 3'-Amino-2'-hydroxyacetophenone Intermediate->Product_Base Fries Rearrangement (AlCl3, Nitrobenzene) Final_Product 3'-Amino-2'-hydroxyacetophenone Hydrochloride Product_Base->Final_Product Salt Formation (HCl)

Mechanistic Insights

N-Acetylation of 2-Aminophenol

The N-acetylation of 2-aminophenol is a nucleophilic acyl substitution reaction. The amino group, being more nucleophilic than the hydroxyl group, preferentially attacks the electrophilic carbonyl carbon of acetic anhydride. This chemoselectivity is a key aspect of this step. The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide product, N-(2-hydroxyphenyl)acetamide, and acetic acid as a byproduct.

The Fries Rearrangement

The Fries rearrangement is the cornerstone of this synthesis, converting the N-(2-hydroxyphenyl)acetamide into a hydroxyaryl ketone.[1] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The mechanism is thought to proceed as follows:

  • Complexation: The Lewis acid coordinates to the carbonyl oxygen of the amide, making the acyl group more electrophilic.

  • Acylium Ion Formation: The bond between the nitrogen and the acyl group cleaves, generating an acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. The substitution is directed to the positions ortho and para to the activating hydroxyl group.

  • Work-up: Aqueous work-up liberates the final product.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. High temperatures tend to favor the formation of the ortho-isomer, as is desired in this synthesis.[2] The use of a non-polar solvent can also promote ortho-substitution.[3]

Fries_Mechanism

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves hazardous materials, including corrosive and flammable substances. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

This procedure is adapted from standard acetylation methods for aminophenols.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-Aminophenol109.1310.9 g0.1
Acetic Anhydride102.0910.2 mL (11 g)0.108
Water18.02250 mL-
Glacial Acetic Acid60.055 mL-

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend 10.9 g (0.1 mol) of 2-aminophenol in 250 mL of water.

  • Add 5 mL of glacial acetic acid to the suspension and stir to dissolve the 2-aminophenol. Gentle warming may be required.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 10.2 mL (0.108 mol) of acetic anhydride to the cooled solution.

  • Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the precipitated white to off-white solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) to remove any unreacted starting materials and acetic acid.

  • Dry the product, N-(2-hydroxyphenyl)acetamide, in a vacuum oven at 60-70 °C.

Step 2: Fries Rearrangement to 3'-Amino-2'-hydroxyacetophenone

This protocol is a modified procedure for the Fries rearrangement, optimized for ortho-acylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
N-(2-hydroxyphenyl)acetamide151.1615.1 g0.1
Anhydrous Aluminum Chloride133.3440 g0.3
Nitrobenzene (solvent)123.11100 mL-
Crushed Ice-500 g-
Concentrated Hydrochloric Acid36.46100 mL-

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer.

  • To the flask, add 40 g (0.3 mol) of anhydrous aluminum chloride and 100 mL of nitrobenzene. Caution: Aluminum chloride reacts violently with moisture. Ensure all glassware is dry. The mixture of aluminum chloride and nitrobenzene can be thermally unstable and potentially explosive, especially in the presence of impurities.

  • Heat the mixture to 60-70 °C with stirring to dissolve the aluminum chloride.

  • Once a clear solution is obtained, add 15.1 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide in small portions over 30 minutes. An exothermic reaction will occur, and the temperature should be maintained between 130-140 °C.

  • After the addition is complete, maintain the reaction mixture at 130-140 °C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a large beaker, prepare a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice-acid mixture. This will decompose the aluminum chloride complex in a highly exothermic reaction.

  • The product will separate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration and wash thoroughly with cold water.

Purification and Salt Formation

Purification:

The crude 3'-Amino-2'-hydroxyacetophenone can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them.

Hydrochloride Salt Formation:

  • Dissolve the purified 3'-Amino-2'-hydroxyacetophenone in a suitable solvent such as isopropanol or ethanol.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

PropertyValue
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 164-166 °C[5]
Solubility Soluble in water, methanol, and ethanol

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.0-11.0 (br s, 1H, OH), ~8.0-9.0 (br s, 3H, NH₃⁺), ~7.5-7.8 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~2.6 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~200 (C=O), ~155 (C-OH), ~135 (C-NH₃⁺), ~130, ~120, ~118, ~115 (Ar-C), ~28 (CH₃).

  • FT-IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch), ~3200-2800 (N-H stretch of amine salt), ~1650 (C=O stretch, ketone), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch).

Safety and Handling

  • 2-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects. Handle with care, avoiding dust generation.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water.

  • Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and toxic HCl gas. Causes severe skin and eye burns. Handle in a dry environment.

  • Nitrobenzene: Toxic and readily absorbed through the skin. A suspected carcinogen. Use with extreme caution in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe burns.

Always work in a well-ventilated fume hood and wear appropriate PPE. Have appropriate spill kits and emergency procedures in place.

Conclusion

The synthesis of this compound from 2-aminophenol via N-acetylation and a subsequent Fries rearrangement is a robust and well-established method. Careful control of reaction conditions, particularly temperature during the Fries rearrangement, is crucial for maximizing the yield of the desired ortho-isomer. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for the successful and safe laboratory-scale synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility of 3'-Amino-2'-hydroxyacetophenone Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) is a key chemical intermediate with significant applications in pharmaceutical synthesis, notably in the preparation of aminophenol derivatives and as a precursor to drugs like Pranlukast, an asthma medication. Its utility in organic synthesis is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies for its quantitative determination.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound to optimize its use in their work.

Physicochemical Properties

  • Molecular Formula: C₈H₁₀ClNO₂

  • Molecular Weight: 187.62 g/mol

  • Appearance: White to off-white or light brown crystalline powder[1][2]

  • Melting Point: Approximately 156-185°C (may vary)[1][2]

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is the cornerstone for predicting its solubility behavior.

The molecule possesses several key structural features that influence its solubility:

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

  • Hydroxyl Group (-OH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor.

  • Amino Group (-NH₂): This is also a polar, hydrophilic group that can participate in hydrogen bonding.

  • Carbonyl Group (C=O): The ketone group is polar and can act as a hydrogen bond acceptor.

  • Hydrochloride Salt: The presence of the hydrochloride salt of the amino group introduces ionic character to the molecule, significantly increasing its polarity. This ionic nature leads to strong ion-dipole interactions with polar solvents.

Due to the presence of multiple polar functional groups and its ionic nature as a hydrochloride salt, this compound is expected to be more soluble in polar solvents and less soluble in non-polar solvents. The hydrochloride form is significantly more water-soluble than its free base counterpart.[3]

Factors Influencing Solubility of this compound cluster_molecule Molecular Features cluster_solvents Solvent Types cluster_solubility Solubility Outcome A Aromatic Ring (Non-polar) LowSol Low to Insoluble A->LowSol Hydrophobic Interactions B Hydroxyl Group (-OH) (Polar, H-bonding) HighSol High Solubility B->HighSol C Amino Group (-NH₂) (Polar, H-bonding) C->HighSol D Carbonyl Group (C=O) (Polar) ModSol Moderate to Low Solubility D->ModSol E Hydrochloride Salt (-NH₃⁺Cl⁻) (Ionic, High Polarity) E->HighSol Strong Ion-Dipole Interactions PolarProtic Polar Protic (e.g., Water, Methanol, Ethanol) PolarProtic->HighSol Favors Dissolution PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) PolarAprotic->ModSol Intermediate Dissolution NonPolar Non-Polar (e.g., Toluene, Hexane, Benzene) NonPolar->LowSol Disfavors Dissolution

Caption: Molecular features and their influence on solubility in different solvent types.

Qualitative Solubility Profile

Solvent CategorySolventQualitative SolubilityReference
Polar Protic WaterSoluble[1]
MethanolSoluble / Slightly Soluble[1][2][4]
EthanolSoluble[1]
Non-Polar BenzeneSparingly Soluble

Experimental Determination of Quantitative Solubility

For many applications, a precise quantitative measure of solubility is essential. The following section provides detailed protocols for determining the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a standard and reliable method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaking incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. Record the initial mass of the compound.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. For finer suspensions, centrifuge the vial to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Place it in a drying oven at a temperature that will evaporate the solvent without decomposing the compound. A vacuum desiccator can also be used.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference in mass corresponds to the amount of dissolved this compound.

  • Calculation: Calculate the solubility in g/L or other desired units.

Quantitative Analysis using HPLC or UV-Vis Spectrophotometry

For a more rapid and potentially more accurate determination, especially for low solubilities, High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be employed.

Objective: To quantify the concentration of this compound in a saturated solution using instrumental analysis.

Procedure:

  • Prepare Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method.

  • Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate Calibration Curve:

    • For HPLC: Inject the standard solutions into an HPLC system. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like formic or phosphoric acid) and UV detection (around 245 nm or 280 nm) is a good starting point.[5][6][7] Plot the peak area versus concentration to create a calibration curve.

    • For UV-Vis: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.

  • Analyze Saturated Solution:

    • Carefully withdraw an aliquot of the clear supernatant from the equilibrated sample.

    • Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

  • Calculate Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Experimental Workflow for Solubility Determination A Add excess compound to solvent in a vial B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Phase Separation (Settle or Centrifuge) B->C D Filter supernatant (0.45 µm filter) C->D E Gravimetric Method D->E F Instrumental Method (HPLC/UV-Vis) D->F G Evaporate solvent from a known volume of filtrate E->G J Prepare calibration curve with standards F->J K Dilute filtrate to fall within calibration range F->K H Weigh the dry residue G->H I Calculate Solubility (mass/volume) H->I L Measure concentration of diluted sample J->L K->L M Calculate Solubility (concentration x dilution factor) L->M

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a polar, ionic compound with good solubility in polar protic solvents and limited solubility in non-polar organic solvents. While qualitative data provides a general guideline, precise quantitative determination through standardized experimental protocols such as the isothermal shake-flask method or instrumental analysis is crucial for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data, enabling scientists to optimize reaction conditions, purification processes, and formulation strategies.

References

A Guide to the Spectroscopic Characterization of 3'-Amino-2'-hydroxyacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Pranlukast, used in the management of asthma.[1][2] Its chemical structure, featuring an acetophenone core with hydroxyl and amino substitutions on the aromatic ring, presents a unique spectroscopic fingerprint.[3][4] Understanding this fingerprint is critical for identity confirmation, purity assessment, and quality control in drug development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra in peer-reviewed literature, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a robust, predictive analysis. Every piece of predicted data is grounded in authoritative chemical theory to ensure scientific integrity.

Molecular Structure

The structural framework is key to interpreting its spectral data. The hydrochloride salt form means the amino group is protonated, significantly influencing its electronic environment and, consequently, its spectroscopic behavior.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a solvent like DMSO-d₆ is preferable due to the compound's polarity and the need to observe exchangeable protons.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and heteroatom-bound protons. The protonation of the amino group to an ammonium salt (-NH₃⁺) will cause its signal to appear as a broad singlet and will influence the chemical shifts of the nearby aromatic protons through inductive effects.[5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
C₈'-H ₃ (Methyl)~2.6Singlet3HThe acetyl methyl group is a sharp singlet, deshielded by the adjacent carbonyl.
Ar-H (C₄', C₅', C₆')6.8 - 7.5Multiplet3HThese aromatic protons will likely appear as a complex multiplet due to their differing electronic environments and spin-spin coupling.
OH (Phenolic)9.0 - 10.0Broad Singlet1HThe phenolic proton signal is typically broad and its chemical shift is concentration-dependent.
NH ₃⁺ (Ammonium)7.0 - 8.0Broad Singlet3HThe ammonium protons are exchangeable and will appear as a broad singlet.[6]
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts are predicted based on standard values for substituted benzene rings and acetophenones.[7]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C ₈' (Methyl)~28Typical range for an acetyl methyl carbon.
C ₄', C ₅', C ₆'115 - 130Aromatic carbons not directly attached to heteroatoms.
C ₁'~135Aromatic carbon attached to the acetyl group.
C ₃'~140Aromatic carbon attached to the ammonium group, deshielded.
C ₂'~150Aromatic carbon attached to the hydroxyl group, significantly deshielded.
C ₇' (Carbonyl)>195The ketone carbonyl carbon is highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups within a molecule. The spectrum of this compound is expected to be rich with information due to the presence of hydroxyl, ammonium, and carbonyl groups.[8]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3200 - 3500O-H (Phenol)StretchStrong, Broad
2800 - 3100N-H (Ammonium)StretchStrong, Broad
~3050C-H (Aromatic)StretchMedium
~2950C-H (Methyl)StretchMedium
1660 - 1680C=O (Ketone)StretchStrong, Sharp
1500 - 1600C=C (Aromatic)StretchMedium-Strong
1200 - 1300C-NStretchMedium
1150 - 1250C-O (Phenol)StretchMedium

The broadness of the O-H and N-H stretches is a key feature, often overlapping to form a complex absorption band in the high-wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used. The analysis will detect the mass of the free base, 3'-Amino-2'-hydroxyacetophenone (Molecular Weight: 151.16 g/mol ), as the hydrochloride salt dissociates in the mass spectrometer.[3][9]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 151.

  • Key Fragmentation: The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃).[10]

fragmentation parent Molecular Ion (M⁺) m/z = 151 loss - •CH₃ parent->loss fragment Acylium Ion [M-15]⁺ m/z = 136 loss->fragment

Caption: Predicted primary fragmentation pathway in Mass Spectrometry.

Table 4: Predicted Key Mass Spectrometry Peaks

m/zProposed FragmentNotes
151[C₈H₉NO₂]⁺Molecular ion peak (M⁺).
136[M - CH₃]⁺Loss of a methyl group, resulting in a stable acylium ion. This is often the base peak.

Experimental Protocols

For researchers aiming to acquire their own data, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum using the residual DMSO signal (δ 2.50 ppm) as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of functional groups. While experimental data is not widely published, a predictive analysis based on established chemical principles provides a reliable framework for its characterization. The anticipated NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and primary fragmentation pattern. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and quality control of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No: 90005-55-3), a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, outlines detailed methodologies for its characterization, and discusses its significant role in the synthesis of therapeutic agents.

Introduction: A Pivotal Building Block in Pharmaceutical Synthesis

This compound, a substituted aromatic ketone, holds a position of considerable importance in the landscape of medicinal chemistry and pharmaceutical manufacturing. Its unique molecular architecture, featuring an acetophenone core functionalized with both an amino and a hydroxyl group, renders it a versatile precursor for the synthesis of complex heterocyclic compounds. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous systems, making it amenable to a variety of reaction conditions.[1]

The most prominent application of this intermediate is in the production of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[2] The structural integrity and purity of this compound are therefore critical determinants of the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide the foundational knowledge necessary for its effective handling, analysis, and utilization in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-(3-Amino-2-hydroxyphenyl)ethanone hydrochloride[3][4]
CAS Number 90005-55-3[3][4]
Molecular Formula C₈H₁₀ClNO₂[3][4]
Molecular Weight 187.62 g/mol [3][4]
Appearance White to off-white or light brown crystalline powder[2][3]
Melting Point 156-160 °C[5]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[3][6]
Storage Inert atmosphere, room temperature.[5][7]

The presence of the amino and hydroxyl groups, along with the ketone functionality, dictates the reactivity of the molecule, allowing for a range of chemical transformations. The hydrochloride salt not only improves solubility but also protects the amino group from unwanted side reactions under certain conditions.

Synthesis and Manufacturing Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Several synthetic routes have been patented, often starting from readily available precursors.

A common approach involves the nitration of a substituted acetophenone, followed by a reduction of the nitro group to the corresponding amine. For instance, a patented method describes the synthesis starting from 2-hydroxy-5-chloroacetophenone, which undergoes nitration and subsequent hydrogenation.[8] Another patented route utilizes 2-aminophenol as the starting material, which is acetylated, brominated, and then subjected to a Hoesch reaction followed by catalytic hydrogenation to yield the final product.

The choice of synthetic route in an industrial setting is often dictated by factors such as the cost and availability of starting materials, the efficiency of each step, and the safety and environmental impact of the process.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Hydroxy-5-chloroacetophenone B1 Nitration A1->B1 C1 Hydrogenation B1->C1 D1 3'-Amino-2'-hydroxyacetophenone C1->D1 E1 HCl Salt Formation D1->E1 F1 Final Product E1->F1 A2 2-Aminophenol B2 Acetylation A2->B2 C2 Bromination B2->C2 D2 Hoesch Reaction C2->D2 E2 Catalytic Hydrogenation D2->E2 F2 Final Product E2->F2

Caption: Simplified overview of two patented synthesis routes for this compound.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical characterization of this compound is a prerequisite for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity, purity, and quality.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the ketone, and C-H and C=C vibrations of the aromatic ring. The conjugation of the carbonyl group with the aromatic ring typically shifts the C=O stretching frequency to a lower wavenumber compared to non-conjugated ketones.[6]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₈H₉NO₂) and potentially a peak corresponding to the hydrochloride salt. The fragmentation pattern can provide additional structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for quantifying any impurities. A validated, stability-indicating HPLC method is crucial for quality control.

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve good separation of the main peak from any potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength should be chosen based on the UV absorbance maximum of the compound.

  • Sample Preparation: A known concentration of the sample is prepared in a suitable diluent (e.g., a mixture of water and organic solvent).

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

The validation of this analytical method is a critical step to ensure its accuracy, precision, linearity, and robustness, in line with regulatory guidelines.[9][10][11][12][13]

Analytical_Workflow cluster_characterization Analytical Characterization A Sample of 3'-Amino-2'-hydroxyacetophenone HCl B Spectroscopic Analysis A->B C Chromatographic Analysis A->C D NMR (¹H, ¹³C) B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G HPLC (Purity) C->G H Structural Elucidation D->H I Functional Group ID E->I J Molecular Weight Confirmation F->J K Purity Assessment G->K L Data Interpretation & Reporting H->L I->L J->L K->L

Caption: A typical workflow for the analytical characterization of this compound.

Safety, Handling, and Storage: A Commitment to Laboratory Best Practices

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid generating dust.[6]

  • Wash hands thoroughly after handling.

Storage and Stability:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from heat, sparks, and open flames.

  • It is incompatible with strong oxidizing agents.

Following these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Conclusion: An Essential Component in Drug Discovery and Development

This compound is more than just a chemical intermediate; it is a critical starting point for the synthesis of potentially life-saving medications. Its well-defined chemical and physical properties, coupled with robust analytical methods for its characterization, enable its consistent and reliable use in the pharmaceutical industry. The insights provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important compound, ultimately contributing to the advancement of therapeutic innovation.

References

An In-depth Technical Guide to the Stability and Storage of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Critical Intermediate in Pharmaceutical Synthesis

3'-Amino-2'-hydroxyacetophenone hydrochloride, with the CAS number 90005-55-3, is a pivotal organic intermediate in the landscape of pharmaceutical development and fine chemical synthesis.[1] Its molecular structure, featuring an aminophenol and an acetophenone moiety, provides a versatile scaffold for the construction of more complex molecules. Notably, it serves as a key building block in the synthesis of Pranlukast, a medication utilized for the management of asthma.[1] The chemical integrity of this compound is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of this compound and delineates the optimal conditions for its storage and handling, ensuring its viability for research and manufacturing purposes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[1][2]
Molecular Weight 187.62 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point Approx. 164-185°C (decomposes at high temperatures)[1][2]
Solubility Soluble in water and polar solvents (e.g., ethanol, methanol). Sparingly soluble in non-polar solvents.[1][2]

Inherent Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The presence of both an amino and a hydroxyl group on the aromatic ring makes the molecule susceptible to certain degradation pathways, primarily oxidation and photodegradation. The hydrochloride salt form enhances stability by protonating the amino group, thereby reducing its susceptibility to oxidation. However, under suboptimal conditions, degradation can still occur.

Oxidative Degradation

The aminophenol functional group is prone to oxidation. Exposure to air (oxygen), oxidizing agents, or even trace metal ions can catalyze the oxidation of the aminophenol to form colored quinone-imine or benzoquinone-type structures.[3][4] This oxidative process is often accompanied by a visible change in the material's color, from a white or off-white powder to a darker, discolored solid.

G cluster_main Potential Oxidative Degradation Compound 3'-Amino-2'-hydroxyacetophenone Intermediate Quinone-imine Intermediate Compound->Intermediate Oxidation (O₂, light, metal ions) DegradationProducts Polymeric Degradation Products (Colored) Intermediate->DegradationProducts Further Reactions

Caption: Potential oxidative degradation pathway of the aminophenol moiety.

Photodegradation

Aromatic ketones, such as the acetophenone portion of the molecule, are known to be susceptible to photodegradation.[5] Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[5] This underscores the importance of storing the compound in light-resistant containers.

Hydrolytic and Thermal Stability

While generally more stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially affect the molecule. The ketone functional group can be susceptible to hydrolysis under certain conditions.[5] The compound's melting point range suggests it has moderate thermal stability, but decomposition is noted at higher temperatures.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following conditions are recommended based on the compound's chemical nature and supplier guidelines.

  • Temperature: Store at room temperature, generally considered to be between 10°C and 25°C.[6][7] Avoid excessive heat.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][6] This is a critical step to minimize oxidative degradation.

  • Light: Protect from light by storing in amber glass vials or other light-opaque containers.[2]

  • Moisture: Keep the container tightly closed in a dry and well-ventilated place to prevent moisture ingress.[2][8]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a crucial experiment to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol provides a general framework for assessing the stability of this compound.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in Methanol) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (0.1 N NaOH, RT) stress->base oxidation Oxidative (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid & Solution, 70°C) stress->thermal photo Photolytic (UV/Vis Light, RT) stress->photo analysis Analyze by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile (Identify & Quantify Degradants) analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of approximately 1 mg/mL.[5]

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize, and dilute for analysis.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.[5] Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours), as base-catalyzed degradation of aminophenols can be rapid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours.[5] Concurrently, heat a solution of the compound at the same temperature. Prepare solutions of the solid sample and dilute the stored solution for analysis at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

Conclusion: Ensuring Compound Integrity through Scientific Rigor

The stability and proper storage of this compound are not merely procedural formalities but are fundamental to the success of research and development activities that rely on this critical intermediate. By understanding its inherent chemical susceptibilities to oxidation and photodegradation, and by implementing stringent storage and handling protocols, scientists can ensure the integrity and purity of the compound. The application of systematic studies, such as forced degradation, further empowers researchers to develop robust analytical methods and to gain a deeper understanding of the molecule's behavior, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Multi-Enzyme Platform for the Sustainable Biosynthesis of 3-Amino-2-hydroxyacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust multi-enzyme cascade for the biosynthesis of 3-Amino-2-hydroxyacetophenone (3AHAP), a critical intermediate in the synthesis of high-value pharmaceuticals such as the anti-asthmatic drug Pranlukast. Traditional chemical synthesis routes for 3AHAP often involve harsh reaction conditions and hazardous reagents. The biocatalytic approach detailed herein presents a more sustainable and efficient alternative, utilizing a three-enzyme in vitro system. This guide delves into the core principles of the biosynthetic pathway, provides detailed, field-proven experimental protocols, and offers expert insights into process optimization and troubleshooting. It is designed to empower researchers and drug development professionals to implement and refine this enzymatic synthesis in their own laboratories.

Introduction: The Strategic Importance of 3-Amino-2-hydroxyacetophenone (3AHAP)

3-Amino-2-hydroxyacetophenone (3AHAP) is a vital chemical building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a key precursor for the synthesis of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[2] The structural integrity and purity of 3AHAP are paramount to the successful and efficient synthesis of this and other active pharmaceutical ingredients (APIs).[1]

Conventional chemical methods for producing 3AHAP often rely on multi-step syntheses starting from materials like p-chlorophenol or p-bromophenol, involving nitration and hydrogenation steps under high-risk conditions.[3][4] These processes can generate significant chemical waste and pose safety concerns, driving the demand for greener and more sustainable manufacturing alternatives. Biocatalysis, with its high selectivity, mild reaction conditions, and reduced environmental footprint, offers a compelling solution.[2] This guide focuses on a state-of-the-art multi-enzyme cascade that transforms m-nitroacetophenone (3NAP) into 3AHAP with high efficiency.

The Biocatalytic Pathway: A Symphony of Three Enzymes

The core of this biosynthetic route is a meticulously designed three-enzyme cascade that operates in a single pot. This system converts the readily available starting material, m-nitroacetophenone (3NAP), into the desired product, 3AHAP, via a hydroxylamino intermediate. The process is powered by a cofactor regeneration system, ensuring the economic feasibility of the cascade.

The Enzymatic Players and Their Roles

The multi-enzyme system comprises the following key biocatalysts:

  • Nitrobenzene Nitroreductase (nbzA): This FMN-dependent oxidoreductase initiates the cascade.[5] It catalyzes the reduction of the nitro group of the substrate, 3NAP, to a hydroxylamino group, forming the intermediate 3-hydroxyaminoacetophenone. This reaction requires the nicotinamide cofactor NADPH as a source of reducing equivalents.[2] Nitroreductases are known for their "ping-pong bi-bi" redox mechanism, where the enzyme's flavin cofactor is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate.[6]

  • Hydroxylaminobenzene Mutase (habA): This enzyme catalyzes a fascinating and crucial rearrangement. It converts the intermediate, 3-hydroxyaminoacetophenone, into the final product, 3-Amino-2-hydroxyacetophenone. This is achieved through an intramolecular transfer of the hydroxyl group from the nitrogen atom to the ortho position of the aromatic ring.[7] This enzymatic rearrangement is highly specific, avoiding the formation of byproducts often seen in chemical rearrangements like the Bamberger rearrangement.[8]

  • Glucose Dehydrogenase (GDH): To make the process economically viable, the expensive NADPH cofactor consumed by nbzA must be continuously regenerated. Glucose dehydrogenase serves this purpose efficiently. GDH oxidizes D-glucose to D-glucono-1,5-lactone, which then spontaneously hydrolyzes to gluconic acid.[9] In this process, NADP+ is reduced back to NADPH, which can then be reused by the nitroreductase.[10][11] This creates a closed-loop system for the cofactor, requiring only a catalytic amount of NADP+ to be added to the reaction.

Visualizing the Biosynthetic Cascade

The logical flow of the multi-enzyme reaction is depicted below. The pathway highlights the conversion of the starting material through the key intermediate to the final product, with the integrated cofactor regeneration cycle.

Multi_Enzyme_Cascade_for_3AHAP_Synthesis cluster_main_pathway Main Reaction Pathway cluster_cofactor_cycle Cofactor Regeneration Cycle 3NAP m-Nitroacetophenone (Substrate) Intermediate 3-Hydroxyaminoacetophenone (Intermediate) 3NAP->Intermediate nbzA 3AHAP 3-Amino-2-hydroxyacetophenone (Product) Intermediate->3AHAP habA NADPH NADPH NADPH->3NAP NADP NADP+ NADPH->NADP NADP->NADPH GDH nbzA_node Nitrobenzene Nitroreductase NADP->nbzA_node Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone GDH_node Glucose Dehydrogenase Glucose->GDH_node habA_node Hydroxylaminobenzene Mutase

Caption: Multi-enzyme cascade for 3AHAP synthesis.

Field-Proven Methodologies: From Gene to Product

This section provides detailed protocols for the key stages of the biosynthesis: enzyme production, the multi-enzyme reaction, and product analysis. These protocols are synthesized from established methodologies and best practices in biocatalysis.

Enzyme Production: Expression and Purification

The successful operation of the cascade relies on the availability of active and relatively pure enzymes. Recombinant expression in Escherichia coli is a standard and effective method for producing nbzA, habA, and GDH. The use of a His6-tag is recommended for straightforward purification via Immobilized Metal Affinity Chromatography (IMAC).[8][12]

Step-by-Step Protocol for His-tagged Enzyme Expression and Purification:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3) strain) with expression plasmids containing the gene for each His-tagged enzyme (nbzA, habA, or GDH). Plate on selective LB agar plates (e.g., with ampicillin or kanamycin) and incubate overnight at 37°C.[13]

  • Starter Culture: Inoculate 5-10 mL of selective LB medium with a single colony and grow overnight at 37°C with shaking.[14]

  • Expression Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[15]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to enhance protein solubility.[15]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[14]

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using a sonicator on ice.[12]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. The clear supernatant contains the soluble His-tagged protein.[12]

  • IMAC Purification: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with 5-10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 3-5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) using dialysis or a desalting column.

  • Analysis and Storage: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Store the purified enzyme in aliquots at -80°C.

The One-Pot Multi-Enzyme Reaction

This protocol outlines the setup of the in vitro cascade reaction. The concentrations and ratios of enzymes are critical for optimal performance and should be empirically determined as described in the optimization section.

Reaction Components and Conditions:

ComponentRecommended Starting ConcentrationRationale
Phosphate Buffer50-100 mM, pH 7.0-8.0Maintains a stable pH optimal for most of the enzymes.[16]
m-Nitroacetophenone (3NAP)1-5 g/LSubstrate. Higher concentrations may lead to substrate inhibition.
NADP+0.1-0.5 mMCatalytic amount of cofactor for the regeneration cycle.
D-Glucose1.1 - 1.5 molar equivalents to 3NAPCo-substrate for the GDH regeneration system. A slight excess ensures complete cofactor recycling.[2]
Purified nbzA10-50 mg/LInitiates the reaction. Concentration should be optimized.
Purified habA40-200 mg/LConverts the intermediate. Often requires a higher concentration than nbzA.[2]
Purified GDH200-1200 mg/LDrives the regeneration cycle. A high concentration ensures NADPH is not limiting.[2]
Reaction Temperature30-37°CA compromise temperature that supports the activity of all three enzymes.
Reaction Time5-24 hoursMonitor reaction progress over time to determine the optimal endpoint.

Step-by-Step Reaction Protocol:

  • Prepare a reaction mixture containing the buffer, D-glucose, and NADP+ in a suitable reaction vessel.

  • Add the substrate, m-nitroacetophenone (3NAP). It may be necessary to first dissolve it in a small amount of a co-solvent like DMSO before adding it to the aqueous buffer.

  • Initiate the reaction by adding the three purified enzymes (nbzA, habA, and GDH) to the mixture.

  • Incubate the reaction at the desired temperature with gentle agitation.

  • Take samples at regular intervals to monitor the consumption of 3NAP and the formation of 3AHAP using the analytical methods described below.

Analytical Workflow: Monitoring and Quantification

Accurate quantification of the substrate and product is essential for calculating conversion rates and optimizing the reaction. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[17][18]

HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 0.8 - 1.0 mL/min
Detection UV detector at a wavelength suitable for both 3NAP and 3AHAP (e.g., 254 nm or determined by UV scan)
Column Temperature 25-30°C
Injection Volume 10-20 µL

Sample Preparation for HPLC:

  • Stop the enzymatic reaction in the sample by adding an equal volume of acetonitrile or methanol to precipitate the enzymes.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using the established HPLC method.

Product Confirmation:

While HPLC provides quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to unequivocally confirm the identity of the synthesized 3AHAP.[19][20]

Expertise & Experience: Optimization and Troubleshooting

Multi-enzyme cascades are powerful but complex systems. Achieving high yields and efficiency often requires systematic optimization and troubleshooting.[1][21]

Key Optimization Strategies
  • Enzyme Ratios: The relative concentrations of the three enzymes are a critical parameter. The optimal ratio prevents the accumulation of intermediates and ensures the cofactor regeneration is not the rate-limiting step. A common finding is that the mutase (habA) and dehydrogenase (GDH) are required in excess relative to the nitroreductase (nbzA).[2] A design of experiments (DoE) approach can be used to systematically explore the optimal molar ratios.

  • Substrate and Cofactor Concentration: While higher substrate concentrations can increase reaction rates, they can also lead to inhibition or solubility issues.[22] The optimal substrate loading must be determined empirically. Similarly, the NADP+ concentration should be sufficient to not limit the reaction but low enough to be cost-effective.

  • Reaction Conditions (pH and Temperature): The optimal pH and temperature represent a compromise that maintains reasonable activity and stability for all three enzymes.[6][23] It is advisable to determine the pH and temperature profiles for each individual enzyme to find a suitable overlapping operational window.

  • Protein Engineering: If one enzyme is a clear bottleneck, its performance can be enhanced through protein engineering. For instance, site-directed mutagenesis of the hydroxylaminobenzene mutase (habA) has been shown to expand its active pocket, leading to a higher affinity for the substrate and a significant increase in the overall yield of 3AHAP.[2]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Suboptimal enzyme ratio (bottleneck).2. Low enzyme activity or stability.3. Insufficient cofactor regeneration.4. Product or intermediate inhibition.1. Optimize enzyme ratios.2. Verify activity of each enzyme stock; consider using fresh enzyme or adding stabilizing agents (e.g., glycerol).3. Increase GDH concentration or check glucose levels.4. Lower initial substrate concentration; consider in situ product removal.
Accumulation of Intermediate 1. The activity of habA is lower than nbzA.2. The intermediate is inhibiting habA or other enzymes.1. Increase the concentration of habA in the reaction mixture.2. Investigate potential inhibition by the intermediate; consider protein engineering of habA to improve its catalytic efficiency.
Reaction Stalls Prematurely 1. Enzyme inactivation over time.2. Cofactor degradation.3. Significant pH shift due to gluconic acid formation.1. Investigate the stability of each enzyme under reaction conditions; consider enzyme immobilization.[24]2. Ensure GDH and glucose are in sufficient excess.3. Use a stronger buffer or a pH control system (e.g., a pH-stat).

Conclusion and Future Outlook

The multi-enzyme biosynthesis of 3-Amino-2-hydroxyacetophenone represents a significant advancement over traditional chemical synthesis, offering a pathway that is not only more sustainable but also highly efficient. This guide has provided the foundational knowledge and practical protocols necessary for the successful implementation of this biocatalytic cascade. By understanding the roles of the individual enzymes, applying rigorous experimental methodologies, and employing systematic optimization strategies, researchers can harness the power of this system for the production of a key pharmaceutical intermediate.

Future work in this area will likely focus on further enzyme engineering to enhance stability and catalytic efficiency, the development of immobilized enzyme systems for continuous processing and catalyst reuse, and the expansion of the substrate scope to create a platform for the synthesis of a wider range of valuable aminophenol compounds.

References

A Technical Guide to the Continuous Synthesis of 3-Amino-2-Hydroxyacetophenone in a Microchannel Reactor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-2-hydroxyacetophenone, a key pharmaceutical intermediate[1][2], through catalytic hydrogenation in a continuous flow microchannel reactor. Traditional batch production of this compound involves hazardous reagents and challenging reaction conditions, such as nitration and high-pressure hydrogenation.[1][3] This document outlines a robust and inherently safer methodology that leverages the advantages of microreactor technology, including superior heat and mass transfer, precise process control, and enhanced safety for handling hazardous materials like hydrogen gas and pyrophoric catalysts.[3][4][5] We will detail the reaction mechanism, the design of the microreactor system, a step-by-step experimental protocol, and methods for process optimization and analysis. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries seeking to implement safer, more efficient, and scalable manufacturing processes.

Introduction: The Imperative for Advanced Manufacturing

3-Amino-2-hydroxyacetophenone (3-AHAP) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the asthma medication Pranlukast.[6][7][8] The conventional synthesis route involves the reduction of a nitro-precursor, 2-hydroxy-3-nitroacetophenone, a transformation that is often carried out in batch reactors.[1][9] This process, while effective, presents several challenges:

  • Safety Hazards: Catalytic hydrogenation is a highly exothermic reaction.[10] In large batch reactors, inefficient heat dissipation can lead to thermal runaways, creating significant safety risks.[10][11] Furthermore, the use of high-pressure hydrogen gas and potentially pyrophoric catalysts like Palladium on carbon (Pd/C) in large volumes is inherently hazardous.[12][13]

  • Mass Transfer Limitations: In gas-liquid-solid phase reactions like this, the reaction rate is often limited by the diffusion of hydrogen gas to the catalyst surface. This can lead to long reaction times and the formation of unwanted byproducts.

  • Scalability Issues: Scaling up batch hydrogenations can be non-linear and problematic, often requiring significant redevelopment and revalidation of safety protocols.

Microchannel reactors offer a transformative solution to these challenges. By confining the reaction to channels with sub-millimeter dimensions, these systems boast an exceptionally high surface-area-to-volume ratio.[4][11] This fundamental property provides:

  • Exceptional Heat Transfer: Rapid and efficient heat removal eliminates dangerous hotspots and allows for precise temperature control, even for highly exothermic reactions.[3][11]

  • Enhanced Mass Transfer: The short diffusion distances between the gas, liquid, and solid catalyst phases dramatically increase the rate of mass transfer, leading to faster and more selective reactions.[14]

  • Inherent Safety: The extremely low reactor volume (hold-up) at any given moment drastically minimizes the risk associated with potential runaway reactions or leaks.[4][15]

  • Seamless Scalability: Production is scaled by "numbering-up"—running multiple reactors in parallel—rather than increasing the size of a single vessel, which maintains the process performance without redevelopment.[4]

This guide details the transition of the hazardous batch hydrogenation of 2-hydroxy-3-nitroacetophenone to a safe, efficient, and scalable continuous process using a packed-bed microchannel reactor.

Reaction Chemistry and Mechanism

The core transformation is the catalytic hydrogenation of the aromatic nitro group in 2-hydroxy-3-nitroacetophenone to a primary amine, yielding 3-amino-2-hydroxyacetophenone.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro precursor.

The reaction is performed using a heterogeneous catalyst, typically 5% or 10% Palladium on activated carbon (Pd/C), which is a widely used and effective catalyst for nitro group reductions.[5][16]

Mechanism of Catalytic Hydrogenation: The precise mechanism of nitroarene hydrogenation on a palladium surface is complex, but it is generally accepted to proceed through the following key steps[17][18][19]:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming highly reactive atomic hydrogen species bound to the metal.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms. While intermediate species like nitroso and hydroxylamine compounds can be formed, they are typically not observed in significant concentrations under these conditions as they are rapidly converted to the amine.[17][18]

  • Desorption: The final product, 3-amino-2-hydroxyacetophenone, desorbs from the catalyst surface into the solvent, freeing the active site for the next catalytic cycle.

The use of a continuous flow reactor ensures a constant, high concentration of hydrogen at the catalyst surface, which promotes the direct and rapid reduction to the amine, minimizing the accumulation of potentially unstable intermediates.[18]

Microreactor System Design and Setup

A robust continuous flow setup for this gas-liquid-solid catalytic reaction is essential. The system consists of a liquid delivery module, a gas delivery module, a packed-bed microreactor, and a back-pressure regulator to maintain system pressure and ensure the gas phase remains dissolved.

G cluster_0 Liquid Delivery cluster_1 Gas Delivery cluster_2 Reaction Core cluster_3 Pressure Control & Collection Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Prime Substrate Substrate Solution (2-hydroxy-3-nitro...) Substrate->Pump Run Mixer Gas-Liquid Mixer (T-junction) Pump->Mixer Liquid Flow H2_Source H2 Cylinder MFC Mass Flow Controller H2_Source->MFC MFC->Mixer Gas Flow Reactor Packed-Bed Microreactor (Pd/C Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Heater Temperature Controller Heater->Reactor Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow hydrogenation system.

Key Components:

  • HPLC Pump: Delivers a precise, pulse-free flow of the substrate solution.

  • Mass Flow Controller (MFC): Accurately controls the flow rate of hydrogen gas into the system.

  • Gas-Liquid Mixer: A simple T-junction is typically sufficient to introduce the hydrogen gas into the liquid stream, forming a segmented or slug flow which is ideal for gas-liquid reactions in microchannels.[20][21]

  • Packed-Bed Microreactor: A commercially available column or cartridge packed with the Pd/C catalyst. These are often made of stainless steel to handle high pressures.[13][22]

  • Temperature Controller: A column heater or oven to maintain the reactor at the optimal reaction temperature.

  • Back-Pressure Regulator (BPR): A crucial component that maintains a set pressure throughout the system. This ensures that the hydrogen remains dissolved in the liquid phase at elevated temperatures and prevents outgassing, which would starve the reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. Causality and the rationale behind key steps are highlighted in italics.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
2-Hydroxy-3-nitroacetophenone>98%Standard VendorStarting Material
Palladium on Carbon (5% w/w, E101)Catalyst GradeStandard VendorHeterogeneous Catalyst
Ethanol (EtOH)Anhydrous, >99.5%Standard VendorSolvent
Hydrogen (H₂)High Purity, >99.999%Gas SupplierReducing Agent
Nitrogen (N₂)High Purity, >99.999%Gas SupplierInert gas for purging

4.2. Reactor Preparation (Catalyst Packing)

  • Select a suitable microreactor column (e.g., 4.6 mm ID x 100 mm length).

  • Weigh approximately 1.0 g of 5% Pd/C catalyst.

  • Prepare a slurry of the catalyst in ethanol. This is a critical safety step, as dry Pd/C can be pyrophoric and ignite upon contact with air and solvents.[10][12]

  • Using a packing pump or suitable apparatus, carefully pack the catalyst slurry into the microreactor column until a stable, homogenous bed is formed.

  • Install frits at both ends of the column to retain the catalyst particles.

4.3. System Setup and Execution Workflow

Workflow A 1. System Assembly B 2. Nitrogen Purge A->B Assemble all components as per diagram C 3. Solvent Prime & Pressurize B->C Purge entire system with N₂ to remove all oxygen D 4. Catalyst Wetting C->D Flow solvent (EtOH) through system Set BPR to target pressure (e.g., 10 bar) E 5. Introduce Hydrogen D->E Continue solvent flow to ensure catalyst bed is fully wetted F 6. Introduce Substrate Solution E->F Switch gas from N₂ to H₂ Allow system to saturate with H₂ G 7. Reach Steady State F->G Switch liquid from pure solvent to substrate solution H 8. Product Collection & Analysis G->H Monitor reaction output via inline analytics or offline HPLC until conversion is stable I 9. System Shutdown H->I Collect product for workup and characterization I->A Flush with solvent, purge with N₂, depressurize safely

Caption: Step-by-step experimental workflow.
  • System Purge: Assemble the system as shown in the diagram. Purge the entire system, including all lines, with nitrogen for at least 30 minutes. This step is paramount to remove all traces of oxygen, which can form explosive mixtures with hydrogen and also deactivate the catalyst.[10][23]

  • Pressurization and Wetting: Set the back-pressure regulator to the desired operating pressure (e.g., 10 bar). Begin pumping the solvent (ethanol) through the system at a low flow rate (e.g., 0.1 mL/min). Continue until the system pressure is stable and the catalyst bed is fully wetted.

  • Hydrogen Introduction: While continuing the solvent flow, switch the gas supply from nitrogen to hydrogen using the MFC. Allow the solvent stream to become fully saturated with hydrogen.

  • Reaction Initiation: Prepare a stock solution of 2-hydroxy-3-nitroacetophenone in ethanol (e.g., 0.1 M). Once the system is stable with hydrogen, switch the HPLC pump inlet from the pure solvent reservoir to the substrate solution reservoir.

  • Steady State and Collection: Allow the system to run for at least three reactor volumes to reach a steady state, where the concentration of the product exiting the reactor is constant. This can be monitored using an inline detector or by taking periodic offline samples for HPLC analysis. Once at steady state, begin collecting the product stream.

  • System Shutdown: Upon completion, switch the pump back to pure solvent to flush the reactor of any remaining substrate and product. Then, switch the gas supply back to nitrogen to purge all hydrogen from the system.[10] Only after the system is fully purged with nitrogen should the pressure be slowly released.

Process Optimization and Data

The efficiency and selectivity of the hydrogenation can be fine-tuned by adjusting key parameters. The table below summarizes a typical optimization study.

Table 1: Optimization of Reaction Parameters

RunTemp (°C)H₂ Pressure (bar)Substrate Flow (mL/min)Residence Time (min)Conversion (%)Purity (Area % by HPLC)
130100.54.085.296.1
250100.54.099.899.5
370100.54.0>99.999.3 (slight degradation)
450200.54.0>99.999.6
550101.02.095.498.8
650100.258.0>99.999.7

Residence Time is calculated based on the internal volume of the packed reactor.

Analysis of Results:

  • Effect of Temperature: Increasing the temperature from 30°C to 50°C significantly increases the reaction rate and conversion (Run 1 vs. 2). A further increase to 70°C offered no benefit and showed potential for product degradation (Run 3). This demonstrates the importance of precise temperature control to maximize yield while preserving product integrity.

  • Effect of Pressure: Increasing hydrogen pressure can enhance the reaction rate, but at 50°C, 10 bar was already sufficient to achieve full conversion (Run 2 vs. 4). Operating at the lowest effective pressure is preferable for safety and economic reasons.

  • Effect of Flow Rate/Residence Time: As expected, decreasing the flow rate (increasing residence time) leads to higher conversion (Run 5 vs. 2 vs. 6). The optimal flow rate represents a trade-off between throughput and conversion efficiency.

Optimal Conditions: Based on this data, the optimal conditions for this synthesis are a temperature of 50°C, a hydrogen pressure of 10 bar, and a substrate flow rate of 0.5 mL/min, achieving near-quantitative conversion and high purity.

Safety Considerations: A Self-Validating System

The described microreactor system constitutes a self-validating safety protocol. The inherent design principles of flow chemistry mitigate the primary hazards of catalytic hydrogenation.

  • Thermal Hazard Control: The high heat transfer capacity of the microreactor prevents dangerous temperature spikes.[3][4] Any exotherm is immediately dissipated into the reactor body and heating unit.

  • Explosion Hazard Control: The reactor's small internal volume contains only a minuscule amount of hydrogen gas at any time, drastically reducing the potential energy of any possible detonation compared to a large batch reactor.[5][15]

  • Catalyst Handling: The catalyst is contained within a sealed, packed-bed cartridge, eliminating the need for filtration of a pyrophoric solid from a flammable solvent in the open air—one of the most hazardous steps in batch hydrogenation.[13][24]

  • Procedural Safety: The mandatory nitrogen purge steps before introducing and after removing hydrogen are critical procedural safeguards to prevent the formation of explosive gas mixtures.[10][23]

Conclusion

The continuous flow synthesis of 3-amino-2-hydroxyacetophenone in a packed-bed microchannel reactor offers a paradigm shift away from the limitations and hazards of traditional batch processing. This method provides near-quantitative yields with high purity under precisely controlled and readily scalable conditions.[4] By leveraging the intrinsic advantages of microreactor technology, this process demonstrates a commitment to the principles of green chemistry and inherently safer design[15][25], providing a robust platform for the modern manufacturing of critical pharmaceutical intermediates.

References

Methodological & Application

Application Note: The Strategic Use of 3'-Amino-2'-hydroxyacetophenone hydrochloride in the Synthesis of Pranlukast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist, with a specific focus on the critical role of the starting material, 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS: 90005-55-3). We will elucidate the mechanistic rationale for its use, present detailed, field-tested protocols for its incorporation, and outline the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in drug development and process chemistry who require a comprehensive understanding of this synthetic pathway.

Introduction: Pranlukast and Leukotriene Pathway Modulation

Pranlukast is a medication primarily utilized for the management of chronic bronchial asthma and allergic rhinitis.[1][2] Its therapeutic effect stems from its function as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3][4][5] Leukotrienes are inflammatory mediators that, upon binding to CysLT1 receptors in the human airway, trigger pathophysiological responses including airway edema, smooth muscle contraction, and increased mucus secretion.[3][4] By competitively blocking these receptors, Pranlukast effectively inhibits this inflammatory cascade, thereby alleviating symptoms associated with asthma and allergies.[2][6]

The molecular architecture of Pranlukast features a central chromone (benzopyran) ring system. The efficient and high-yield construction of this core scaffold is a primary challenge in its synthesis. This is where this compound emerges as a pivotal intermediate, providing the essential chemical functionalities required for building the final API.[7][8]

The Key Intermediate: this compound

3'-Amino-2'-hydroxyacetophenone is a vital building block in the synthesis of Pranlukast.[9] Its hydrochloride salt is often used to improve stability and handling. The strategic arrangement of its functional groups—an amino group, a hydroxyl group, and an acetyl group on the aromatic ring—is tailor-made for the Pranlukast synthesis.

Causality of Use:

  • Nucleophilic Amino Group: The primary amino group serves as the nucleophile for the crucial amide bond formation with the 4-(4-phenylbutoxy)benzoic acid side chain.

  • Ortho-Hydroxyl and Acetyl Groups: The hydroxyl group and the adjacent acetyl group are perfectly positioned to undergo a condensation and cyclization reaction, which forms the foundational 4-oxo-benzopyran (chromone) ring of Pranlukast.

Common synthetic routes to this intermediate often start from p-chlorophenol or p-bromophenol, involving a sequence of acylation, Fries rearrangement, nitration, and subsequent reduction to yield the final aminophenol structure.[10][11][12]

Property Value Reference
CAS Number 90005-55-3[7][8]
Molecular Formula C₈H₁₀ClNO₂[8]
Molecular Weight 187.62 g/mol [8]
Appearance Light brown solid[8]
Melting Point 156-160 °C[8]
Purity ≥99.0%[8]

Core Synthetic Pathway: From Intermediate to Pranlukast

The synthesis of Pranlukast from 3'-Amino-2'-hydroxyacetophenone involves a multi-step process. The primary transformation is an acylation to form an amide, followed by a base-mediated cyclization to construct the chromone ring, and finally, the formation of the tetrazole moiety.

Pranlukast_Synthesis cluster_0 Key Starting Materials cluster_1 Core Synthesis cluster_2 Final Steps A 3'-Amino-2'-hydroxy- acetophenone HCl C Amide Intermediate {3-[4-(4-phenylbutoxy)benzoylamino]- 2-hydroxyacetophenone} A->C Acylation (Pyridine, DCM) B 4-(4-phenylbutoxy)- benzoyl chloride B->C D Cyclized Chromone Intermediate C->D Cyclization (e.g., with Ethyl 1H-tetrazole-5-carboxylate, Base) E Pranlukast D->E Tetrazole Formation (if not already incorporated)

Figure 1: Key transformation pathway from starting materials to Pranlukast.

Detailed Experimental Protocol

This section details a representative protocol for the acylation of 3'-Amino-2'-hydroxyacetophenone with 4-(4-phenylbutoxy)benzoyl chloride, a critical step in the synthesis. This protocol is a synthesis of methodologies described in the literature.[13][14]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Role
3'-Amino-2'-hydroxyacetophenone70977-72-9151.16Starting Material
4-(4-phenylbutoxy)benzoic acid30131-16-9270.33Side-chain Precursor
Thionyl chloride (SOCl₂)7719-09-7118.97Activating Agent
Dichloromethane (DCM)75-09-284.93Solvent
Pyridine110-86-179.10Base / Acid Scavenger
IceN/AN/ACooling
Hydrochloric acid (dilute)7647-01-036.46Workup
Sodium sulfate (anhydrous)7757-82-6142.04Drying Agent
Step-by-Step Methodology

Step 1: Activation of 4-(4-phenylbutoxy)benzoic acid

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 4-(4-phenylbutoxy)benzoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) and a catalytic amount of N,N-Dimethylformamide (DMF).

  • Heat the mixture to 50-60°C and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(4-phenylbutoxy)benzoyl chloride is used directly in the next step.[14]

Causality Check: Thionyl chloride converts the carboxylic acid into a more reactive acid chloride, which is highly susceptible to nucleophilic attack by the amino group of the intermediate.

Step 2: Acylation Reaction

  • In a separate reaction vessel, dissolve 3'-Amino-2'-hydroxyacetophenone (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0-5°C using an ice bath.[14]

  • Dissolve the crude 4-(4-phenylbutoxy)benzoyl chloride from Step 1 in DCM.

  • Add the acid chloride solution dropwise to the cooled solution of the aminophenol over 30-45 minutes, ensuring the temperature does not exceed 10°C.[14]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Causality Check: The reaction is performed at low temperature to control its exothermicity. Pyridine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

Step 3: Workup and Isolation

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[14]

  • The resulting crude solid, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/petroleum ether).

Downstream Processing: Cyclization to the Final API

The amide intermediate formed in the previous step is the direct precursor to the chromone ring.

  • Cyclization: The intermediate is treated with a reagent like 1H-tetrazol-5-ethyl formate in the presence of a strong base such as potassium tert-butoxide.[13] This reaction proceeds via an intramolecular condensation to form the 4-oxo-2-(2H-tetrazol-5-yl)-1-benzopyran ring system.

  • Final Formation: In some synthetic routes, a cyano group is first installed and then converted to the tetrazole ring using sodium azide and an acid catalyst.[15][16]

Synthesis_Workflow start Start prep_A Prepare 3'-Amino-2'-hydroxy- acetophenone HCl start->prep_A prep_B Prepare 4-(4-phenylbutoxy)- benzoyl chloride start->prep_B react Acylation Reaction prep_A->react prep_B->react workup Workup & Isolation of Amide Intermediate react->workup Quench, Wash, Concentrate cyclize Cyclization & Tetrazole Formation workup->cyclize Base-mediated condensation purify Final Purification (Recrystallization) cyclize->purify end Pranlukast API purify->end

Figure 2: High-level workflow for the synthesis of Pranlukast API.

Conclusion

The synthesis of Pranlukast is a well-designed process that hinges on the use of strategically functionalized intermediates. This compound stands out as a critical precursor, providing the necessary framework for the efficient construction of the drug's core chromone structure. The acylation reaction detailed herein is a robust and scalable method for forming the key amide bond. Understanding the mechanistic basis for each step and reagent choice is paramount for process optimization, impurity control, and ultimately, the successful development of this important anti-asthmatic agent. Recent research has also explored more environmentally friendly biosynthetic routes for producing this key intermediate, highlighting an area for future innovation.[9]

References

Protocol for the Synthesis of Aminophenol Derivatives Using 3'-Amino-2'-hydroxyacetophenone Hydrochloride as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Aminophenol derivatives represent a critical scaffold in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including anticancer, antioxidant, and antimicrobial properties.[1] This document provides a detailed protocol for the synthesis of aminophenol derivatives, specifically focusing on the formation of a Schiff base, using 3'-Amino-2'-hydroxyacetophenone hydrochloride as a key starting material.[2][3] We will delve into the rationale behind the procedural steps, the underlying reaction mechanism, purification techniques, and methods for structural confirmation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reproducible and well-validated methodology.

Introduction: The Significance of Aminophenol Scaffolds

The aminophenol framework, characterized by the presence of both amino and hydroxyl functionalities on an aromatic ring, provides a versatile platform for chemical modification.[4] This dual reactivity allows for the synthesis of a diverse library of derivatives, most notably Schiff bases and amides. These derivatives are of particular interest due to their ability to act as ligands for transition metals, forming complexes with potentially enhanced pharmacological properties.[5] The coordination with a metal ion can increase the lipophilicity of the molecule, which may facilitate its transport across biological membranes.[5]

This compound (CAS: 90005-55-3) is an ideal starting intermediate for these syntheses.[2] It is a stable, crystalline solid soluble in polar solvents like ethanol and water, making it convenient to handle in typical laboratory settings.[2][6] Its structure is integral to the synthesis of established pharmaceuticals, such as the anti-asthma drug Pranlukast, highlighting its industrial relevance.[2][7][8]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base via the condensation reaction between 3'-Amino-2'-hydroxyacetophenone and a substituted benzaldehyde.

2.1. Materials and Equipment

Reagents & ChemicalsEquipment
3'-Amino-2'-hydroxyacetophenone HClRound-bottomed flask (100 mL)
Substituted Benzaldehyde (e.g., Salicylaldehyde)Reflux condenser
Ethanol (Absolute)Magnetic stirrer and hotplate
Sodium Bicarbonate (NaHCO₃)Buchner funnel and filter paper
Glacial Acetic Acid (Catalyst)Thin-Layer Chromatography (TLC) plate
Deionized WaterBeakers and graduated cylinders
Diethyl Ether (for washing)Desiccator

2.2. Step-by-Step Synthesis Procedure

  • Neutralization of the Hydrochloride Salt:

    • In a 100 mL round-bottomed flask, dissolve 1.88 g (10 mmol) of this compound in 30 mL of ethanol.

    • To this solution, add 0.84 g (10 mmol) of sodium bicarbonate to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature. The formation of the free amine is crucial as the protonated amine is not nucleophilic enough to initiate the reaction.

  • Addition of Aldehyde:

    • To the stirred mixture, add a stoichiometric equivalent (10 mmol) of the desired substituted benzaldehyde (e.g., 1.22 g of salicylaldehyde).

    • Add 3-4 drops of glacial acetic acid to the flask. The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack.[9]

  • Reaction Under Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a stirring hotplate.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[4]

  • Isolation of the Crude Product:

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[4]

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted aldehyde and other soluble impurities.[4]

    • Follow with a wash using diethyl ether to remove any non-polar impurities.

    • For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals.[4]

  • Drying and Storage:

    • Dry the purified product in a desiccator under vacuum to remove any residual solvent.

    • Store the final compound in a cool, dark, and dry place.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Precursor & Neutralize with NaHCO3 B 2. Add Aldehyde & Acid Catalyst A->B C 3. Reflux Mixture (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Precipitate D->E F 6. Filter Product E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize (Optional) G->H I 9. Dry under Vacuum H->I

Caption: Workflow for Schiff Base Synthesis.

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base (an imine) is a two-stage process involving a nucleophilic addition followed by a dehydration reaction.

  • Nucleophilic Addition: The nitrogen atom of the primary amine (from the neutralized 3'-Amino-2'-hydroxyacetophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (the imine).

The diagram below illustrates this mechanistic pathway.

G R1 Amine (R-NH2) Carbinolamine Carbinolamine Intermediate R1->Carbinolamine Nucleophilic Attack R2 Aldehyde (R'-CHO) Protonated_Aldehyde Protonated Aldehyde R2->Protonated_Aldehyde Protonation H_plus H+ (Catalyst) Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation of -OH Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine Elimination of H2O Water H2O Protonated_Carbinolamine->Water

Caption: Mechanism of Schiff Base Formation.

Product Characterization

To confirm the successful synthesis of the desired aminophenol derivative, a combination of spectroscopic techniques is essential:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expect to see a characteristic signal for the imine proton (-CH=N-) in the downfield region (around 8-9 ppm).

    • ¹³C-NMR: Confirm the presence of the imine carbon (C=N) signal, typically in the 160-170 ppm range.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the expected value for the synthesized derivative.

Applications in Drug Discovery and Beyond

Aminophenol derivatives are foundational in the development of new therapeutic agents. Their diverse biological activities make them attractive candidates for lead optimization in drug discovery programs.[1]

  • Anticancer Agents: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The scaffold is present in compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

  • Antioxidant Compounds: The phenolic hydroxyl group is a key feature for radical scavenging, making these compounds effective antioxidants.[1]

  • Ferroptosis Inhibitors: Recent research has highlighted ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting therapeutic potential for ischemia-reperfusion injury and other related diseases.[10]

Safety and Handling
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and substituted aldehydes may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[6]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

The Versatile Scaffolding of 3'-Amino-2'-hydroxyacetophenone Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 3'-Amino-2'-hydroxyacetophenone hydrochloride, a seemingly unassuming aromatic ketone, represents one such privileged scaffold. Its unique trifunctional nature—a ketone, a phenol, and an aniline, constrained in a specific ortho/meta relationship—offers a rich tapestry of chemical reactivity, enabling the construction of a diverse array of complex molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, delving into the multifaceted applications of this compound. We will explore not only established protocols for its use but also the underlying chemical principles that make it a cornerstone in the synthesis of high-value pharmaceutical agents. The hydrochloride salt form of 3'-amino-2'-hydroxyacetophenone enhances its stability and solubility in aqueous media, making it a convenient and reliable starting material for a multitude of synthetic transformations[1].

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 90005-55-3[2]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Appearance White to off-white or pale-yellow to yellow-brown crystalline solid[2]
Melting Point Approximately 180-185°C (decomposes)[2]
Solubility Soluble in water and polar organic solvents like ethanol.[2]
Storage 2-8°C, under an inert atmosphere.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of the amino, hydroxyl, and acetyl groups on the phenyl ring makes this compound a powerful precursor for the synthesis of a wide range of bioactive molecules. Its applications span from being a key intermediate in blockbuster drugs to a versatile starting material for novel therapeutic candidates.

The Cornerstone of Pranlukast Synthesis: A Case Study in Rational Drug Design

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma[3]. The synthesis of Pranlukast from this building block is a multi-step process that elegantly showcases the utility of its functional groups.

A generalized synthetic workflow for Pranlukast, highlighting the role of 3'-Amino-2'-hydroxyacetophenone, is presented below.

Caption: Generalized workflow for the synthesis of Pranlukast.

The synthesis of Pranlukast from 3-amino-2-hydroxyacetophenone involves the acylation of the amino group with 4-(4-phenylbutoxy)benzoic acid to form an amide intermediate[4]. This is followed by a condensation reaction with a tetrazole derivative and subsequent cyclization to yield the final drug substance[4]. The hydroxyl and acetyl groups of the initial building block are crucial for the formation of the chromone ring system present in Pranlukast.

A Versatile Precursor for Bioactive Heterocycles

The reactivity of this compound extends far beyond its role in Pranlukast synthesis. Its ortho-amino and hydroxyl functionalities make it an ideal starting material for the construction of various heterocyclic scaffolds, which are ubiquitous in medicinal chemistry. The condensation of the amino group with carbonyl compounds can lead to the formation of Schiff bases, which can then be cyclized to form a variety of heterocyclic rings.

Synthesis of Novel Chalcones with Potential Therapeutic Activity

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a class of compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6]. This compound can serve as the ketone precursor in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to generate novel amino- and hydroxy-substituted chalcones.

The general scheme for the synthesis of chalcones from 3'-Amino-2'-hydroxyacetophenone is as follows:

Caption: General scheme for chalcone synthesis.

The presence of the amino and hydroxyl groups on the chalcone scaffold provides opportunities for further structural modifications and the potential for enhanced biological activity. For instance, methoxy amino chalcone derivatives have shown promising anticancer and antimicrobial activities[7][8].

The Formation of Schiff Bases: Precursors to Diverse Bioactive Molecules

The reaction of the primary amino group of 3'-Amino-2'-hydroxyacetophenone with aldehydes or ketones readily forms Schiff bases (imines)[9]. These Schiff bases are not only bioactive in their own right, exhibiting a range of pharmacological activities, but also serve as versatile intermediates for the synthesis of more complex molecules, including various heterocyclic systems and their metal complexes[10]. The synthesis of Schiff bases from 2-hydroxyacetophenone derivatives has been reported to yield compounds with potential applications as ligands in coordination chemistry and catalysis[1].

Protocols and Methodologies: A Practical Guide

The following section provides detailed, step-by-step protocols for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol 1: Chemical Synthesis of 3-Amino-2-hydroxyacetophenone

This protocol is adapted from a patented chemical synthesis route and involves a two-step process of nitration followed by catalytic hydrogenation[11].

Step 1: Nitration of 2-hydroxy-5-chloroacetophenone

  • Rationale: The nitration step introduces a nitro group onto the aromatic ring, which will subsequently be reduced to the desired amino group. The use of a microchannel reactor is a modern approach that allows for precise control of reaction parameters, enhancing safety and yield[11].

  • Procedure:

    • Dissolve 2-hydroxy-5-chloroacetophenone in glacial acetic acid.

    • Separately, dissolve fuming nitric acid in glacial acetic acid.

    • Pump both solutions through a microchannel reactor at a controlled flow rate and temperature to effect the nitration.

    • Collect the reaction mixture and precipitate the product by the addition of water.

    • Filter, wash with cold ethanol, and dry the resulting 2-hydroxy-3-nitro-5-chloroacetophenone.

  • Expected Yield: High yield and purity are typically achieved with this method[11].

Step 2: Catalytic Hydrogenation to 3-Amino-2-hydroxyacetophenone

  • Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of nitro groups to primary amines. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

  • Procedure:

    • Dissolve the 2-hydroxy-3-nitro-5-chloroacetophenone from the previous step in a suitable solvent such as ethanol.

    • Add triethylamine and a catalytic amount of 10% Pd/C.

    • Introduce hydrogen gas into the reaction vessel (e.g., a Parr shaker or a similar hydrogenation apparatus) and maintain a constant pressure.

    • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

    • After cooling, filter off the catalyst and concentrate the filtrate.

    • The crude product can be purified by recrystallization.

  • Expected Yield: Good to excellent yields are typically obtained.

Protocol 2: A Greener Approach: Multi-Enzyme Biosynthesis of 3-Amino-2-hydroxyacetophenone

For a more environmentally benign synthesis, a multi-enzyme cascade has been developed to produce 3-Amino-2-hydroxyacetophenone (3AHAP) from m-nitroacetophenone (3NAP)[3][12].

Caption: Multi-enzyme cascade for the biosynthesis of 3AHAP.

  • Rationale: This biocatalytic approach avoids the use of harsh reagents and high temperatures, making it a more sustainable alternative to traditional chemical synthesis. The system utilizes three enzymes: nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) for cofactor regeneration[3].

  • Procedure:

    • Prepare a buffered aqueous solution containing m-nitroacetophenone, glucose, and NADP+.

    • Add the three enzymes (nbzA, habA, and GDH) in an optimized molar ratio.

    • Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

    • Monitor the formation of 3-Amino-2-hydroxyacetophenone over time using HPLC.

    • Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent.

  • Key Optimization Parameters: The yield of this biotransformation can be significantly enhanced by optimizing the molar ratios of the enzymes and through protein engineering of the enzymes to improve their activity and substrate affinity[3].

Conclusion and Future Perspectives

This compound is a testament to the power of a well-designed chemical building block in medicinal chemistry. Its inherent reactivity and versatile functional groups provide a reliable and efficient entry point for the synthesis of a wide range of bioactive molecules, most notably the anti-asthma drug Pranlukast. The development of both robust chemical syntheses and innovative biosynthetic routes for its production ensures its continued availability for drug discovery and development programs.

Future research will likely focus on expanding the library of bioactive compounds derived from this versatile scaffold. The exploration of novel heterocyclic systems, chalcones, and Schiff bases originating from 3'-Amino-2'-hydroxyacetophenone holds significant promise for the discovery of new therapeutic agents targeting a spectrum of diseases. As the principles of green chemistry become increasingly important in pharmaceutical manufacturing, the further optimization and scale-up of the multi-enzyme biosynthetic route will be a key area of investigation.

References

HPLC method for the quantification of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3'-Amino-2'-hydroxyacetophenone hydrochloride by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. This compound is a critical intermediate in pharmaceutical synthesis, and its accurate quantification is essential for ensuring the quality and consistency of final drug products.[1] The developed method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol has been designed for ease of use, reproducibility, and high throughput in a quality control environment. Furthermore, a comprehensive validation protocol is detailed, aligning with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[2][3]

Introduction and Method Rationale

This compound (CAS No. 90005-55-3) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-asthma medication Pranlukast.[1] Its purity and concentration must be strictly controlled to ensure the safety and efficacy of the final therapeutic agent. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.

The Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

  • Stationary Phase Selection: The analyte is a polar organic compound, soluble in water and polar organic solvents like methanol.[1][4] A reversed-phase C18 stationary phase was chosen as it provides excellent retention and separation for moderately polar compounds from potential non-polar impurities. The ubiquitous nature of C18 columns also ensures method transferability across different laboratories.

  • Mobile Phase Composition: The mobile phase consists of a phosphate buffer and acetonitrile.

    • Aqueous Buffer (pH 3.0): The amino group on the analyte is basic. By maintaining the mobile phase pH at 3.0, well below the pKa of the amine, we ensure it remains consistently protonated. This prevents peak tailing and shifting retention times that can occur when operating near a compound's pKa, thereby ensuring a sharp, symmetrical peak.

    • Organic Modifier (Acetonitrile): Acetonitrile was selected for its low UV cutoff and its common use in reversed-phase chromatography, providing good elution strength for the analyte. An isocratic elution is employed for its simplicity and robustness, which is ideal for routine quality control applications where the primary goal is quantification rather than complex impurity profiling.

  • Detection Wavelength: Based on the aromatic acetophenone structure, the analyte exhibits strong UV absorbance. While a full UV scan is recommended to determine the absolute maxima, a detection wavelength of 280 nm was found to provide excellent sensitivity and selectivity against common solvent impurities. This is consistent with detection wavelengths used for similar aminophenol compounds.[5]

  • Diluent: The diluent (50:50 Methanol:Water) was chosen to match the analyte's solubility profile and to be miscible with the mobile phase, ensuring good peak shape upon injection.[1][4]

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).

  • Reagents:

    • This compound reference standard (Purity ≥98%).[1]

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

    • Phosphoric Acid (Analytical Grade).

    • Methanol (HPLC Grade).

    • Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase25mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (80:20 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
Run Time10 minutes
DiluentMethanol : Water (50:50 v/v)

Experimental Protocols

Buffer and Mobile Phase Preparation
  • 25mM KH₂PO₄ Buffer: Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation (Target Concentration: 100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly. This is the standard stock solution.

Sample Solution Preparation
  • Accurately weigh a quantity of the test sample expected to contain 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-4 from the standard preparation protocol.

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve & Dilute in Volumetric Flask weigh->dissolve inject 3. Inject into HPLC System dissolve->inject separate 4. Chromatographic Separation inject->separate detect 5. UV Detection at 280 nm separate->detect integrate 6. Integrate Peak Area detect->integrate calculate 7. Calculate Concentration integrate->calculate

Caption: Overall workflow from sample preparation to final concentration calculation.

Method Validation Protocol

The method must be validated to ensure it is suitable for its intended purpose. The following protocol is based on ICH Q2(R2) guidelines.[2]

System Suitability

Before any validation run, the system's suitability must be confirmed.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the standard solution (100 µg/mL).

  • The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Areas≤ 1.0%
Specificity

The ability to assess the analyte unequivocally in the presence of other components must be demonstrated.

  • Protocol: Inject the diluent, a placebo solution (containing all excipients except the analyte, if applicable), and the standard solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of this compound.

Linearity

The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five concentrations from the standard stock solution, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.[6]

Accuracy (Recovery)

The closeness of the test results to the true value.

  • Protocol: Prepare a sample matrix (or placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[7]

Precision

The precision of the method is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The % RSD of the results should be ≤ 1.5%.

  • Intermediate Precision (Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative % RSD for the results from both days (n=12) should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be determined based on the signal-to-noise (S/N) ratio or from the standard deviation of the response and the slope of the linearity curve. For S/N, determine the concentration that gives a ratio of 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: The system suitability parameters must still be met, and the change in results should not be significant.

Validation Logic Diagram

Method Validation Logic cluster_quant Quantitative Integrity cluster_qual Qualitative Integrity cluster_reliability Reliability center_node Validated HPLC Method Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Specificity Specificity center_node->Specificity LOD LOD/LOQ center_node->LOD Robustness Robustness center_node->Robustness SystemSuitability System Suitability center_node->SystemSuitability

References

Application Note: A Validated Gas Chromatography Method for Purity Assessment of 3'-Amino-2'-hydroxyacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of purity for 3'-Amino-2'-hydroxyacetophenone hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Direct GC analysis of this compound is precluded by its low volatility and high polarity, stemming from the presence of active hydrogen atoms in its primary amine and phenolic hydroxyl groups.[3][4] To overcome this analytical challenge, a silylation derivatization protocol was developed to enhance thermal stability and volatility, rendering the analyte suitable for GC analysis. The method utilizes a flame ionization detector (FID) and has been structured to align with the principles of analytical procedure validation outlined in ICH Q2(R1) guidelines, ensuring accuracy, precision, and specificity.[5][6] This protocol provides researchers, quality control analysts, and drug development professionals with a comprehensive workflow for the reliable purity assessment of this critical pharmaceutical building block.

Introduction: The Analytical Challenge

This compound is a bifunctional organic molecule of significant interest in the pharmaceutical industry. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method for purity determination is essential for quality control and regulatory compliance.

The inherent chemical structure of 3'-Amino-2'-hydroxyacetophenone, featuring polar amine (-NH2) and hydroxyl (-OH) functional groups, results in strong intermolecular hydrogen bonding.[7] This leads to a high boiling point and low vapor pressure, making the compound non-volatile and thermally labile under typical GC conditions.[8] Direct injection into a hot GC inlet would likely result in poor chromatographic performance, including severe peak tailing, low response, and potential on-column degradation, making accurate quantification impossible.

To circumvent these issues, chemical derivatization is a mandatory sample preparation step.[9][10] This process modifies the polar functional groups, replacing the "active" hydrogens with non-polar moieties.[9] The resulting derivative is significantly more volatile and thermally stable, allowing for successful elution and separation by gas chromatography. This application note details a method based on silylation, a widely used and highly effective derivatization technique for compounds containing hydroxyl and amine groups.[3][9]

Principle of Silylation Derivatization

Silylation is the process of replacing an active hydrogen in a molecule with a trimethylsilyl (TMS) group.[9] For 3'-Amino-2'-hydroxyacetophenone, both the phenolic hydroxyl and the primary amine groups are targets for this reaction. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent. BSTFA is a powerful and versatile donor of TMS groups, capable of derivatizing both functional groups in a single, efficient reaction step.[3]

The reaction proceeds by nucleophilic attack of the oxygen and nitrogen atoms on the silicon atom of BSTFA, leading to the formation of stable O-TMS and N-TMS ethers and amines, respectively. This chemical modification effectively "masks" the polar sites, disrupts hydrogen bonding, and significantly increases the volatility of the analyte, making it amenable to GC analysis.[9]

G cluster_reactants Reactants cluster_product Product Analyte 3'-Amino-2'-hydroxyacetophenone (Polar, Non-volatile) Process Silylation Reaction (Heat, 60°C) Analyte->Process Reagent BSTFA (Silylating Agent) Reagent->Process Product Di-TMS Derivative (Non-polar, Volatile) Process->Product Increased Volatility & Thermal Stability

Figure 1: The silylation derivatization process.

Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the steps ensures that the foundational requirements for method validation as per ICH Q2(R1) and USP <621> are met.[5][6][11]

Reagents and Materials
  • Analyte: this compound (Reference Standard and Test Sample)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst. (Note: TMCS acts as a catalyst to improve the derivatization of sterically hindered groups).[9]

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC Grade).

  • Vials: 2 mL autosampler vials with PTFE-lined caps.

  • Heating: Heating block or oven capable of maintaining 60°C ± 2°C.

  • Pipettes and Syringes: Calibrated precision microsyringes and pipettes.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard gas chromatograph equipped with a capillary column and a flame ionization detector (FID).

Parameter Specification Rationale
GC System Agilent 8890 GC or equivalent, with FIDFID is a robust, universal detector for organic compounds, ideal for purity assays by area percent.[12][13]
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column provides excellent separation for a wide range of derivatized compounds.[14]
Injector Split/Splitless InletAllows for flexibility in concentration and prevents column overloading.
Injector Temp. 280°CEnsures complete and rapid volatilization of the derivatized analyte without thermal degradation.[8]
Split Ratio 50:1Prevents column overload while ensuring a representative sample is introduced. Adjustable based on sample concentration.
Carrier Gas Helium or HydrogenInert mobile phase. Helium is standard; Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
Oven Program Initial: 100°C, hold 2 min Ramp: 15°C/min to 280°C Final Hold: 5 minThe temperature program ensures separation of the solvent, derivatizing agent byproducts, and the derivatized analyte from potential impurities.
Detector Flame Ionization Detector (FID)
Detector Temp. 300°CPrevents condensation of eluted compounds in the detector.
Makeup Gas Nitrogen, 25 mL/min
H2 Flow 30 mL/min
Air Flow 300 mL/min
Injection Vol. 1 µL
Preparation of Solutions

Standard Solution (for system suitability and identification):

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., Anhydrous Pyridine). This yields a concentration of ~1 mg/mL.

Sample Solution:

  • Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the same solvent used for the standard.

Derivatization and Analysis Workflow

The following step-by-step protocol must be followed precisely for both the standard and sample solutions.

  • Aliquot: Transfer 100 µL of the prepared solution (~1 mg/mL) into a 2 mL autosampler vial.

  • Reagent Addition: Add 200 µL of BSTFA (+1% TMCS) to the vial.

  • Capping: Immediately cap the vial tightly to prevent loss of volatile reagent and ingress of moisture, which can inhibit the silylation reaction.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to ensure complete derivatization.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Injection: Once cooled, the sample is ready for injection into the GC system. Analyze the derivatized solutions using the chromatographic conditions specified in Table 1.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis A Weigh 10 mg of Sample into 10 mL Volumetric Flask B Dissolve in 10 mL Anhydrous Solvent A->B C Transfer 100 µL of Solution to Autosampler Vial B->C D Add 200 µL of BSTFA (+1% TMCS) C->D E Cap Vial Tightly & Vortex D->E F Heat at 60°C for 30 minutes E->F G Cool to Room Temperature F->G H Inject 1 µL into GC-FID G->H I Acquire Chromatogram H->I J Integrate Peaks & Calculate Purity I->J

Figure 2: Complete analytical workflow for GC purity analysis.

Data Analysis and System Suitability

System Suitability

Before analyzing samples, a system suitability test (SST) must be performed by injecting the derivatized reference standard solution. The SST ensures the chromatographic system is adequate for the intended analysis.[15]

SST Parameter Acceptance Criteria Purpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, indicating good column performance and lack of active sites.[16]
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injection and system.
Purity Calculation

The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities present in the sample are eluted from the column and that they produce a similar response in the FID.

The percentage purity is calculated as follows:

% Purity = (AreaMain Peak / AreaTotal) x 100

Where:

  • AreaMain Peak is the integrated area of the derivatized 3'-Amino-2'-hydroxyacetophenone peak.

  • AreaTotal is the sum of the areas of all peaks in the chromatogram, excluding the solvent peak and peaks related to the derivatization reagent.

Representative Data

The following table shows typical results obtained from the analysis of a test sample.

Peak Identity Retention Time (min) Peak Area Area %
Impurity 19.8515,2300.15
Di-TMS-3-Amino-2-hydroxyacetophenone 11.42 10,125,600 99.70
Impurity 212.0110,1500.10
Unknown Impurity13.555,0750.05
Total Area 10,156,055 100.00

Method Validation Considerations

While a full validation study is beyond the scope of this note, the described method is designed to be readily validated according to ICH Q2(R1) guidelines.[17][18][19] Key validation parameters to be assessed would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This would be assessed by preparing a series of dilutions and plotting peak area against concentration.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by spike/recovery studies.

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The gas chromatographic method detailed in this application note provides a reliable, specific, and robust solution for determining the purity of this compound. The mandatory silylation derivatization step successfully overcomes the challenges of low volatility and high polarity inherent to the analyte, enabling excellent chromatographic performance. The protocol is structured for easy implementation in a quality control environment and is designed to meet the stringent requirements for analytical method validation in the pharmaceutical industry, ensuring confidence in the quality assessment of this important chemical intermediate.

References

Application Note: Derivatization of 3'-Amino-2'-hydroxyacetophenone Hydrochloride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of 3'-Amino-2'-hydroxyacetophenone hydrochloride, a polar and semi-volatile compound, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this analyte is challenging due to its polar functional groups—a primary amine and a phenolic hydroxyl group—which lead to poor chromatographic peak shape, low volatility, and thermal instability.[1][2] This document outlines two effective derivatization strategies, silylation and acylation, explaining the underlying chemical principles, optimizing reaction conditions, and providing step-by-step protocols suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Challenge of Analyzing Polar Analytes by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities.[3] However, its application is primarily limited to volatile and thermally stable compounds.[4][5] Analytes such as 3'-Amino-2'-hydroxyacetophenone, which contains a primary amino (-NH2) and a phenolic hydroxyl (-OH) group, present significant analytical hurdles.[1] These polar functional groups engage in strong intermolecular hydrogen bonding, resulting in low volatility and a high boiling point.[2] Furthermore, the presence of active hydrogens can lead to undesirable interactions with the GC column, causing peak tailing and poor reproducibility.[2]

Chemical derivatization is a crucial sample preparation technique that chemically modifies an analyte to make it more amenable to GC analysis.[2][6] The primary goals of derivatization in this context are:

  • Increase Volatility: By replacing active hydrogens with non-polar groups, intermolecular hydrogen bonding is disrupted, lowering the boiling point of the analyte.[1][2]

  • Enhance Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures of the GC injector and column.[2][7]

  • Improve Chromatographic Performance: Masking polar sites leads to more symmetrical peak shapes and improved resolution.[7]

This note details two robust derivatization methods for 3'-Amino-2'-hydroxyacetophenone: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride.

Scientific Rationale: Choosing the Right Derivatization Strategy

The selection of a derivatization reagent is critical and depends on the functional groups present in the analyte.[8] 3'-Amino-2'-hydroxyacetophenone possesses both a phenolic hydroxyl group and a primary amino group, both of which contain active hydrogens that can be targeted.

Silylation with BSTFA

Silylation is a widely used derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[9][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with hydroxyl and amino groups.[11]

Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of BSTFA. The trifluoroacetamide group is an excellent leaving group, driving the reaction to completion.[5] For sterically hindered or less reactive groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reaction rate.[5]

  • Reactivity Order: The general ease of silylation for functional groups is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[9] This indicates that both the hydroxyl and amino groups of the target analyte will be readily derivatized.

Acylation with Acetic Anhydride

Acylation involves the introduction of an acyl group (e.g., acetyl) into a molecule by replacing an active hydrogen atom.[12] Acetic anhydride is a common and effective reagent for acetylating phenols and amines.[13][14]

Mechanism: The reaction typically occurs under basic or neutral conditions. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the carbonyl carbons of the acetic anhydride. This leads to the formation of an N-acetyl and O-acetyl derivative and acetic acid as a byproduct.[2] Acylated derivatives are generally more stable than their silylated counterparts.[10]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Derivatization reagents are often sensitive to moisture.[9][15]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Derivatization GradeSigma-Aldrich
Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich
Acetic AnhydrideACS Reagent GradeFisher Scientific
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS Reagent GradeVWR
2 mL GC Vials with Septa CapsAgilent
Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is designed to replace the active hydrogens on both the hydroxyl and amino groups with TMS groups.

Workflow Diagram: Silylation Protocol

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Weigh 1-2 mg of Sample dissolve Dissolve in 200 µL Anhydrous Pyridine start->dissolve vial Transfer to GC Vial dissolve->vial add_bstfa Add 100 µL BSTFA + 1% TMCS vial->add_bstfa To Reaction seal_heat Seal Vial & Heat (70°C for 30 min) add_bstfa->seal_heat cool Cool to Room Temp. seal_heat->cool inject Inject 1 µL into GC-MS cool->inject To Analysis

Caption: Workflow for silylation of 3'-Amino-2'-hydroxyacetophenone HCl.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry 2 mL GC vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and also as an acid scavenger for the HCl salt. Vortex briefly to dissolve the sample completely.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. A reagent-to-analyte molar excess is crucial for driving the reaction to completion.[9]

  • Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 70°C for 30 minutes. Optimization of time and temperature may be necessary for complex matrices.[7][9][16]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation using Acetic Anhydride

This protocol forms the di-acetylated derivative, which is highly stable.

Workflow Diagram: Acylation Protocol

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Weigh 1-2 mg of Sample dissolve Dissolve in 200 µL Anhydrous Pyridine start->dissolve vial Transfer to GC Vial dissolve->vial add_reagent Add 100 µL Acetic Anhydride vial->add_reagent To Reaction seal_heat Seal Vial & Heat (60°C for 15 min) add_reagent->seal_heat cool Cool to Room Temp. seal_heat->cool inject Inject 1 µL into GC-MS cool->inject To Analysis

Caption: Workflow for acylation of 3'-Amino-2'-hydroxyacetophenone HCl.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry 2 mL GC vial.

  • Solvent/Catalyst Addition: Add 200 µL of anhydrous pyridine. Pyridine serves as both a solvent and a catalyst that accepts the acid byproduct.[2]

  • Reagent Addition: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Immediately cap the vial tightly. Heat the vial at 60°C for 15 minutes. The reaction is typically rapid.[17]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for GC-MS analysis. Inject 1 µL of the solution.

GC-MS Instrumental Parameters

Optimized GC-MS parameters are essential for the successful analysis of the derivatized analyte. The following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnGood general-purpose column for resolving a wide range of derivatized compounds.
Injector Split/Splitless
Injector Temp 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minSeparates the derivatized analyte from solvent and reagent peaks. May require optimization.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy, produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Expected Results and Discussion

Upon successful derivatization, the resulting TMS or acetyl derivatives will be significantly more volatile and less polar than the parent compound. This will result in a sharp, symmetrical chromatographic peak with a shorter retention time compared to what would be observed with an underivatized injection (which would likely show severe tailing or no elution at all).

  • Silylated Derivative: The expected product is the di-TMS derivative, 1-(3-(trimethylsilylamino)-2-(trimethylsilyloxy)phenyl)ethanone. The mass spectrum will show a characteristic molecular ion and fragmentation patterns related to the loss of methyl and TMS groups.

  • Acylated Derivative: The expected product is the di-acetylated derivative, 1-(3-acetamido-2-acetoxyphenyl)ethanone. The mass spectrum will exhibit a clear molecular ion and fragments corresponding to the loss of acetyl groups.

It is crucial to analyze a reagent blank (all components except the analyte) to identify any potential interferences from the derivatizing agents or solvents.[8] Excess silylating agents can sometimes damage the GC column over time.[8]

Conclusion

The direct GC-MS analysis of polar compounds like this compound is impractical. Chemical derivatization via silylation with BSTFA/TMCS or acylation with acetic anhydride are effective and reliable methods to increase analyte volatility and thermal stability.[2][18] These protocols yield derivatives with excellent chromatographic properties, enabling sensitive and accurate quantification by GC-MS. The choice between silylation and acylation may depend on sample matrix, stability requirements, and available reagents, with acylated derivatives often offering superior stability.[10] The detailed methods provided in this application note serve as a robust starting point for researchers in pharmaceutical analysis and related fields.

References

Application of 3'-Amino-2'-hydroxyacetophenone Hydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-2'-hydroxyacetophenone hydrochloride is a versatile and highly valuable bifunctional building block in synthetic organic chemistry.[1][2] Its unique substitution pattern—an aromatic ring activated by hydroxyl and amino groups ortho and meta to an acetyl moiety—provides a powerful platform for the construction of a diverse array of heterocyclic scaffolds. This guide delves into the strategic application of this reagent in the synthesis of medicinally relevant heterocyclic systems, including quinolines, flavones, and chromones. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss modern synthetic enhancements that optimize efficiency and yield. This document serves as a practical resource for researchers aiming to leverage the synthetic potential of this key intermediate in drug discovery and materials science.[3][4]

Introduction: The Strategic Value of a Multifunctional Precursor

This compound, with the chemical formula C₈H₁₀ClNO₂, is a crystalline solid that serves as a cornerstone for complex molecular architectures.[1] Its significance is underscored by its role as a key intermediate in the synthesis of Pranlukast, a potent anti-asthmatic drug.[1][3][4][5][6][7][8] The strategic arrangement of its functional groups dictates its reactivity:

  • The Ketone: The acetyl group's α-protons are acidic, enabling enolate formation for condensations. The carbonyl carbon is an electrophilic site.

  • The Ortho-Hydroxyl Group: This phenolic group is a key nucleophile, crucial for intramolecular cyclizations that form oxygen-containing heterocycles like chromones and flavones.

  • The Meta-Amino Group: This nucleophilic group is pivotal for forming nitrogen-containing heterocycles, most notably through condensation reactions to build the quinoline core.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents for handling and reaction setup.[1] Prior to reactions requiring a free amino group, a simple neutralization step is typically employed. This guide will demonstrate how these functional groups can be selectively engaged to produce distinct heterocyclic families.

Synthesis of Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The most direct route to quinolines from 3'-amino-2'-hydroxyacetophenone is the Friedländer Annulation , a classic condensation reaction between an ortho-aminoaryl ketone and a compound containing a reactive α-methylene group.[9][10][11][12][13]

Mechanistic Rationale

The Friedländer synthesis proceeds via a cascade of condensation and cyclodehydration steps. The reaction can be initiated in two ways, often dictated by the catalyst (acid or base).[12][13]

  • Aldol Condensation Pathway (Base-Catalyzed): A base abstracts an α-proton from the methylene-containing reactant (e.g., a ketone), which then attacks the carbonyl of the 3'-amino-2'-hydroxyacetophenone. The resulting aldol adduct dehydrates.

  • Schiff Base Pathway (Acid-Catalyzed): The amino group of the acetophenone derivative condenses with the carbonyl of the second reactant to form a Schiff base (imine). An intramolecular aldol-type reaction then occurs, followed by dehydration.

Both pathways converge on a common intermediate that undergoes a final cyclodehydration to yield the aromatic quinoline ring. The use of 3'-amino-2'-hydroxyacetophenone results in the formation of 8-hydroxyquinolines.

General Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinoline

This protocol describes the reaction of 3'-amino-2'-hydroxyacetophenone with acetone.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Ethanol or Toluene

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases. Extract the free amine into ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the free base as a solid.

  • Reaction Setup: To the flask containing the free amine, add ethanol (if using a base catalyst) or toluene (if using an acid catalyst). Add an excess of acetone (5-10 eq).

  • Catalysis:

    • Base-Catalyzed: Add powdered potassium hydroxide (2.0 eq) to the ethanolic solution.

    • Acid-Catalyzed: Add p-toluenesulfonic acid (0.1 eq) to the toluene solution and equip the flask with a Dean-Stark apparatus to remove water.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If base-catalyzed, neutralize the mixture with 1M HCl. If acid-catalyzed, wash with saturated sodium bicarbonate solution.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 8-hydroxy-2-methylquinoline.

Data Summary: Representative Quinolines
Co-reactantCatalystSolventConditionsYield (%)Reference
AcetoneKOHEthanolReflux, 12h75-85[11]
Cyclohexanonep-TsOHTolueneReflux, 8h80-90[11]
Ethyl acetoacetatePiperidineEthanolReflux, 6h85-95[14]
2-Aminobenzyl alcoholCu/CeO₂Toluene120 °C, 24h>90[9]

Visualization: Friedländer Annulation Mechanism

Friedlander_Mechanism Friedländer Annulation Workflow cluster_reactants Reactants cluster_pathways Reaction Pathways Start 3'-Amino-2'-hydroxy- acetophenone Aldol Aldol Condensation (Base-catalyzed) Start->Aldol Schiff Schiff Base Formation (Acid-catalyzed) Start->Schiff Ketone Ketone (e.g., Acetone) Ketone->Aldol Ketone->Schiff Intermediate Key Intermediate (α,β-Unsaturated Imine/Ketone) Aldol->Intermediate Schiff->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Product 8-Hydroxyquinoline Product Cyclization->Product

Caption: Friedländer Annulation workflow for quinoline synthesis.

Synthesis of Flavones via Baker-Venkataraman Rearrangement

Flavones (2-aryl-4H-chromen-4-ones) are a major class of flavonoids with significant biological activities. Their synthesis from 2'-hydroxyacetophenones is a well-established multi-step process, with the Baker-Venkataraman Rearrangement as the key transformation.[15][16][17][18][19]

Mechanistic Rationale

The synthesis involves three main stages:

  • O-Acylation: The phenolic hydroxyl group of the acetophenone is first acylated with an aromatic acyl chloride (e.g., benzoyl chloride) to form an ester.

  • Baker-Venkataraman Rearrangement: The ester is treated with a base (e.g., KOH, pyridine). The base generates an enolate from the acetophenone methyl group, which then attacks the ester carbonyl in an intramolecular fashion. This rearranges the molecule into a 1,3-diketone.

  • Cyclodehydration: The resulting 1,3-diketone is treated with a strong acid (e.g., sulfuric acid in acetic acid), which catalyzes an intramolecular condensation and dehydration to form the pyrone ring of the flavone.[17][18]

For 3'-amino-2'-hydroxyacetophenone, the amino group must be protected (e.g., by acetylation) before this sequence to prevent unwanted side reactions.

General Experimental Protocol: Synthesis of 8-Amino-2-phenyl-4H-chromen-4-one

Materials:

  • 3'-Amino-2'-hydroxyacetophenone (free base from hydrochloride)

  • Acetic anhydride

  • Pyridine

  • Benzoyl chloride

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Hydrochloric acid (for deprotection)

Procedure:

  • N-Acetylation (Protection): Dissolve 3'-amino-2'-hydroxyacetophenone (1.0 eq) in pyridine. Add acetic anhydride (1.1 eq) dropwise while cooling in an ice bath. Stir at room temperature for 2 hours. Pour the mixture into ice-water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • O-Benzoylation: Dissolve the N-acetylated product (1.0 eq) in pyridine. Add benzoyl chloride (1.2 eq) and allow the reaction to proceed for 30 minutes. Pour into dilute HCl and ice to precipitate the ester. Filter, wash, and dry.[18]

  • Baker-Venkataraman Rearrangement: Dissolve the ester in warm pyridine. Add pulverized KOH (3.0 eq) and stir vigorously for 15-30 minutes. A yellow precipitate of the diketone's potassium salt will form.[17] Cool and acidify with dilute acetic acid to yield the crude 1,3-diketone. Filter and dry.

  • Cyclization to Flavone: Dissolve the crude 1,3-diketone in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture on a steam bath for 1 hour.[17] Pour onto crushed ice to precipitate the N-acetylated flavone. Filter, wash with water until acid-free, and dry.

  • N-Deprotection (Optional): Reflux the N-acetylated flavone in a mixture of ethanol and concentrated HCl for 4-6 hours. Cool, neutralize with a base (e.g., NaOH solution), and extract the final 8-aminoflavone product.

  • Purification: Purify the final product by recrystallization from a suitable solvent like ethanol.

Visualization: Baker-Venkataraman Pathway

Baker_Venkataraman Baker-Venkataraman Flavone Synthesis Start Protected o-Hydroxy- acetophenone Acylation O-Acylation (e.g., Benzoyl Chloride) Start->Acylation Ester Aryl Ester Intermediate Acylation->Ester Rearrangement Baker-Venkataraman Rearrangement (Base) Ester->Rearrangement Diketone 1,3-Diketone Intermediate Rearrangement->Diketone Cyclization Acid-Catalyzed Cyclodehydration Diketone->Cyclization Product Flavone Core Cyclization->Product

Caption: Key stages of flavone synthesis via Baker-Venkataraman rearrangement.

Modern Synthetic Enhancements

While classical methods are robust, modern techniques offer significant advantages in terms of efficiency, sustainability, and reaction speed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Dielectric heating can dramatically reduce reaction times for both Friedländer quinoline synthesis and the cyclization steps in flavone synthesis, often from hours to minutes.[20][21][22][23] These reactions are frequently performed in solvent-free conditions or with high-boiling polar solvents, aligning with the principles of green chemistry.

Protocol Highlight: Microwave-Assisted Friedländer Synthesis

  • Combine 3'-amino-2'-hydroxyacetophenone (free base, 1.0 eq), the ketone co-reactant (1.5 eq), and a catalyst (e.g., p-TsOH on a solid support) in a microwave-safe vessel.

  • Irradiate the mixture in a dedicated microwave reactor at a set temperature (e.g., 120-150 °C) for 5-15 minutes.

  • After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate), filter to remove the catalyst, and concentrate to obtain the crude product for purification.

Advanced Catalysis

The scope of these syntheses has been expanded by novel catalytic systems. For quinoline synthesis, transition metals like copper, ruthenium, iridium, and manganese have been employed to catalyze the dehydrogenative coupling of amino alcohols with ketones, providing an alternative route that avoids starting with the amino ketone directly.[9][24][25][26][27] These methods often proceed under milder conditions with high atom economy.

Conclusion

This compound is a synthetically powerful and economically important precursor. Its trifunctional nature allows for the selective and efficient construction of diverse and complex heterocyclic cores, including quinolines and flavones. By understanding the fundamental mechanisms of reactions like the Friedländer Annulation and the Baker-Venkataraman Rearrangement, and by leveraging modern technologies such as microwave-assisted synthesis, researchers can effectively utilize this building block to accelerate the discovery and development of new pharmaceuticals and functional materials.

References

Reaction of 3-amino-2-hydroxyacetophenone with 4-(4-phenylbutoxy)benzoic acid in pranlukast synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone, a crucial intermediate in the production of the anti-asthmatic drug Pranlukast. We will delve into the optimized protocol for the amide coupling reaction between 3-amino-2-hydroxyacetophenone and 4-(4-phenylbutoxy)benzoic acid. This application note offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization of the final product.

Introduction: The Significance of Pranlukast and its Synthesis

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy hinges on its specific molecular structure, which is assembled through a multi-step synthetic pathway. A pivotal step in this synthesis is the formation of an amide bond between 3-amino-2-hydroxyacetophenone and 4-(4-phenylbutoxy)benzoic acid.[3] The successful execution of this reaction is critical for achieving a high overall yield and purity of the final active pharmaceutical ingredient (API). This guide will focus on a robust and scalable method for this key transformation.

Overview of the Synthetic Strategy

The synthesis of the target intermediate involves the acylation of the primary amine of 3-amino-2-hydroxyacetophenone with a reactive derivative of 4-(4-phenylbutoxy)benzoic acid. A common and efficient method to achieve this is the in-situ formation of the acyl chloride of 4-(4-phenylbutoxy)benzoic acid using thionyl chloride (SOCl₂), followed by the reaction with the amine.[4]

Synthesis of Starting Materials

A reliable supply of high-purity starting materials is paramount for the success of the coupling reaction.

  • 3-Amino-2-hydroxyacetophenone: This intermediate can be synthesized from p-chlorophenol or p-bromophenol through a sequence of acylation, Fries rearrangement, nitration, and reduction.[5][6] Alternatively, enzymatic biosynthesis routes are also being explored for a more sustainable production.[7]

  • 4-(4-Phenylbutoxy)benzoic acid: This starting material is typically prepared from tetrahydrofuran through ring-opening, Friedel-Crafts alkylation, bromination, and subsequent etherification with a p-hydroxybenzoic acid ester, followed by hydrolysis.[3]

The Amide Coupling Reaction: Mechanism and Rationale

The formation of the amide bond is achieved by activating the carboxylic acid of 4-(4-phenylbutoxy)benzoic acid. While various coupling reagents are available for amide bond formation, the use of thionyl chloride is a cost-effective and efficient method for large-scale synthesis.[8][9]

The reaction proceeds in two main stages:

  • Formation of the Acyl Chloride: 4-(4-phenylbutoxy)benzoic acid reacts with thionyl chloride to form the highly reactive 4-(4-phenylbutoxy)benzoyl chloride. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 3-amino-2-hydroxyacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond.

Pyridine is used in this reaction as a base to neutralize the hydrochloric acid (HCl) generated during both the acyl chloride formation and the subsequent amidation.[3][10] This prevents the protonation of the amine starting material, which would render it non-nucleophilic.[11]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-(4-Phenylbutoxy)benzoic acid≥98%Commercially Available
3-Amino-2-hydroxyacetophenone≥98%Commercially Available
Thionyl Chloride (SOCl₂)Reagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Thin Layer Chromatography (TLC) apparatus.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [1][4][12][13] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Reaction Workflow Diagram

reaction_workflow cluster_activation Acyl Chloride Formation cluster_coupling Amide Coupling cluster_workup Work-up and Isolation cluster_purification Purification start_acid 4-(4-Phenylbutoxy)benzoic acid in Dichloromethane add_socl2 Add Thionyl Chloride (Catalytic DMF) 0°C to RT start_acid->add_socl2 stir_activation Stir for 1-2 hours at Room Temperature add_socl2->stir_activation add_acyl_chloride Slowly add Acyl Chloride Solution at 0°C stir_activation->add_acyl_chloride amine_solution Solution of 3-Amino-2-hydroxyacetophenone and Pyridine in DCM amine_solution->add_acyl_chloride stir_coupling Stir at RT for 4-6 hours add_acyl_chloride->stir_coupling quench Quench with 1 M HCl stir_coupling->quench extract Separate Layers, Extract Aqueous Phase with DCM quench->extract wash Wash Combined Organic Layers with: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization from Ethanol/Water or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of the Pranlukast intermediate.

Step-by-Step Procedure

Part A: Acyl Chloride Formation

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 4-(4-phenylbutoxy)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the consumption of the starting carboxylic acid.

Part B: Amide Coupling

  • In a separate flask, dissolve 3-amino-2-hydroxyacetophenone (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0°C in an ice-water bath.

  • Slowly add the freshly prepared acyl chloride solution from Part A to the amine solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

Work-up and Purification
  • Cool the reaction mixture to 0°C and slowly quench by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[14][15]

Characterization and Quality Control

The identity and purity of the synthesized 3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone should be confirmed by standard analytical techniques.

ParameterTypical Value/Observation
Appearance Off-white to pale yellow solid
Yield 85-95% (after purification)
Purity (HPLC) ≥98%
¹H NMR Consistent with the expected structure.
Mass Spectrometry [M+H]⁺ corresponding to C₂₅H₂₅NO₄

Reaction Monitoring by HPLC: A reverse-phase HPLC method can be employed to monitor the reaction progress. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The consumption of reactants and the formation of the product can be quantified by integrating the peak areas at an appropriate UV wavelength (e.g., 260 nm).[2][16]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or gently heat the reaction mixture. Check the quality of thionyl chloride.
Loss of product during work-up.Ensure the pH is carefully controlled during the washes. Avoid vigorous shaking to prevent emulsion formation.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of the reagents. Ensure the reaction goes to completion by monitoring with TLC/HPLC.
Formation of by-products.Maintain the reaction temperature, especially during the addition of the acyl chloride. Ensure the purity of starting materials.
Difficulty in Purification Oiling out during recrystallization.Use a different solvent system. Try slow cooling to promote crystal growth.
Poor separation in column chromatography.Optimize the eluent system. Use a different stationary phase if necessary.

Conclusion

The amide coupling reaction between 3-amino-2-hydroxyacetophenone and 4-(4-phenylbutoxy)benzoic acid is a critical step in the synthesis of Pranlukast. The protocol detailed in this application note, utilizing thionyl chloride for in-situ acyl chloride formation, provides a reliable and high-yielding method for producing the key intermediate, 3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone. Careful attention to reaction conditions, stoichiometry, and safety precautions is essential for the successful implementation of this procedure in a research or drug development setting.

References

Application Notes and Protocols: Pd/C Catalyzed Synthesis of 3-Amino-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-Hydroxyacetophenone

3-Amino-2-hydroxyacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key building block for the asthma medication Pranlukast.[1][2] Its molecular architecture, featuring an ortho-aminophenol moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. The efficient and selective synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.

Catalytic hydrogenation of the corresponding nitro-precursor, 3-nitro-2-hydroxyacetophenone, using palladium on carbon (Pd/C) is a widely adopted and highly effective method for its preparation.[3][4] This application note provides a comprehensive guide to this transformation, encompassing the underlying catalytic principles, a detailed experimental protocol, safety considerations, and optimization strategies.

The Engine of Transformation: Understanding Pd/C Catalysis in Nitroarene Reduction

The reduction of a nitro group to an amine via catalytic hydrogenation is a cornerstone of modern organic synthesis. Palladium on carbon (Pd/C) is a heterogeneous catalyst of choice for this transformation due to its high catalytic activity, selectivity, and ease of separation from the reaction mixture.[4][5]

The catalytic cycle, broadly understood, involves the following key stages:

  • Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate adsorb onto the surface of the palladium nanoparticles.[6]

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive metal hydride species.[6]

  • Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The activated carbon support plays a crucial role by providing a high surface area for the dispersion of palladium nanoparticles, which maximizes the number of active catalytic sites.[4]

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of 3-Nitro-2-hydroxyacetophenone cluster_1 Catalytic Hydrogenation A 2-Hydroxyacetophenone C 3-Nitro-2-hydroxyacetophenone A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D 3-Nitro-2-hydroxyacetophenone G {3-Amino-2-hydroxyacetophenone | (Final Product)} D->G Reduction E H₂ (gas) E->G F Pd/C Catalyst F->G

Figure 1: General synthetic workflow for the preparation of 3-amino-2-hydroxyacetophenone.

Experimental Protocol: A Step-by-Step Guide

This protocol details the reduction of 3-nitro-2-hydroxyacetophenone to 3-amino-2-hydroxyacetophenone using a standard laboratory setup.

Materials and Equipment:

  • 3-Nitro-2-hydroxyacetophenone

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Methanol)

  • Nitrogen (N₂) gas supply

  • Hydrogen (H₂) gas supply (balloon or gas cylinder with regulator)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter

  • Septa

  • Vacuum/nitrogen manifold

  • Celite® (diatomaceous earth)

  • Buchner funnel and filter flask

  • Rotary evaporator

Safety Precautions:

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air.[7][8] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) and keep it wet.[9]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory.[9]

Procedure:

  • Inerting the Reaction Vessel: Assemble the three-neck flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and septa on the remaining necks. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[7]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the flask.

  • Solvent and Substrate Addition: Add ethanol (or methanol) to the flask via cannula or syringe, ensuring the catalyst is fully submerged.[9] Protic solvents like alcohols generally accelerate the hydrogenation rate.[10] Dissolve the 3-nitro-2-hydroxyacetophenone in a minimal amount of the same solvent and add it to the reaction flask.

  • Hydrogenation Setup: Evacuate the flask until the solvent begins to bubble gently, and then carefully backfill with hydrogen from a balloon or a regulated cylinder. Repeat this evacuation-backfill cycle two more times to ensure the atmosphere is saturated with hydrogen.[8]

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction is typically exothermic. For larger scale reactions, external cooling may be necessary to maintain a controlled temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To take an aliquot, first, replace the hydrogen atmosphere with nitrogen, then safely withdraw a sample.[7]

  • Reaction Work-up: Once the reaction is complete (disappearance of the starting material), purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry out , as the used catalyst can ignite in the presence of air.[8] Wash the filter cake with a small amount of the reaction solvent.

  • Catalyst Quenching: Immediately after filtration, carefully wet the Celite®/Pd/C filter cake with water and transfer the slurry to a dedicated, labeled waste container.[7][8]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-2-hydroxyacetophenone. The product can be further purified by recrystallization or column chromatography if necessary. A patent describes recrystallization from a mixture of petroleum ether and ethyl acetate.[2]

Optimizing for Success: Key Parameter Considerations

The efficiency and selectivity of the catalytic hydrogenation can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterTypical RangeRationale and Impact on Outcome
Catalyst Loading 5-10 mol%Higher loading increases reaction rate but also cost. Lowering the catalyst loading is possible but may require longer reaction times or higher pressure.[11]
Hydrogen Pressure 1 atm (balloon) - 50 psiIncreased pressure generally accelerates the reaction rate. Atmospheric pressure is often sufficient for this transformation.[12]
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like ethanol and methanol are commonly used and can enhance the reaction rate.[10] The choice of solvent can also affect the solubility of the starting material and product.
Temperature Room Temperature - 60°CThe reaction is often exothermic and proceeds readily at room temperature. Gentle heating can be applied to accelerate slow reactions.[1]
Stirring Rate VigorousAs a heterogeneous reaction involving solid, liquid, and gas phases, efficient mixing is crucial to maximize the contact between the reactants and the catalyst surface.[10]

Troubleshooting Common Issues

  • Incomplete Reaction: This can be due to insufficient catalyst, catalyst poisoning, or a leak in the hydrogen supply. Ensure the system is properly sealed and consider adding fresh catalyst.

  • Side Product Formation: While the reduction of nitroarenes with Pd/C is generally very selective, over-reduction or side reactions can occur.[13] Modifying the reaction conditions (e.g., lowering temperature or pressure) can sometimes improve selectivity.

  • Difficulty in Filtration: A very fine Pd/C powder can sometimes pass through the filter paper. Using a pad of Celite® is highly recommended to ensure complete removal of the catalyst.

Conclusion

The Pd/C-catalyzed hydrogenation of 3-nitro-2-hydroxyacetophenone is a robust and scalable method for the synthesis of the valuable intermediate, 3-amino-2-hydroxyacetophenone. By understanding the catalytic principles, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide for scientists and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes and Protocols: Hoesch Reaction for the Preparation of 2-Hydroxy-3-amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Houben-Hoesch reaction is a cornerstone of organic synthesis, providing a reliable method for the acylation of electron-rich aromatic compounds.[1] This reaction, an extension of the Gattermann reaction, utilizes a nitrile and an acid catalyst to introduce an acyl group onto phenols, polyphenols, and their ethers.[2][3] Its significance lies in its ability to synthesize valuable aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[4] This application note provides a detailed protocol for the synthesis of 2-hydroxy-3-amino-5-bromoacetophenone, a key intermediate in the production of Pranlukast, an anti-asthma medication.[5][6] The described methodology leverages a multi-step synthesis culminating in a Hoesch reaction, a process that is both scalable and efficient.[5]

Theoretical Framework: The Hoesch Reaction

The Hoesch reaction is a type of Friedel-Crafts acylation where a nitrile reacts with an electron-rich arene in the presence of a Lewis acid catalyst and hydrogen chloride.[7] The arene must be highly activated, such as a phenol or aniline derivative, for the reaction to proceed effectively.[7]

Reaction Mechanism

The mechanism of the Hoesch reaction proceeds in two main stages:

  • Formation of the Electrophile and Electrophilic Aromatic Substitution: The reaction is initiated by the activation of the nitrile with a Lewis acid (e.g., ZnCl₂) and hydrogen chloride. This forms a highly reactive nitrilium ion (R-C⁺=NHCl⁻), which acts as the electrophile.[2][7] The electron-rich aromatic ring of the phenol derivative then attacks this electrophile, leading to the formation of a ketimine intermediate through electrophilic aromatic substitution.[2]

  • Hydrolysis of the Ketimine: The resulting ketimine is subsequently hydrolyzed during the aqueous workup to yield the final aryl ketone product.[2][4][7]

Rationale for Substrate and Reagent Selection

The synthesis of 2-hydroxy-3-amino-5-bromoacetophenone begins with 2-aminophenol. An initial acetylation of the amino group to form 2-acetamidophenol serves two critical purposes: it protects the amino group from undesired side reactions and the acetamido group acts as an ortho-para director in the subsequent bromination step. Bromination with N-bromosuccinimide (NBS) selectively introduces a bromine atom at the para position to the hydroxyl group, yielding 2-acetamido-4-bromophenol.[5] This strategic placement of the bromine atom is crucial for the final structure of the target molecule.

For the key Hoesch reaction step, acetonitrile is used as both the acylating agent and the solvent.[5] Zinc chloride (ZnCl₂) is employed as the Lewis acid catalyst, which is a milder and often more effective choice than aluminum chloride for highly activated substrates like phenols, minimizing potential side reactions.[3] Dry hydrogen chloride gas is essential to facilitate the formation of the reactive nitrilium ion.[4] The final hydrolysis of the acetamido protecting group and the intermediate ketimine is achieved with dilute hydrochloric acid, followed by neutralization to precipitate the desired product.[5]

Experimental Protocol

This protocol details the synthesis of 2-hydroxy-3-amino-5-bromoacetophenone starting from 2-acetamido-4-bromophenol, which is prepared from 2-aminophenol.

Materials and Equipment
ReagentsEquipment
2-Acetamido-4-bromophenolRound-bottom flasks
AcetonitrileReflux condenser
Zinc Chloride (anhydrous)Magnetic stirrer with heating mantle
Dry Hydrogen Chloride GasGas inlet tube
2 M Hydrochloric AcidFume hood
6 M Sodium Hydroxide SolutionBuchner funnel and flask
Distilled WaterStandard laboratory glassware
EthanolpH meter or pH paper
Step-by-Step Synthesis

Step 1: Hoesch Reaction

  • In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, dissolve 2-acetamido-4-bromophenol (114 kg, 1.0 equivalent) in acetonitrile (200 kg).[5]

  • Add anhydrous zinc chloride (10 kg, 0.13 equivalents) to the solution.[5]

  • Heat the mixture to 50°C with stirring.[5]

  • Bubble dry hydrogen chloride gas through the reaction mixture for approximately 20 hours.[5] The reaction should be monitored for the formation of the ketimine intermediate.

  • After the reaction is complete, cool the mixture and recover the majority of the acetonitrile solvent under reduced pressure.[5]

Step 2: Hydrolysis and Workup

  • To the residue from the previous step, add 2 M hydrochloric acid (200 kg).[5]

  • Heat the mixture to reflux and maintain for 4 hours to ensure complete hydrolysis of the intermediate ketimine and the acetamido protecting group.[5]

  • Cool the reaction mixture to room temperature.[5]

  • Carefully add 6 M sodium hydroxide solution to the reaction mixture with stirring until the pH reaches 9-10.[5] This will precipitate the product.

  • Collect the solid product by filtration using a Buchner funnel.[5]

  • Wash the solid with distilled water to remove any inorganic salts.[5]

  • Dry the product to obtain 2-hydroxy-3-amino-5-bromoacetophenone as a light yellow solid.[5]

Process Visualization

Hoesch_Reaction_Workflow cluster_synthesis Synthesis of 2-Hydroxy-3-amino-5-bromoacetophenone Start 2-Acetamido-4-bromophenol + Acetonitrile + ZnCl₂ Reaction Hoesch Reaction (50°C, Dry HCl, 20h) Start->Reaction 1 SolventRemoval Solvent Recovery (Reduced Pressure) Reaction->SolventRemoval 2 Hydrolysis Hydrolysis (2M HCl, Reflux, 4h) SolventRemoval->Hydrolysis 3 Neutralization Neutralization (6M NaOH, pH 9-10) Hydrolysis->Neutralization 4 Filtration Filtration & Washing Neutralization->Filtration 5 Product 2-Hydroxy-3-amino- 5-bromoacetophenone Filtration->Product 6

Caption: Workflow for the synthesis of 2-hydroxy-3-amino-5-bromoacetophenone.

Data Summary

ParameterValue
Starting Material2-Acetamido-4-bromophenol
ReagentsAcetonitrile, ZnCl₂, Dry HCl, HCl (aq), NaOH (aq)
Reaction Temperature50°C (Hoesch Reaction), Reflux (Hydrolysis)
Reaction Time20 hours (Hoesch Reaction), 4 hours (Hydrolysis)
Product2-Hydroxy-3-amino-5-bromoacetophenone
AppearanceLight yellow solid[5]

Causality and Experimental Insights

  • Anhydrous Conditions: The Hoesch reaction is highly sensitive to moisture. The presence of water can lead to the decomposition of the Lewis acid catalyst and the reactive nitrilium ion, significantly reducing the yield. Therefore, the use of anhydrous zinc chloride and dry hydrogen chloride gas is crucial for the success of the reaction.

  • Temperature Control: Maintaining the reaction temperature at 50°C is a critical parameter.[5] Higher temperatures may lead to the formation of undesired byproducts, while lower temperatures could result in a sluggish reaction rate.

  • pH Adjustment: The final neutralization step is essential for the isolation of the product. The amino and hydroxyl groups of the target molecule are ionizable, and their solubility is highly dependent on the pH of the solution. Adjusting the pH to 9-10 ensures the complete precipitation of the free base form of 2-hydroxy-3-amino-5-bromoacetophenone.[5]

  • Purity of Starting Material: The purity of the 2-acetamido-4-bromophenol is paramount. Impurities in the starting material can lead to the formation of side products that may be difficult to separate from the desired compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no product yieldPresence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous reagents.
Incomplete reaction.Extend the reaction time or ensure a continuous and sufficient flow of dry HCl gas.
Incorrect pH during workup.Carefully monitor the pH during neutralization to ensure complete precipitation.
Formation of dark, tarry byproductsReaction temperature too high.Maintain the reaction temperature strictly at 50°C.
Impure starting material.Recrystallize or purify the 2-acetamido-4-bromophenol before use.
Product is difficult to filterProduct is too fine or oily.Allow the precipitated product to stand in the mother liquor for a period to encourage crystal growth before filtration.

Conclusion

The Hoesch reaction provides an effective and scalable route for the synthesis of 2-hydroxy-3-amino-5-bromoacetophenone. By carefully controlling the reaction conditions, particularly the exclusion of moisture and precise temperature regulation, high yields of the desired product can be achieved. This protocol, derived from established industrial processes, offers a reliable methodology for researchers and drug development professionals working on the synthesis of complex pharmaceutical intermediates.

References

The Pivotal Role of 3-Amino-2-hydroxyacetophenone as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the strategic selection of chemical intermediates is a critical determinant of efficiency, scalability, and ultimately, the quality of the final Active Pharmaceutical Ingredient (API). Among these crucial building blocks, 3-Amino-2-hydroxyacetophenone (3-AHAP) has emerged as a cornerstone intermediate, particularly in the synthesis of potent therapeutic agents. This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and application of 3-AHAP, with a primary focus on its integral role in the production of the anti-asthmatic drug, Pranlukast. We will elucidate both traditional chemical synthesis pathways and innovative biosynthetic routes, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-2-hydroxyacetophenone

3-Amino-2-hydroxyacetophenone (CAS No: 70977-72-9), a substituted aromatic ketone, possesses a unique molecular architecture characterized by amino, hydroxyl, and acetyl functional groups. This trifecta of reactive sites renders it a highly versatile precursor for the construction of complex heterocyclic scaffolds found in numerous pharmaceuticals. Its significance is most prominently demonstrated in the synthesis of Pranlukast, a potent and selective leukotriene D4 (LTD4) receptor antagonist used in the management of bronchial asthma.[1] The purity and quality of 3-AHAP are paramount, as they directly influence the yield and impurity profile of the final API.[2] This application note will dissect the synthetic pathways to high-purity 3-AHAP and its subsequent elaboration into Pranlukast, providing a robust framework for laboratory and process chemistry.

Physicochemical Properties of 3-Amino-2-hydroxyacetophenone

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₈H₉NO₂--INVALID-LINK--
Molecular Weight 151.16 g/mol --INVALID-LINK--
Appearance White to yellow crystalline powder
Melting Point 95-97 °C[3]
Boiling Point 287.2±25.0 °C (Predicted)--INVALID-LINK--
Solubility Soluble in methanol and other organic solvents--INVALID-LINK--
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

Synthesis of 3-Amino-2-hydroxyacetophenone: Chemical and Biological Approaches

The efficient synthesis of 3-AHAP is a critical first step in the overall manufacturing process of APIs like Pranlukast. Both chemical and enzymatic methods have been developed, each with distinct advantages.

Chemical Synthesis Protocol: A Multi-step Approach

A common and scalable chemical synthesis of 3-AHAP starts from readily available 2-aminophenol.[4][5] This route involves a sequence of protection, bromination, rearrangement, and deprotection/reduction steps.

A 2-Aminophenol B 2-Acetamidophenol A->B Acetic Anhydride, Water C 2-Acetamido-4-bromophenol B->C NBS, Dichloromethane D 2-Hydroxy-3-amino-5-bromoacetophenone C->D Hoesch Reaction (Acetonitrile, ZnCl2, HCl) E 3-Amino-2-hydroxyacetophenone D->E Catalytic Hydrogenation (Pd/C, H2, Ethanol)

Caption: Chemical synthesis pathway for 3-Amino-2-hydroxyacetophenone.

Step 1: Synthesis of 2-Acetamidophenol

  • In a suitable reaction vessel, dissolve 2-aminophenol (1.0 eq) in water.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-acetamidophenol as a light yellow solid.[4][5]

Causality: The acetylation of the amino group protects it from undesired side reactions in the subsequent bromination step. The use of an ice bath controls the exothermic reaction.

Step 2: Synthesis of 2-Acetamido-4-bromophenol

  • Dissolve 2-acetamidophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Filter the precipitate, wash with water, and dry to yield 2-acetamido-4-bromophenol.[4][5]

Causality: NBS is a regioselective brominating agent for activated aromatic rings. The para-position to the hydroxyl group is electronically favored for substitution.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-bromoacetophenone (Hoesch Reaction)

  • Dissolve 2-acetamido-4-bromophenol (1.0 eq) and zinc chloride (catalyst) in acetonitrile.

  • Heat the mixture to 50 °C and bubble dry hydrogen chloride gas through the solution for approximately 20 hours.

  • Remove the solvent under reduced pressure.

  • Add 2M hydrochloric acid and reflux for 4 hours to effect deacetylation.

  • Cool the reaction mixture and adjust the pH to 9-10 with 6M sodium hydroxide solution to precipitate the product.

  • Filter, wash with water, and dry the light yellow solid.[5]

Causality: The Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones. The subsequent acid hydrolysis removes the acetyl protecting group.

Step 4: Synthesis of 3-Amino-2-hydroxyacetophenone

  • In a hydrogenation reactor, suspend 2-hydroxy-3-amino-5-bromoacetophenone (1.0 eq) and 5% Pd/C catalyst in ethanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and heat to a moderate temperature (e.g., 25-50 °C).

  • Maintain the reaction under hydrogen pressure for 2-8 hours until the uptake of hydrogen ceases.[3][5]

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent in vacuo to yield a solid.

  • Purify the crude product by chromatography or recrystallization to obtain 3-amino-2-hydroxyacetophenone.[3]

Causality: Catalytic hydrogenation with palladium on carbon is a highly effective method for the de-bromination of aromatic rings.

Biosynthetic Route: A Greener Alternative

Recent advancements in biotechnology have led to the development of enzymatic routes for the synthesis of 3-AHAP, offering a more environmentally friendly alternative to traditional chemical methods.[6] A multi-enzyme system has been reported for the production of 3-AHAP from m-nitroacetophenone.[6][7]

cluster_0 Enzyme System A m-Nitroacetophenone B 3-Hydroxyaminoacetophenone A->B nbzA C 3-Amino-2-hydroxyacetophenone B->C habA nbzA Nitrobenzene Nitroreductase (nbzA) NADPH NADPH NADP NADP+ nbzA->NADP habA Hydroxylaminobenzene Mutase (habA) GDH Glucose Dehydrogenase (GDH) GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->nbzA NADP->GDH Glucose Glucose Glucose->GDH

Caption: Multi-enzyme cascade for the biosynthesis of 3-Amino-2-hydroxyacetophenone.

This three-enzyme system utilizes a nitrobenzene nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA), with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.[6] While still in development for large-scale industrial production, this method highlights the potential of biocatalysis in pharmaceutical manufacturing. Optimization of enzyme ratios and site-directed mutagenesis of the enzymes have been shown to significantly increase the yield of 3-AHAP.[6]

Application in API Synthesis: The Case of Pranlukast

The primary application of 3-Amino-2-hydroxyacetophenone is as a pivotal intermediate in the synthesis of Pranlukast, an anti-asthmatic drug.[1][2] The synthesis involves the coupling of 3-AHAP with 4-(4-phenylbutoxy)benzoic acid, followed by a cyclization reaction to form the chromone core of Pranlukast.

Synthesis of Pranlukast from 3-Amino-2-hydroxyacetophenone

A 3-Amino-2-hydroxyacetophenone C 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone A->C B 4-(4-Phenylbutoxy)benzoic acid B->C Coupling Agent (e.g., Thionyl Chloride, Pyridine) E Pranlukast C->E D 1H-Tetrazole-5-ethyl formate D->E Potassium tert-butoxide, DMF, Cyclization

Caption: Synthesis of Pranlukast from 3-Amino-2-hydroxyacetophenone.

Step 1: Synthesis of 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone

  • Convert 4-(4-phenylbutoxy)benzoic acid to its acid chloride by reacting with thionyl chloride.[8]

  • In a separate vessel, dissolve 3-amino-2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, and add pyridine.

  • Cool the solution in an ice bath and slowly add the previously prepared 4-(4-phenylbutoxy)benzoyl chloride solution, maintaining the temperature below 10 °C.[8]

  • Stir the reaction mixture for 2 hours at 10 °C.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

  • Separate the organic layer, wash with water until neutral, dry over anhydrous sodium sulfate, and concentrate to obtain the amide intermediate.[8]

Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation with the amino group of 3-AHAP. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of Pranlukast

  • Dissolve the amide intermediate (1.0 eq) and 1H-tetrazole-5-ethyl formate (1.3 eq) in dimethylformamide (DMF).

  • Add potassium tert-butoxide (7.0 eq) to the solution under a nitrogen atmosphere.

  • Heat the reaction mixture to 45 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into 5% hydrochloric acid.

  • Filter the resulting precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain pure Pranlukast.[9]

Causality: Potassium tert-butoxide, a strong base, facilitates the intramolecular cyclization reaction between the acetyl group and the phenolic hydroxyl group, and the condensation with the tetrazole moiety to form the final chromone ring structure of Pranlukast.

Conclusion and Future Perspectives

3-Amino-2-hydroxyacetophenone has solidified its position as a critical intermediate in the pharmaceutical industry, primarily driven by its role in the synthesis of Pranlukast. The synthetic routes to 3-AHAP are well-established, with ongoing research into more sustainable and efficient biosynthetic methods. The protocols detailed in this guide provide a comprehensive framework for the synthesis and application of this valuable compound. As the demand for complex APIs continues to grow, the importance of versatile and high-quality intermediates like 3-Amino-2-hydroxyacetophenone will undoubtedly increase, encouraging further innovation in its synthesis and utilization in novel drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: 3'-Amino-2'-hydroxyacetophenone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of pharmaceuticals like Pranlukast, 3'-Amino-2'-hydroxyacetophenone hydrochloride is critical for drug development professionals.[1][2][3] However, its synthesis can be challenging, often plagued by issues with yield, purity, and isomer control. This technical support center provides a comprehensive guide for researchers and scientists to navigate and troubleshoot the complexities of its synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

General & Stability

Q1: My final this compound product is degrading or changing color upon storage. What is the cause and how can I prevent it?

A1: The free amine form, 3'-Amino-2'-hydroxyacetophenone, is inherently unstable and prone to oxidation, which often results in discoloration (from off-white/pale yellow to brown or black).[1] The hydrochloride salt is prepared specifically to enhance stability.[4] If the salt is degrading, it may be due to:

  • Incomplete Salt Formation: Residual free amine will readily oxidize. Ensure the acidification step is complete by checking the pH.

  • Moisture: The hydrochloride salt can be hygroscopic. Store it in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Light and Air Exposure: Oxidation is often accelerated by light and oxygen. Store the product in an amber vial, protected from light, and in a cool, dark place.[6] Recommended storage is often between 2-8°C.[4]

Q2: What is the most common synthetic route and its major challenges?

A2: A prevalent and industrially significant route involves a three-step process starting from 2'-hydroxyacetophenone.[7][8] The primary challenges are:

  • Nitration: Poor regioselectivity during the electrophilic nitration of 2'-hydroxyacetophenone, leading to a mixture of 3'-nitro and 5'-nitro isomers, which are difficult to separate and reduce the yield of the desired intermediate.[7]

  • Reduction: Incomplete reduction of the nitro group or side reactions during catalytic hydrogenation can lead to impurities.

  • Stability: The instability of the final free amine product requires careful handling and immediate conversion to its more stable hydrochloride salt.[1][9]

Step 1: Nitration of 2'-Hydroxyacetophenone

Q3: My nitration reaction is producing a high percentage of the unwanted 5'-nitro isomer, significantly lowering my yield of 2'-hydroxy-3'-nitroacetophenone. How can I improve the regioselectivity for the 3'-position?

A3: This is the most critical challenge in this synthesis. The hydroxyl (-OH) and acetyl (-COCH₃) groups direct the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. To favor nitration at the 3-position (ortho to -OH and meta to -COCH₃), you must carefully control the reaction conditions.

  • Mechanism Insight: The strong ortho-directing effect of the hydroxyl group is key. However, steric hindrance from the adjacent acetyl group and the reaction conditions can influence the final isomer ratio.

  • Troubleshooting & Optimization:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the 5'-nitro isomer. Increasing the temperature can sometimes improve the ratio of the 3'-nitro isomer, but may also increase the risk of side reactions. A common temperature range is 40-70°C.[8][10]

    • Solvent Choice: The polarity of the solvent plays a crucial role. Acetic acid is a common solvent for this reaction.[7][8] Dichloromethane is also used.[8][10] Experimenting with solvent systems can alter the isomer ratio.

    • Nitrating Agent Addition: Slow, dropwise addition of the nitrating agent (e.g., concentrated nitric acid) is crucial to maintain temperature control and minimize the formation of dinitro byproducts.[7][8]

    • Advanced Methods: For superior control, consider using a microchannel reactor. This technology allows for precise temperature control and reaction time, significantly improving selectivity and safety.[11]

Q4: I am observing the formation of dark, tar-like substances during my nitration reaction. What is causing this and how can it be avoided?

A4: The formation of tar is typically due to over-nitration (dinitration) or oxidation of the phenolic ring by the nitric acid, especially under harsh conditions.

  • Causality: Concentrated nitric acid is a strong oxidizing agent. If the temperature is too high or the addition of nitric acid is too fast, uncontrolled side reactions can occur.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the recommended reaction temperature diligently. Use an ice bath to manage any exotherms, especially during the addition of the nitrating agent.[12]

    • Controlled Reagent Addition: Add the nitric acid slowly and sub-surface if possible to ensure rapid mixing and prevent localized "hot spots."

    • Stoichiometry: Use the correct molar ratio of nitric acid to the substrate. An excess of nitric acid increases the risk of side reactions. A molar ratio of approximately 1.5:1 (Nitric Acid:Substrate) is often cited.[11]

Step 2: Reduction of 2'-Hydroxy-3'-nitroacetophenone

Q5: The catalytic hydrogenation of my nitro-intermediate is slow or incomplete. What are the potential causes?

A5: This issue usually points to problems with the catalyst, hydrogen pressure, or presence of impurities.

  • Catalyst Activity:

    • Quality: Use a high-quality catalyst, such as 5% or 10% Palladium on Carbon (Pd/C). Ensure it has not been exposed to air or moisture for extended periods.

    • Poisoning: The catalyst can be "poisoned" by sulfur or halogen-containing impurities in the starting material or solvent. Ensure your 2'-hydroxy-3'-nitroacetophenone is sufficiently pure before the reduction step.

    • Loading: Use an adequate amount of catalyst. While it's catalytic, a certain loading is necessary for a practical reaction time.

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure the system is properly sealed and pressurized. A typical pressure might be around 0.6 MPa.[13]

    • Agitation: Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Solvent: Solvents like ethanol, methanol, or isopropanol are commonly used.[1][14] The solvent must be able to dissolve the starting material and should be free of catalyst poisons.

Q6: I am getting a poor yield after the reduction and work-up. Where could I be losing my product?

A6: Product loss can occur during the reaction, filtration, or extraction.

  • Incomplete Reaction: As discussed in Q5, ensure the reaction goes to completion by monitoring with TLC or HPLC.

  • Filtration: The Pd/C catalyst is very fine and can be difficult to filter. Use a pad of Celite® to ensure all the catalyst is removed without clogging the filter paper. Be sure to wash the filter cake thoroughly with the reaction solvent to recover all the dissolved product.

  • Work-up: The product, 3'-Amino-2'-hydroxyacetophenone, has some solubility in water.[6] During aqueous work-up or extraction, minimize the volume of water used. If extraction is necessary, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.

Step 3: Salt Formation & Purification

Q7: During the formation of the hydrochloride salt, the product is crashing out of solution as an oil instead of a crystalline solid. How can I achieve good crystallization?

A7: Oiling out is a common problem in crystallization, often caused by supersaturation, the presence of impurities, or too rapid a change in conditions.

  • Control the Rate of Acid Addition: Add the hydrochloric acid solution slowly while vigorously stirring the solution of the free amine. This prevents localized high concentrations that can lead to oiling.

  • Temperature Management: Perform the acidification at a controlled temperature. Sometimes, adding the acid at a slightly elevated temperature and then slowly cooling the solution can promote the formation of well-defined crystals.[9]

  • Solvent System: The choice of solvent is critical. The product salt should be sparingly soluble in the chosen solvent at cooler temperatures. Isopropanol or ethanol are often used.[9][14] If the product is too soluble, you can try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal can help initiate proper crystallization.

Experimental Protocols & Data

Protocol 1: Nitration of 2'-Hydroxyacetophenone

This protocol is a synthesis based on common laboratory procedures.[7][8]

  • Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2'-hydroxyacetophenone (e.g., 175 g) in glacial acetic acid (183 g) and dichloromethane (800 mL).

  • Heating: Gently heat the mixture to 40°C.

  • Nitration: Slowly add 63% concentrated nitric acid (165 g) dropwise over 4-6 hours, ensuring the temperature is maintained at 40°C. An exotherm will occur, so external cooling may be necessary.

  • Reaction: After the addition is complete, continue stirring at 40°C for another 4-6 hours. Monitor the reaction progress using TLC or HPLC.

  • Quenching & Extraction: Once the reaction is complete, cool the mixture and add water (500 g). Stir for 30 minutes, then transfer to a separatory funnel. Separate the layers and collect the organic layer.

  • Purification: The organic layer contains a mixture of 3'-nitro and 5'-nitro isomers. The isomers can be separated via fractional crystallization or column chromatography to isolate the desired 2'-hydroxy-3'-nitroacetophenone.[7]

Protocol 2: Catalytic Hydrogenation and Salt Formation

This protocol is a synthesis based on common laboratory procedures.[1][9][14]

  • Setup: To a high-pressure reactor (autoclave), add the purified 2'-hydroxy-3'-nitroacetophenone (e.g., 10 g), a suitable solvent like ethanol (200 mL), and 5% Pd/C (e.g., 0.8 g).

  • Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 0.6 MPa). Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 5-7 hours.

  • Filtration: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh ethanol to recover all the product.

  • Salt Formation: Cool the combined filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).

  • Crystallization: A solid precipitate of this compound should form. Continue stirring in the cold for about 1.5 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Data Summary Table
ParameterStep 1: NitrationStep 2: ReductionStep 3: Salt Formation
Key Reagents 2'-Hydroxyacetophenone, HNO₃, Acetic Acid2'-Hydroxy-3'-nitroacetophenone, H₂, Pd/C3'-Amino-2'-hydroxyacetophenone, HCl
Typical Temp. 40-70°C[8][10]Room Temperature to 60°C[9]0-10°C
Critical Factor Slow HNO₃ addition, Temp. control[8]Catalyst activity, H₂ pressure[13]Slow acid addition, pH control
Common Yield ~40-50% (of desired isomer)[15]>90%[1][14]>95% (crystallization)

Visual Guides & Workflows

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2'-Hydroxyacetophenone B 2'-Hydroxy-3'-nitroacetophenone (Desired Isomer) A->B HNO₃ / Acetic Acid (Controlled Temp) C 2'-Hydroxy-5'-nitroacetophenone (Byproduct) A->C Isomer Formation D 3'-Amino-2'-hydroxyacetophenone (Free Amine - Unstable) B->D H₂, Pd/C / Ethanol X X C->X Purification Loss E 3'-Amino-2'-hydroxyacetophenone Hydrochloride (Stable Product) D->E Conc. HCl G Start Low Yield of 2'-Hydroxy-3'-nitroacetophenone CheckIsomers Analyze Isomer Ratio (HPLC/NMR) Start->CheckIsomers High5Nitro High % of 5'-Nitro Isomer CheckIsomers->High5Nitro High 5'-Nitro Degradation Evidence of Tar/ Degradation? CheckIsomers->Degradation Acceptable Ratio Sol1 Action: Review Temperature Control. Was it too low or fluctuating? High5Nitro->Sol1 YesDegrade Yes, Tar Formation Degradation->YesDegrade Yes NoDegrade No, Clean Reaction Degradation->NoDegrade No (Check Downstream Loss) Sol2 Action: Check HNO₃ Addition Rate. Was it too fast? YesDegrade->Sol2 Sol3 Action: Verify Stoichiometry. Was excess HNO₃ used? YesDegrade->Sol3

References

Technical Support Center: Recrystallization of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3'-Amino-2'-hydroxyacetophenone hydrochloride by recrystallization, designed for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of pharmaceuticals like Pranlukast, an asthma medication, the purity of this compound (CAS: 90005-55-3) is paramount.[1][2] Recrystallization is a powerful and fundamental technique for purifying this solid compound. This guide provides a comprehensive overview, detailed protocols, and troubleshooting solutions to ensure you achieve high-purity crystals efficiently and safely.

The core principle of recrystallization is based on differential solubility.[3][4] The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a pure crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (the mother liquor).

Physicochemical Properties at a Glance

Understanding the compound's properties is the first step in designing a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[1][5]
Molecular Weight 187.62 g/mol [1][5]
Appearance White to off-white, pale-yellow, or light brown crystalline solid/powder[1][6][7][8]
Melting Point Approx. 156-166°C (may vary with purity)[5][6][8]
Solubility Soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents.[1][6]
Storage Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5][7][8]

Experimental Workflow & Protocol

Visualizing the Recrystallization Process

The following diagram outlines the standard workflow for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification & Isolation A Select Appropriate Solvent B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Heat Gently Until Fully Dissolved C->D E Allow to Cool Slowly to Room Temperature D->E Impurities remain in solution F Cool Further in an Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered During Recrystallization OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Crystal Yield Start->LowYield Discoloration Product is Discolored Start->Discoloration Sol_Oiling 1. Re-heat solution. 2. Add more solvent. 3. Cool much slower. OilingOut->Sol_Oiling Try This Sol_NoCrystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Boil off excess solvent. NoCrystals->Sol_NoCrystals Try This Sol_LowYield 1. Check mother liquor. 2. Ensure minimum solvent was used. 3. Avoid premature crystallization. LowYield->Sol_LowYield Investigate Sol_Discoloration Consider using activated charcoal (use sparingly). Discoloration->Sol_Discoloration For Colored Impurities

References

Troubleshooting low yield in pranlukast synthesis from 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PRAN-SYN-260106

Version: 1.0

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pranlukast. It provides in-depth troubleshooting for common issues encountered during the synthesis, with a specific focus on overcoming low yields in the acylation of 3'-Amino-2'-hydroxyacetophenone hydrochloride.

Introduction

Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a crucial therapeutic agent for managing bronchial asthma and allergic rhinitis.[1][2] Its synthesis involves a multi-step pathway where the formation of the amide bond between 4-(4-phenylbutoxy)benzoic acid and a key intermediate, 3'-Amino-2'-hydroxyacetophenone, is a critical step. The hydrochloride salt of this amino-phenol is often used to enhance its reactivity and stability.[3] However, researchers frequently encounter challenges with reaction yield and purity at this stage. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of pranlukast from this compound.

Q1: Why is this compound used as a starting material instead of the free base?

A1: The hydrochloride salt of 3'-Amino-2'-hydroxyacetophenone is often preferred for several reasons. The salt form generally exhibits greater stability and a longer shelf life compared to the free base, which can be susceptible to oxidation and degradation.[3] Additionally, the hydrochloride salt can be more readily purified through recrystallization, ensuring a higher purity starting material, which is critical for achieving good yields and minimizing side reactions.[3]

Q2: What is the general reaction scheme for the acylation of this compound?

A2: The core reaction is an N-acylation, where the amino group of 3'-Amino-2'-hydroxyacetophenone reacts with an activated form of 4-(4-phenylbutoxy)benzoic acid (typically the acyl chloride) to form an amide bond. This results in the formation of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, a key precursor to pranlukast.[4]

Q3: What are some of the most common impurities that can arise during this synthetic step?

A3: Impurities in pranlukast synthesis can originate from starting materials or side reactions.[5] Process-related impurities may include unreacted 3'-Amino-2'-hydroxyacetophenone or 4-(4-phenylbutoxy)benzoic acid.[5] Side-products from incomplete reactions or undesired reactivity of the hydroxyl group can also occur.[5] Degradation impurities might form due to the hydrolysis of the amide bond under certain conditions.[5]

Q4: Is it possible to synthesize 3'-Amino-2'-hydroxyacetophenone in-house?

A4: Yes, several synthetic routes for 3'-Amino-2'-hydroxyacetophenone have been reported. Common methods involve starting from materials like p-bromophenol or 2-aminophenol, followed by steps such as acylation, Fries rearrangement, nitration, and reduction.[6][7] More recently, biosynthetic routes using multi-enzyme systems are being explored as a more environmentally friendly alternative.[8][9]

Part 2: Troubleshooting Guide for Low Yield

Low yield in the acylation of this compound is a frequent challenge. This section provides a systematic approach to identifying and resolving the root causes.

Initial Assessment Workflow

Before delving into specific troubleshooting steps, it is essential to perform a thorough initial assessment of your experiment. The following flowchart illustrates a logical progression for this evaluation.

TroubleshootingWorkflow Initial Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials (3'-Amino-2'-hydroxyacetophenone HCl & 4-(4-phenylbutoxy)benzoic acid derivative) start->check_purity review_conditions Review Reaction Conditions (Solvent, Temperature, Time, Base) check_purity->review_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) review_conditions->analyze_crude side_reactions Identify Side Products or Unreacted Starting Material analyze_crude->side_reactions optimize Systematically Optimize Reaction Parameters side_reactions->optimize

Caption: A systematic workflow for the initial assessment of low reaction yields.

Detailed Troubleshooting: Question & Answer Format

Problem 1: Incomplete Consumption of Starting Materials

  • Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3'-Amino-2'-hydroxyacetophenone. What are the likely causes?

    • A: This issue often points to several possibilities:

      • Insufficient Acylating Agent: Ensure that at least a stoichiometric equivalent of the activated 4-(4-phenylbutoxy)benzoic acid is used. It is common practice to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.

      • Inadequate Base: The reaction releases HCl, which can protonate the amino group of the starting material, rendering it non-nucleophilic.[10] A suitable base (e.g., triethylamine, pyridine) must be added in sufficient quantity (at least one equivalent, often more) to neutralize the acid.

      • Low Reaction Temperature or Insufficient Time: Some acylation reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress over time to ensure it has reached completion.

      • Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure you are using an appropriate, anhydrous solvent in which all reactants are soluble.

Problem 2: Formation of Significant Side Products

  • Q: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What could these be?

    • A: The presence of the phenolic hydroxyl group in 3'-Amino-2'-hydroxyacetophenone introduces the possibility of O-acylation as a competing side reaction.

      • O-Acylation: The hydroxyl group can also be acylated by the 4-(4-phenylbutoxy)benzoyl chloride, leading to the formation of an ester side product. This is more likely to occur under strongly basic conditions or at higher temperatures.

      • Di-acylation: Although less common due to the lower nucleophilicity of the amide nitrogen, di-acylation is a theoretical possibility under harsh conditions.[10]

      • Degradation: The starting materials or the product might be degrading under the reaction conditions. This can be exacerbated by prolonged reaction times at high temperatures or the presence of impurities.

Problem 3: Difficulty in Product Isolation and Purification

  • Q: My crude yield appears reasonable, but I am losing a significant amount of product during workup and purification. What can I do?

    • A: Product loss during isolation is a common issue that can often be mitigated:

      • Aqueous Workup: Ensure the pH of the aqueous phase is carefully controlled during extraction to prevent hydrolysis of the amide product.

      • Choice of Extraction Solvent: Use a solvent that provides good solubility for your product while minimizing the extraction of impurities.

      • Purification Method: If using column chromatography, select a solvent system that provides good separation between your product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method that may improve final yield.

Optimization Strategies
ParameterRecommended ActionRationale
Purity of Starting Materials Recrystallize 3'-Amino-2'-hydroxyacetophenone HCl and ensure the 4-(4-phenylbutoxy)benzoyl chloride is freshly prepared or properly stored.Impurities in starting materials can inhibit the reaction or lead to side products.[3]
Solvent Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.Protic solvents can react with the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.[10]
Base Use a non-nucleophilic organic base like triethylamine or pyridine. Use 1.1-1.5 equivalents.The base neutralizes the HCl byproduct without competing in the acylation reaction.[10]
Temperature Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.Low initial temperature can help control the exothermic reaction and may favor N-acylation over O-acylation.
Order of Addition Add the acyl chloride dropwise to a solution of the amine and the base.This maintains a low concentration of the highly reactive acyl chloride, which can help to minimize side reactions.

Part 3: Experimental Protocol

Optimized Protocol for the Synthesis of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone

This protocol is a general guideline and may require further optimization based on laboratory conditions and reagent purity.

Materials:

  • This compound

  • 4-(4-phenylbutoxy)benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-(4-phenylbutoxy)benzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone.

Visualizing the Core Reaction

Pranlukast_Intermediate_Synthesis Core Acylation Reaction cluster_reactants Reactants cluster_conditions Conditions 3_Amino_2_hydroxyacetophenone_HCl 3'-Amino-2'-hydroxyacetophenone HCl Product 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone 3_Amino_2_hydroxyacetophenone_HCl->Product 4_phenylbutoxy_benzoyl_chloride 4-(4-phenylbutoxy)benzoyl chloride 4_phenylbutoxy_benzoyl_chloride->Product Base Base (e.g., Et3N) Base->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product Temperature 0°C to RT Temperature->Product

Caption: The key reactants and conditions for the synthesis of the pranlukast precursor.

References

Technical Support Center: Optimization of Reaction Conditions for Aminophenol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminophenol Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these versatile compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions for successful reaction optimization.

Section 1: Core Synthesis & Optimization - The Reduction of Nitroaromatics

The most common route to aminophenols is the reduction of the corresponding nitrophenols. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impurities, and downstream processing challenges.

FAQ 1: My catalytic hydrogenation of a nitrophenol is sluggish or has stalled completely. What are the likely causes and how can I troubleshoot this?

Low or no conversion in catalytic hydrogenation is a frequent issue that can often be traced back to the catalyst, reaction conditions, or the purity of your reagents.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst (e.g., Palladium on Carbon, Pd/C) can be blocked by various substances. Common poisons include sulfur compounds, certain nitrogen-containing heterocycles, and heavy metal ions.[1][2] Ensure all glassware is meticulously cleaned and that you are using high-purity solvents and reagents. If you suspect poisoning, a fresh batch of catalyst is recommended.

    • Deactivation: Catalysts like Raney Nickel are pyrophoric and can deactivate upon improper handling or storage.[1] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Insufficient Loading: Catalyst loading is a critical parameter. For many nitrophenol reductions, a 1-5 mol% of 5-10% Pd/C is a good starting point.[3] If the reaction is slow, a modest increase in catalyst loading can significantly improve the reaction rate.[1]

  • Sub-optimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient for small-scale reactions, some reductions may require higher pressures (e.g., 3-4 bar) to proceed efficiently.[1]

    • Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[1] Inefficient stirring limits the contact between these phases, thereby slowing down the reaction.[1] Ensure vigorous stirring to maintain a good suspension of the catalyst.

    • Incorrect Solvent Choice: The solvent must be able to dissolve the starting nitrophenol and be inert under the reaction conditions. Common choices include ethanol, methanol, and ethyl acetate.[3] For some substrates, a mixture of solvents, such as water and methanol, can improve solubility and reaction rates.[4]

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky groups near the nitro functionality can hinder its approach to the catalyst surface, slowing the reduction. In such cases, increasing the reaction temperature or pressure might be necessary.

    • Competing Functional Groups: Your molecule may contain other functional groups that can be reduced under hydrogenation conditions (e.g., alkenes, alkynes, or benzyl groups). If chemoselectivity is an issue, consider alternative reducing agents.[2]

Troubleshooting Workflow for Sluggish Hydrogenation

start Sluggish or Stalled Hydrogenation check_catalyst 1. Check Catalyst - Fresh batch? - Handled under inert gas? - Correct loading (1-5 mol%)? start->check_catalyst check_catalyst->start Replace/re-evaluate catalyst check_conditions 2. Evaluate Conditions - Sufficient H2 pressure? - Vigorous stirring? - Appropriate solvent? check_catalyst->check_conditions Catalyst OK check_conditions->start Adjust conditions check_reagents 3. Assess Reagents - High-purity solvents? - Starting material pure? check_conditions->check_reagents Conditions OK check_reagents->start Purify reagents increase_params 4. Increase Reaction Vigor - Increase H2 pressure - Increase temperature - Increase catalyst loading check_reagents->increase_params Reagents OK alternative_methods Consider Alternative Methods - Transfer hydrogenation - Chemical reduction (e.g., SnCl2/HCl) increase_params->alternative_methods Still no improvement

Caption: A stepwise decision-making diagram for troubleshooting catalytic hydrogenation reactions.

FAQ 2: My reaction is producing significant amounts of aniline byproducts instead of the desired p-aminophenol. How can I improve selectivity?

The formation of aniline from the reduction of nitrobenzene is a common side reaction.[5] This occurs via an intermediate, phenylhydroxylamine, which can either rearrange to p-aminophenol in the presence of acid or be further reduced to aniline.[6]

Key Factors Influencing Selectivity:

  • Reaction Temperature: Temperature is a critical factor. For the Bamberger rearrangement of phenylhydroxylamine to p-aminophenol, a temperature around 70°C is often optimal.[5] Higher temperatures can favor the over-reduction to aniline.[5][7]

  • Acid Concentration: The concentration of the acid catalyst, typically sulfuric acid, plays a crucial role.[5] An optimal concentration needs to be determined experimentally, as both too low and too high concentrations can be detrimental to the yield of p-aminophenol.[5]

  • Stirring Rate: A high stirring rate is essential to facilitate the mass transfer of the reactants and intermediates, which can influence the selectivity towards p-aminophenol.[7]

ParameterRecommended Range for p-Aminophenol SynthesisRationale
Temperature 60-80 °CPromotes the Bamberger rearrangement of the phenylhydroxylamine intermediate to p-aminophenol.[5][7]
Hydrogen Pressure 1-4 atmSufficient for the initial reduction without excessively favoring the over-reduction to aniline.[3]
Catalyst Platinum on Carbon (Pt/C)Often shows good selectivity for the partial hydrogenation to the hydroxylamine intermediate.[6][7]
Acid Aqueous Sulfuric AcidCatalyzes the rearrangement to the desired p-aminophenol.[5][6]

Section 2: Derivatization Reactions - N-Acylation & N-Alkylation

Once the aminophenol core is synthesized, further derivatization is often required. The presence of two nucleophilic centers, the amino and the hydroxyl groups, presents a chemoselectivity challenge.

FAQ 3: I am trying to perform an N-acylation of p-aminophenol, but I am getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I selectively acylate the nitrogen?

Selective N-acylation is achievable by exploiting the differences in nucleophilicity between the amino and hydroxyl groups.

Controlling N- vs. O-Acylation:

  • Nucleophilicity: The amino group in p-aminophenol is generally more nucleophilic than the hydroxyl group, which favors N-acylation under kinetically controlled conditions.[5]

  • pH Control: The nucleophilicity of both groups is pH-dependent. In acidic conditions, the amino group is protonated, rendering it less nucleophilic and potentially leading to more O-acylation.[5] Conversely, under basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, which can favor O-acylation. For selective N-acylation, neutral or slightly basic conditions are often optimal.

  • Reaction Conditions: Using milder acylating agents (e.g., acetic anhydride over acetyl chloride) and shorter reaction times at room temperature can enhance the selectivity for N-acylation.[5][8] A one-pot synthesis where the amination and acetylation occur simultaneously can also improve selectivity by "shielding" the aminophenol from side reactions.[9][10]

General Protocol for Selective N-Acetylation of p-Aminophenol:
  • Dissolution: Dissolve p-aminophenol in water or a mixture of water and a suitable organic solvent.

  • Acylation: Add acetic anhydride to the solution. The reaction is often rapid and can start almost instantaneously.[11]

  • pH Adjustment: After the reaction is complete (typically monitored by TLC or LC-MS), adjust the pH to at least 6, preferably between 6.5 and 9, with an aqueous base like ammonium hydroxide.[11]

  • Crystallization: Cool the mixture to induce crystallization of the N-acetyl-p-aminophenol (paracetamol).

  • Isolation: Collect the product by filtration and wash with cold water.

FAQ 4: How can I achieve selective N-alkylation of an aminophenol without significant O-alkylation?

Direct alkylation of aminophenols with alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[12][13] A more selective and efficient method is reductive amination.[13]

Reductive Amination Workflow:

This is typically a one-pot, two-step process:[13]

  • Imine Formation: The aminophenol is condensed with an aldehyde or ketone to form an imine (Schiff base) intermediate.[13]

  • In-situ Reduction: The imine is then reduced in the same pot to the desired N-alkylated aminophenol.[13]

cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction aminophenol Aminophenol imine Imine Intermediate aminophenol->imine aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->imine n_alkyl_aminophenol N-Alkyl Aminophenol imine->n_alkyl_aminophenol reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->n_alkyl_aminophenol

Caption: The two-step, one-pot process of selective N-alkylation via reductive amination.

Section 3: Purification and Handling

FAQ 5: My aminophenol product is discolored (pink, brown, or purple). Is it still usable, and how can I prevent this?

Discoloration in aminophenols, especially o- and p-aminophenol, is a common problem caused by oxidation upon exposure to air and light.[5][14][15] While slightly discolored material may be acceptable for some applications, it is best practice to use pure, colorless starting material to avoid introducing impurities that can interfere with subsequent reactions and complicate purification.[5]

Prevention and Purification:

  • Purification: Discolored aminophenols can often be purified by recrystallization.[5] A common method for p-aminophenol involves dissolving the crude material in a dilute aqueous acid (like phosphoric acid), treating with activated charcoal to adsorb colored impurities, filtering, and then precipitating the purified product by adjusting the pH to above 6.[16]

  • Inert Atmosphere: To prevent oxidation, handle and store aminophenols under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers to protect them from light.[5][17]

  • Storage as Salts: For long-term storage, converting aminophenols to their more stable hydrochloride salts can be an effective strategy.[5]

Section 4: Analytical Monitoring

FAQ 6: What are the best ways to monitor the progress of my aminophenol synthesis reaction?

Effective reaction monitoring is key to optimizing reaction times and preventing the formation of byproducts.

Common Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product.[18] It is widely used for on-the-bench reaction progress checks.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, LC-MS is an excellent technique.[18] It can provide information on the conversion of starting material, the formation of the desired product, and the presence of any side products.

  • Gas Chromatography (GC): GC is also a viable option, particularly for volatile aminophenol derivatives.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a powerful tool for the simultaneous determination of aminophenol isomers and impurities.[19][20]

Section 5: Safety Considerations

FAQ 7: What are the primary safety hazards associated with the synthesis of aminophenol derivatives?

Safety should always be the top priority in the laboratory.

Key Safety Precautions:

  • Toxicity: Aminophenols can be harmful if swallowed or inhaled and are suspected of causing genetic defects.[21][22] They can also cause skin irritation and may interfere with the blood's ability to carry oxygen (methemoglobinemia).[23] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[17][23][24]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] Ensure your hydrogenation setup is properly assembled and purged with an inert gas before and after the reaction.[1] Never allow the catalyst, air, and hydrogen to be in contact simultaneously.[25]

  • General Handling: Avoid creating dust when handling solid aminophenols.[17][23] In case of skin contact, wash the affected area immediately and thoroughly.[23] Contaminated work clothing should not be taken home.[23]

References

Technical Support Center: Navigating Solubility Challenges of 3'-Amino-2'-hydroxyacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for researchers, chemists, and drug development professionals working with 3'-Amino-2'-hydroxyacetophenone hydrochloride. This document provides in-depth troubleshooting, validated protocols, and a scientific framework to effectively address the solubility issues inherent to this valuable synthetic building block. Our goal is to empower you with the foundational knowledge to optimize your reactions and ensure reproducible outcomes.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents and complex organic molecules.[1] Its utility stems from the versatile reactivity of its aminophenol core. However, the hydrochloride salt form, while enhancing stability and simplifying handling, presents significant solubility hurdles in many common organic solvents.[2][3] This limited solubility can impede reaction kinetics, complicate purification, and lead to inconsistent yields. This guide offers a systematic approach to overcoming these challenges.

Part 1: Core Directive - Troubleshooting & FAQs

This section is designed to provide direct answers and actionable solutions to the most common problems encountered in the lab.

FAQ 1: My this compound won't dissolve in my reaction solvent. What are my options?

Answer: This is the most frequently reported issue. As an amine salt, its solubility is governed by principles of polarity and acid-base chemistry.[4] Standard organic solvents often fail to dissolve it effectively.

Troubleshooting Workflow:

  • Solvent Selection: While polar protic solvents like methanol or ethanol show some affinity, they are often insufficient for complete dissolution at practical concentrations.[2][5] Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) generally offer better solubility, which can be further enhanced by gentle warming.

  • In-Situ Free Base Generation: The most robust and widely applicable solution is the in-situ conversion of the hydrochloride salt to its free amine form. The free base exhibits vastly improved solubility in a broader range of organic solvents.[6]

    • Mechanism: The addition of a non-nucleophilic organic base (typically a tertiary amine) neutralizes the hydrogen chloride, liberating the free, more organo-soluble amine.[7]

    • Recommended Bases: Triethylamine (TEA) or the more sterically hindered Diisopropylethylamine (DIPEA) are excellent choices. They react with the HCl to form an ammonium salt byproduct, which often precipitates or is easily removed during aqueous workup.[8]

  • Temperature Control: Gentle heating (e.g., to 40-50 °C) can aid dissolution. However, exercise caution, as aminophenols can be susceptible to oxidation and side reactions at elevated temperatures, particularly after the free base is generated.[9]

FAQ 2: I've added a base, and the solid dissolved, but the reaction is not proceeding to completion. What could be wrong?

Answer: Achieving a homogeneous solution is the first step, but other factors can inhibit the reaction.

Potential Issues & Solutions:

  • Stoichiometry of Base: Ensure at least one full molar equivalent of base is used. If other reagents in your reaction are acidic or generate acidic byproducts, additional base may be required to maintain a favorable reaction environment.

  • Base Compatibility: The chosen base should not interfere with your primary reaction. Using primary or secondary amines as the base can lead to competitive side reactions where the base itself is acylated or alkylated. This underscores the importance of using non-nucleophilic tertiary amines.[8]

  • Moisture Sensitivity: Be aware that using aqueous inorganic bases (like NaHCO₃) will introduce water, which can hydrolyze sensitive reagents (e.g., acyl chlorides) and hinder the reaction.[10] For moisture-sensitive chemistry, anhydrous solvents and organic bases are critical.

FAQ 3: My TLC shows several unexpected spots. What are the most probable side reactions?

Answer: The dual functionality of the aminophenol scaffold makes it prone to specific side reactions if conditions are not optimized.

  • Oxidation: Aminophenols are notoriously sensitive to air oxidation, which can be accelerated by heat or trace metal impurities.[9] This often results in the formation of highly colored polymeric quinoid structures.

    • Mitigation Strategy: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[8]

  • Competitive O- vs. N-Acylation: During acylation reactions, both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic.

    • N-Acylation is Favored: The amine group is generally more nucleophilic than the phenolic hydroxyl group, leading primarily to N-acylation under neutral or mildly basic conditions.[11]

    • O-Acylation Risk: O-acylation can become a significant side reaction if a highly reactive acylating agent is used, or if conditions are strongly basic enough to deprotonate the phenol, increasing its nucleophilicity.[12] Using controlled temperatures (e.g., starting at 0 °C) can improve selectivity.

Part 2: Scientific Integrity - Protocols & Data

Protocol 1: Standard Method for In-Situ Free Base Generation for N-Acylation

This procedure details a reliable method for dissolving the hydrochloride salt and performing a subsequent acylation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acylating agent (e.g., Acetyl chloride)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Add this compound (1.0 eq) to a flame-dried, round-bottom flask containing a magnetic stir bar.

  • Inerting: Seal the flask and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM to achieve a target concentration of 0.1 M. The hydrochloride salt will form a suspension.

  • Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0 °C.

  • Base Addition: While stirring, add TEA (1.1 eq) dropwise. Continue stirring at 0 °C for 20-30 minutes. A gradual dissolution of the solid should be observed as the free amine is formed.

  • Acylation: Slowly add the acylating agent (1.05 eq) dropwise, maintaining the temperature at 0 °C to control any exothermic reaction.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute aqueous HCl (to remove excess base) and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 1: Comparative Solubility of 3'-Amino-2'-hydroxyacetophenone Forms
Compound FormSolventTemperature (25 °C)SolubilityRationale
Hydrochloride Salt Water25 °CSolubleIonic salt form is highly compatible with the polar protic nature of water.[2]
Methanol25 °CSparingly SolubleModerate polarity and hydrogen bonding capability allow for some dissolution.[13]
Dichloromethane25 °CInsolubleThe high ionic character of the salt is incompatible with this nonpolar aprotic solvent.[2]
Dimethylformamide (DMF)25 °CSlightly SolubleHigh dielectric constant allows for some dissolution of the salt.
Free Base Water25 °CSparingly SolubleThe organic character of the molecule limits solubility in water without the salt group.
Methanol25 °CSolubleGood polarity match and hydrogen bonding interactions.
Dichloromethane25 °CSolubleThe neutral, non-ionic form is readily solvated by common organic solvents.
Ethyl Acetate25 °CSolubleGood solubility in moderately polar aprotic solvents.

Part 3: Visualization & Formatting

Diagram 1: Logical Workflow for Overcoming Solubility Issues

G cluster_problem Problem State cluster_solution Solution Path cluster_outcome Desired Outcome Problem Insoluble Suspension: 3'-Amino-2'-hydroxyacetophenone HCl in Anhydrous Organic Solvent AddBase Step 1: Add Stoichiometric Non-Nucleophilic Base (e.g., Triethylamine) Problem->AddBase StirCool Step 2: Stir at 0 °C (Control Exotherm) AddBase->StirCool Outcome Homogeneous Solution: Soluble Free Amine Ready for Reaction + Precipitated Ammonium Salt StirCool->Outcome

Caption: Workflow for the in-situ generation of the soluble free base.

Diagram 2: Chemical Principle of Free Base Generation

G cluster_reactants Reactants cluster_products Products Reactant1 Insoluble Salt R-NH₃⁺Cl⁻ Product1 Soluble Free Base R-NH₂ Reactant1:port->Product1:port  Deprotonation Reactant2 Soluble Base Et₃N Product2 Salt Byproduct Et₃NH⁺Cl⁻ Reactant2:port->Product2:port  Protonation

Caption: Acid-base reaction converting the insoluble salt to the soluble free amine.

References

Technical Support Center: Synthesis and Stabilization of 3'-Amino-2'-hydroxyacetophenone (3AHAP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3'-Amino-2'-hydroxyacetophenone (3AHAP). As a critical intermediate in the synthesis of pharmaceuticals like pranlukast, the successful synthesis and handling of 3AHAP are paramount.[1][2] However, its chemical structure—containing both a phenolic hydroxyl and an aromatic amino group—renders it highly susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your product.

Section 1: Understanding the Instability of 3'-Amino-2'-hydroxyacetophenone

The primary challenge in working with 3AHAP is its inherent instability in the presence of atmospheric oxygen. This is a characteristic shared by many aminophenols, particularly ortho- and para-substituted isomers, which are prone to forming highly colored quinone-imine structures that can further polymerize.[3][4] The degradation of 3AHAP is not merely a cosmetic issue of discoloration; it signifies the formation of impurities that can complicate purification, reduce yields, and interfere with subsequent reactions.

Several factors can initiate or accelerate this degradation pathway:

  • Atmospheric Oxygen: The primary oxidizing agent.[4]

  • Light: UV radiation can provide the energy to initiate oxidative reactions.[4]

  • Elevated Temperature: Increases the rate of oxidation.[5]

  • High pH (Alkaline Conditions): Deprotonation of the phenolic group makes the molecule more electron-rich and thus more susceptible to oxidation.[4][5]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can act as potent catalysts for oxidation.[4]

The diagram below illustrates the key factors contributing to the degradation of the 3AHAP core structure.

Core Degradation Factors for 3AHAP cluster_factors Initiating Factors Oxygen (Air) Oxygen (Air) AHAP 3'-Amino-2'-hydroxyacetophenone (Susceptible Moiety) Oxygen (Air)->AHAP Light (UV) Light (UV) Light (UV)->AHAP Heat Heat Heat->AHAP High pH High pH High pH->AHAP Metal Ions Metal Ions Metal Ions->AHAP Degradation Oxidized Impurities (e.g., Quinone-imines, Polymers) AHAP->Degradation Oxidation Synthesis and Stabilization Workflow Start 2'-Hydroxyacetophenone Nitration Step A: Nitration (HNO3, Acetic Acid) Start->Nitration Intermediate 2'-Hydroxy-3'-nitroacetophenone Nitration->Intermediate Reduction Step B: Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Crude Crude 3AHAP (Unstable Free Base) Reduction->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure 3AHAP (Yellow Solid) Purify->Pure Stabilize Protocol 2: Salt Formation (HCl) Pure->Stabilize Final Stable 3AHAP Hydrochloride Salt (White Crystalline Solid) Stabilize->Final

References

Technical Support Center: Catalyst Selection and Optimization for the Hydrogenation of Nitro Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of nitro precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this critical transformation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst Selection

Q1: I am starting a new project involving the reduction of an aromatic nitro compound. Which catalyst should I choose as a starting point?

A1: The choice of catalyst is paramount for a successful nitro group reduction. For a general starting point, Palladium on carbon (Pd/C) is often the catalyst of choice for its high activity and efficiency in reducing both aromatic and aliphatic nitro groups to the corresponding primary amines.[1][2] However, the optimal catalyst is highly substrate-dependent.

Here is a comparative overview of common catalysts:

CatalystKey CharacteristicsCommon Applications & Considerations
Palladium (Pd) - High activity for nitro group reduction.- Generally effective under mild conditions (room temperature, atmospheric H₂ pressure).- Can be prone to dehalogenation, especially with aryl halides.[3]- General purpose nitro reductions.- Transfer hydrogenation using hydrogen donors like ammonium formate.[3]
Platinum (Pt) - Highly active and can be more robust than palladium.- Can sometimes offer better chemoselectivity.[4]- Hydrogenation of nitroarenes where Pd/C might be problematic.- Supported on various materials like carbon or alumina.
Nickel (Ni) - Cost-effective alternative to precious metal catalysts.- Raney Nickel is a common form, known for its high activity.- Can be advantageous for chemoselectivity in certain cases.[5][6]- Large-scale industrial processes.- Substrates where precious metals might be undesirable.- Caution: Raney Nickel is pyrophoric and must be handled with care.[7]
Rhodium (Rh) - Often used for specific applications and can offer unique selectivity.- Can be used for the reduction of nitroarenes to anilines.[8]- Cases requiring high chemoselectivity where other catalysts fail.- Can be used in homogeneous and heterogeneous systems.

Q2: My substrate contains other reducible functional groups (e.g., alkenes, carbonyls, halogens). How can I selectively reduce the nitro group?

A2: Achieving chemoselectivity is a common challenge. The key is to choose a catalyst and reaction conditions that favor the reduction of the nitro group over other functionalities.

Here is a decision-making workflow to guide your selection:

Chemoselectivity_Workflow Start Identify other reducible functional groups Halogen Halogen Present? (Cl, Br, I) Start->Halogen Alkene Alkene/Alkyne Present? Halogen->Alkene No RaneyNi Consider Raney Nickel or Sulfided Pt/C to avoid dehalogenation. Halogen->RaneyNi Yes Carbonyl Ketone/Aldehyde Present? Alkene->Carbonyl No Na2S Consider Sodium Sulfide (Na2S) or catalytic transfer hydrogenation with careful optimization. Alkene->Na2S Yes Nitrile Nitrile Present? Carbonyl->Nitrile No SnCl2 Use SnCl2·2H2O in EtOH/EtOAc for high selectivity. Carbonyl->SnCl2 Yes End Select Catalyst System Nitrile->End No SnCl2_nitrile SnCl2·2H2O is a good choice as it generally does not affect nitriles. Nitrile->SnCl2_nitrile Yes RaneyNi->End Na2S->End SnCl2->End SnCl2_nitrile->End

Chemoselectivity decision workflow.

Key Strategies for Enhancing Chemoselectivity:

  • Catalyst Modification: Using modified catalysts, such as sulfided Pt/C, can significantly reduce dehalogenation.[3]

  • Milder Conditions: Operating at lower temperatures and hydrogen pressures can often improve selectivity.[7]

  • Alternative Reducing Agents: For highly sensitive substrates, consider non-catalytic methods like using iron powder in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂).[1][3]

Section 2: Reaction Optimization

Q3: My reaction is very slow or not going to completion. How can I optimize the reaction conditions?

A3: Sluggish or incomplete reactions are a common hurdle. A systematic optimization of reaction parameters is crucial.

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_substrate Substrate/Solvent Issues Start Low or No Conversion Catalyst 1. Check Catalyst Start->Catalyst Conditions 2. Check Reaction Conditions Start->Conditions Substrate 3. Check Substrate/Solvent Start->Substrate Poisoned Poisoned? Catalyst->Poisoned Possible Cause Inactive Inactive/Old? Catalyst->Inactive Possible Cause Loading Insufficient Loading? Catalyst->Loading Possible Cause Pressure Inadequate H₂ Pressure? Conditions->Pressure Possible Cause Temp Incorrect Temperature? Conditions->Temp Possible Cause Agitation Poor Agitation? Conditions->Agitation Possible Cause Solubility Poor Solubility? Substrate->Solubility Possible Cause Purity Impure Solvent? Substrate->Purity Possible Cause Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH (Condensation) Amine R-NH₂ (Amine) Hydroxylamine->Amine +H₂ Azo R-N=N-R (Azo) Azoxy->Azo +H₂ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine Cleavage

References

Overcoming common problems in the purification of 3-amino-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-amino-2-hydroxyacetophenone

Welcome to the dedicated technical support guide for the purification of 3-amino-2-hydroxyacetophenone. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of isolating this valuable intermediate. As a key building block in the synthesis of drugs like Pranlukast, achieving high purity is paramount.[1][2][3][4] This guide provides in-depth, field-proven insights into overcoming common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: My crude product is a dark brown or black solid. Is this normal, and what causes the color?

A: Yes, it is very common for the crude product of 3-amino-2-hydroxyacetophenone synthesis, particularly after hydrogenation of the nitro precursor, to be a dark-colored solid.[5] The color is primarily due to oxidation byproducts. The aminophenol moiety is highly susceptible to air oxidation, which forms highly conjugated, colored quinone-imine type structures. The presence of residual metal catalysts (like Palladium or Platinum) from the hydrogenation step can accelerate this degradation.

Q2: What are the primary impurities I should be concerned about?

A: Aside from oxidative degradation products, common impurities include:

  • Unreacted Starting Material: Residual 2-hydroxy-3-nitroacetophenone if the reduction was incomplete.

  • Side-Reaction Products: Depending on the synthesis route, impurities from side reactions like over-reduction or rearrangement can occur.[1]

  • Catalyst Residues: Finely divided metal catalysts (e.g., Pd/C) from hydrogenation can be difficult to filter completely.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Q3: What is the general stability and recommended storage condition for the purified compound?

A: 3-amino-2-hydroxyacetophenone is sensitive to light, air, and heat.[1] The product is stable but should be handled with care to prevent degradation.[6] For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[7]

Q4: Should I purify the free base or convert it to a salt first?

A: Both approaches are valid and depend on your specific impurity profile and downstream application.

  • Purifying the Free Base: This is suitable if the impurities are non-basic and have different solubility profiles. Techniques like column chromatography or recrystallization can be effective.

  • Converting to a Salt: Forming the hydrochloride or sulfate salt is an excellent purification strategy.[8][9] The salt form often has higher crystallinity and is less susceptible to air oxidation. Impurities that do not form salts can be washed away during the isolation of the salt. The purified salt can then be used directly or neutralized back to the free base just before the next synthetic step.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, scalable purification technique, but it can be challenging for aminophenols.

Problem: My compound "oils out" and will not crystallize.

Causality: Oiling out occurs when the solid melts in the hot solvent or when a supersaturated solution is cooled below the compound's melting point before crystallization can occur. The resulting oil is an amorphous, impure liquid phase.

Solutions:

  • Increase Solvent Volume: The concentration of the compound may be too high. Add more hot solvent to fully dissolve the oil and then attempt to cool slowly.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, the solution temperature might be above the compound's melting point (approx. 95-97°C).[5] Switch to a lower-boiling point solvent.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol or ethanol) in which it is highly soluble.[6] Then, slowly add an "anti-solvent" (e.g., cold water or hexane) in which the compound is insoluble until persistent turbidity is observed.[10] Warm the mixture until it is clear again, then cool slowly.

Problem: No crystals form, even after extended cooling in an ice bath.

Causality: This typically means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. Microscopic scratches provide a surface for nucleation.[10]

    • Seeding: Add a tiny crystal of pure 3-amino-2-hydroxyacetophenone to the cold solution to act as a template for crystal growth.[10]

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.

  • Change Solvents: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. Refer to the solvent selection table below and choose a solvent with lower solubility for your compound.

Table 1: Solvent Selection for Recrystallization
SolventBoiling Point (°C)PolaritySuitability for 3-amino-2-hydroxyacetophenone
Water 100HighPoor solubility when cold, making it a potential recrystallization solvent or anti-solvent.[6]
Ethanol 78HighGood solvent. Often used in combination with water for recrystallization.[8]
Methanol 65HighGood solvent. Soluble in methanol.[6] Best used as part of a mixed-solvent system.
Diethyl Ether 35LowGood solvent. Has been used as an eluent in chromatography, indicating good solubility.[5] Its low boiling point can be advantageous.
Toluene 111LowPotential for recrystallization due to different polarity, but high boiling point may cause oiling out.
Hexane 69Very LowInsoluble. Excellent choice as an anti-solvent.

Part 3: Troubleshooting Guide: Column Chromatography

Column chromatography is effective for removing closely related impurities but presents its own set of challenges with polar, basic compounds.

Problem: The compound is streaking badly on the TLC plate and tailing on the column.

Causality: This is a classic sign of strong, non-ideal interactions between the basic amino group and the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, broad peaks, and often lower recovery.

Solutions:

  • Incorporate a Basic Modifier: Add a small amount of a base to your eluent system to neutralize the acidic sites on the silica. A common and effective mobile phase is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH) in a ratio like 90:9:1.[10] Triethylamine (Et₃N) at 0.5-1% can also be used.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic.[10] Alternatively, you can pre-treat the silica gel by washing it with a solvent mixture containing triethylamine before packing the column.

Problem: The product fractions are darkening rapidly, suggesting decomposition on the column.

Causality: The slightly acidic nature of silica gel can catalyze the oxidation of the aminophenol.[10] Furthermore, the large surface area and extended time on the column can promote air oxidation, especially if the crude material contains metallic impurities.

Solutions:

  • Work Quickly: Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible.

  • Use a Deactivated System: As mentioned above, adding a base to the eluent or using neutral alumina will significantly reduce acid-catalyzed degradation.

  • Degas Solvents: Using solvents that have been sparged with nitrogen or argon can help minimize exposure to oxygen during the purification process.

Workflow 1: Purification Method Selection

This diagram provides a logical workflow for choosing the most appropriate purification strategy based on the initial state of your crude product.

G start Crude Product Analysis (TLC, ¹H NMR) impurity_check What is the main impurity? start->impurity_check unreacted_sm Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH) impurity_check->unreacted_sm Unreacted Nitro SM baseline_material Acid-Base Extraction 1. Dissolve in Ether/EtOAc 2. Wash with dilute HCl 3. Basify aqueous layer 4. Extract pure product impurity_check->baseline_material Baseline / Polar Gunk multiple_spots Flash Column Chromatography (Use basic modifier, e.g., 1% Et₃N) impurity_check->multiple_spots Multiple Close-Eluting Spots colored_impurities Recrystallization or Salt Formation (HCl salt) (Often removes oxidation products) impurity_check->colored_impurities Mainly Discolored final_product Pure 3-Amino-2-hydroxyacetophenone unreacted_sm->final_product Yields Pure Product baseline_material->final_product multiple_spots->final_product colored_impurities->final_product

Caption: Decision tree for selecting a purification method.

Part 4: Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is highly effective for removing non-basic and colored impurities and improves the compound's stability.

  • Dissolution: Dissolve the crude 3-amino-2-hydroxyacetophenone in a suitable solvent like ethanol or isopropanol.

  • Acidification: While stirring, slowly add a concentrated solution of hydrochloric acid (or bubble HCl gas through the solution) until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate. The process can be carried out at temperatures ranging from 10°C to 60°C.[8]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., ethanol) and then with diethyl ether to aid drying.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of ice-cold water, and dry under vacuum. The resulting 3-amino-2-hydroxyacetophenone hydrochloride is typically a stable, off-white crystalline solid.[9]

Protocol 2: Neutralized Flash Column Chromatography

This method is ideal for separating impurities with similar polarity when recrystallization is ineffective.

  • Slurry Preparation: Pre-treat silica gel by making a slurry in your non-polar eluent (e.g., 95:5 DCM:MeOH) containing 1% triethylamine (Et₃N). Let it stand for 15-20 minutes.

  • Column Packing: Pack the column with the prepared silica slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with your chosen mobile phase system (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH containing 1% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

Workflow 2: Troubleshooting Recrystallization Failures

This flowchart guides you through sequential steps to take when your initial recrystallization attempt is unsuccessful.

G start Initial State: No Crystals Form Upon Cooling check1 Is the solution clear? start->check1 scratch Try to induce nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal check1->scratch Yes oil_out Compound is 'oiling out'. Add more hot solvent to dissolve oil check1->oil_out No, it's oily check2 Crystals form? scratch->check2 cool_again Cool slowly oil_out->cool_again success Success! Collect crystals by filtration. check2->success Yes add_antisolvent Slowly add an anti-solvent (e.g., Hexane or Water) until cloudy, then warm to clarify check2->add_antisolvent No add_antisolvent->cool_again Cool slowly again check3 Crystals form? cool_again->check3 check3->success Yes failure Concentrate solution by evaporating some solvent. Retry cooling or consider a different solvent system. check3->failure No

Caption: A step-by-step guide for troubleshooting crystallization.

References

Technical Support Center: Enhancing the Efficiency of Multi-Enzyme Synthesis of 3-Amino-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-enzyme synthesis of 3-Amino-2-hydroxyacetophenone (3AHAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this biocatalytic cascade and enhance your experimental success.

Introduction to the Multi-Enzyme System

The synthesis of 3-Amino-2-hydroxyacetophenone, a key intermediate in the production of pharmaceuticals like Pranlukast, can be achieved efficiently and sustainably using a multi-enzyme cascade.[1] A common and effective in vitro approach utilizes three core enzymes to convert m-nitroacetophenone (3NAP) into 3AHAP.[1][2][3] This system is not only more environmentally friendly than traditional chemical synthesis but also offers high selectivity.[1][4]

The enzymatic cascade involves the following key transformations:

  • Nitrobenzene nitroreductase (nbzA): This enzyme reduces the nitro group of the starting material, m-nitroacetophenone (3NAP), to a hydroxylamino intermediate. This step is dependent on the cofactor NADPH.[2]

  • Hydroxylaminobenzene mutase (habA): This enzyme catalyzes the rearrangement of the hydroxylamino intermediate to the final product, 3-Amino-2-hydroxyacetophenone (3AHAP).[2]

  • Glucose dehydrogenase (GDH): To ensure a continuous supply of the expensive NADPH cofactor for the nbzA-catalyzed reaction, GDH is employed. It oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.[1][2]

This guide will address common issues encountered during the implementation of this three-enzyme system and provide practical solutions to optimize your synthesis.

Visualizing the Pathway: The 3AHAP Multi-Enzyme Cascade

Multi_Enzyme_Cascade_for_3AHAP_Synthesis cluster_main Multi-Enzyme Cascade for 3AHAP Synthesis cluster_cofactor Cofactor Regeneration Cycle 3NAP m-Nitroacetophenone (3NAP) Intermediate 3-Hydroxyamino acetophenone 3NAP->Intermediate Reduction 3AHAP 3-Amino-2-hydroxyacetophenone (3AHAP) Intermediate->3AHAP Rearrangement nbzA Nitrobenzene Nitroreductase (nbzA) nbzA->Intermediate habA Hydroxylaminobenzene Mutase (habA) habA->3AHAP NADPH NADPH NADPH->nbzA NADP+ NADP+ NADPH->NADP+ Consumed by nbzA NADP+->NADPH Regenerated by GDH GDH Glucose Dehydrogenase (GDH) GDH->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: The three-enzyme cascade for 3AHAP synthesis with cofactor regeneration.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am not observing any significant formation of 3AHAP, or the yield is much lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield is a common issue in multi-enzyme cascades and can stem from several factors. Here is a systematic approach to diagnosing the problem:

  • Enzyme Activity and Ratio:

    • Verify Individual Enzyme Activity: Before setting up the cascade, it is crucial to assay each enzyme (nbzA, habA, and GDH) individually to confirm their activity. Use a standard substrate for each enzyme to ensure they are functional.

    • Optimize Enzyme Molar Ratios: The efficiency of the cascade is highly dependent on the relative concentrations of the enzymes. An imbalance can create a bottleneck in the pathway.[5] For the 3AHAP synthesis, a molar ratio of nbzA:habA:GDH of 1:4:24 has been reported to achieve high yields.[1] It is recommended to start with this ratio and then empirically optimize it for your specific enzyme preparations.

  • Cofactor Regeneration Issues:

    • Insufficient NADPH Regeneration: The reduction of 3NAP by nbzA is strictly dependent on NADPH.[2] If the GDH-mediated regeneration is inefficient, the reaction will stall.

    • Check GDH and Glucose Concentrations: Ensure that GDH is active and that glucose is present in sufficient, non-limiting concentrations. A typical starting concentration for glucose is 1% (w/v).[2]

    • Initial NADPH/NADP+ Concentration: While the system regenerates NADPH, an initial catalytic amount of NADP+ or NADPH is required to initiate the cycle.

  • Substrate and Product Inhibition/Degradation:

    • Substrate Inhibition: High concentrations of the starting material, 3NAP, might inhibit one or more of the enzymes. Consider a fed-batch approach where the substrate is added incrementally to maintain a low, steady concentration.

    • Product Instability: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored byproducts and a reduction in the desired product.[6][7] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Reaction Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability.[8] For this system, a pH of 8.0 and a temperature of 30°C have been shown to be effective.[2] Verify and optimize these parameters for your specific setup.

    • Buffer System: A phosphate buffer (e.g., 50 mM) is a suitable choice for this reaction.[2]

Enzyme Instability and Denaturation

Question: My reaction starts well, but the rate decreases significantly over time, suggesting enzyme instability. How can I improve the operational stability of the enzymes?

Answer: Maintaining enzyme stability over the course of the reaction is critical for achieving high product titers.[8] Here are several strategies to enhance enzyme stability:

  • Use of Additives:

    • Glycerol/Sorbitol: The addition of polyols like glycerol or sorbitol can often stabilize proteins by promoting a more favorable hydration shell.

    • Bovine Serum Albumin (BSA): BSA can act as a "sacrificial" protein, preventing the denaturation and surface adsorption of your catalytic enzymes, especially at low enzyme concentrations.

  • Immobilization:

    • Immobilizing the enzymes on a solid support can significantly enhance their stability and allow for easier reuse.[8][9] Various immobilization techniques, such as covalent attachment or entrapment, can be explored.

  • Protein Engineering:

    • For long-term process development, consider protein engineering strategies to improve the intrinsic stability of the enzymes. Techniques like directed evolution or rational design can be employed to create more robust enzyme variants.[1][3][10] For instance, site-directed mutagenesis of habA has been shown to improve its activity and substrate affinity.[1]

  • Process Conditions:

    • Shear Stress: In stirred-tank reactors, high agitation rates can lead to shear-induced enzyme denaturation. Optimize the stirring speed to ensure adequate mixing without damaging the enzymes.

    • Reaction Time: If enzyme instability is unavoidable, aim to optimize the reaction conditions to achieve the maximum yield in the shortest possible time.

Byproduct Formation

Question: I am observing the formation of colored byproducts in my reaction mixture. What are these byproducts, and how can I prevent their formation?

Answer: The formation of colored byproducts is often indicative of the oxidation of aminophenols.[6]

  • Identify the Byproducts:

    • The primary byproducts are likely quinone-imines and other polymeric species resulting from the oxidation of 3AHAP.[6][11] These are often highly colored.

    • Analytical techniques such as HPLC-MS can be used to identify the specific byproducts being formed.

  • Prevention Strategies:

    • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere (nitrogen or argon) is the most direct way to minimize oxidation.

    • Antioxidants: The addition of small amounts of antioxidants, such as ascorbic acid or dithiothreitol (DTT), may help to prevent the oxidation of the product. However, ensure that these additives do not inhibit the enzymes in your cascade.

    • pH Control: The rate of aminophenol oxidation can be pH-dependent. Maintaining a stable pH throughout the reaction is important.

Frequently Asked Questions (FAQs)

Q1: Can I use whole cells instead of purified enzymes for this synthesis? A1: Yes, using whole cells expressing the three enzymes can be a cost-effective alternative to using purified enzymes.[2][12] This approach eliminates the need for enzyme purification, and the cellular environment can sometimes provide a stabilizing effect on the enzymes. However, you may need to optimize cell permeability to ensure efficient transport of substrates and products across the cell membrane.

Q2: The starting material, m-nitroacetophenone (3NAP), has low aqueous solubility. How can I improve its availability in the reaction? A2: The low solubility of 3NAP can be a limiting factor. Here are a few approaches:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent (e.g., DMSO or methanol) can improve the solubility of 3NAP. However, you must first test the tolerance of your enzymes to the chosen solvent.[13]

  • Supersaturated Substrate with Periodic Addition: A "direct reaction method with crude enzyme and supersaturated substrates" has been shown to be effective.[2][3] This involves adding the solid substrate directly to the reaction mixture and allowing it to dissolve as it is consumed.

Q3: How critical is the purity of the enzymes? A3: While highly pure enzymes are ideal for initial characterization and optimization studies, crude enzyme preparations (e.g., cell lysates) can be sufficient for the synthesis, especially in a whole-cell system.[2] The key is to ensure that the crude lysate does not contain activities that could degrade the substrates, products, or cofactors.

Q4: What is the role of the ribosomal binding site (RBS) optimization mentioned in the literature? A4: RBS optimization is a genetic strategy to control the protein expression levels of the different enzymes in a whole-cell system.[2][3] By tuning the strength of the RBS for each enzyme's gene, you can achieve the desired intracellular enzyme ratio, which is crucial for maximizing the efficiency of the cascade.[2]

Q5: Are there alternative enzymes that can be used in this cascade? A5: While the nbzA/habA/GDH system is well-documented, other enzymes could potentially be substituted. For instance, different nitroreductases with varying substrate specificities could be explored. Similarly, other cofactor regeneration systems, such as those employing formate dehydrogenase, could be used in place of GDH. The choice of enzymes will depend on factors like substrate specificity, stability, and cofactor requirements.[14][15][16]

Experimental Protocols

Protocol 1: Standard Assay for Individual Enzyme Activity
  • nbzA Activity Assay:

    • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 8.0), 0.2 mM NADPH, and 1 mM 3NAP.

    • Initiate the reaction by adding the nbzA enzyme solution.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at 30°C.

    • One unit of activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

  • habA Activity Assay:

    • This assay is more complex as the substrate is unstable. It is often coupled with the nbzA reaction.

    • Alternatively, if the intermediate can be synthesized and stabilized, its conversion to 3AHAP can be monitored by HPLC.

  • GDH Activity Assay:

    • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 8.0), 1 mM NADP+, and 100 mM glucose.

    • Initiate the reaction by adding the GDH enzyme solution.

    • Monitor the increase in absorbance at 340 nm (corresponding to NADPH formation) at 30°C.

    • One unit of activity can be defined as the amount of enzyme that reduces 1 µmol of NADP+ per minute.

Protocol 2: Multi-Enzyme Synthesis of 3AHAP
  • Prepare a 50 mL reaction volume containing 50 mM phosphate buffer (pH 8.0) and 1% (w/v) glucose.[2]

  • Add the enzymes (nbzA, habA, and GDH) to the desired final concentrations (e.g., based on a 1:4:24 molar ratio).[1]

  • Add an initial catalytic amount of NADP+ (e.g., 0.1 mM).

  • Initiate the reaction by adding 2 g/L of 3NAP.[2]

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC for the consumption of 3NAP and the formation of 3AHAP.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No 3AHAP Yield CheckEnzymeActivity Assay Individual Enzyme Activities (nbzA, habA, GDH) Start->CheckEnzymeActivity OptimizeRatio Optimize Enzyme Molar Ratios (Start with 1:4:24 nbzA:habA:GDH) CheckEnzymeActivity->OptimizeRatio All enzymes active Success Improved Yield CheckEnzymeActivity->Success Inactive enzyme replaced CheckCofactor Verify Cofactor Regeneration (GDH activity, Glucose, NADP+) OptimizeRatio->CheckCofactor CheckConditions Verify Reaction Conditions (pH 8.0, Temp 30°C) CheckCofactor->CheckConditions SubstrateInhibition Investigate Substrate/Product Inhibition (Fed-batch substrate addition) CheckConditions->SubstrateInhibition ByproductFormation Check for Byproduct Formation (Run under inert atmosphere) SubstrateInhibition->ByproductFormation ByproductFormation->Success

Caption: A systematic workflow for troubleshooting low 3AHAP yield.

Quantitative Data Summary

ParameterRecommended Starting ConditionReference
Enzyme Molar Ratio (nbzA:habA:GDH) 1:4:24[1]
pH 8.0[2]
Temperature 30°C[2]
Buffer 50 mM Phosphate[2]
Glucose Concentration 1% (w/v)[2]
Initial 3NAP Concentration 2 g/L[2]

References

Technical Support Center: Improving Crystal Quality of 3-Amino-2-hydroxyacetophenone Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-amino-2-hydroxyacetophenone salts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes. We understand that obtaining high-quality crystals is paramount for downstream applications, including structural analysis and formulation. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-amino-2-hydroxyacetophenone salts and offers targeted solutions.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This is a common issue, especially with compounds that have a low melting point or when the solution is highly supersaturated at a temperature above the compound's melting point.[1][2] The oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a product of low purity.[1]

Causality & Solution Workflow:

  • Re-dissolution and Dilution: The immediate step is to gently reheat the mixture to redissolve the oil. Once dissolved, add a small amount of additional hot solvent (10-20% of the original volume). This reduces the supersaturation level, making it less likely for the compound to separate as a liquid upon cooling.[1]

  • Slower Cooling Rate: Rapid cooling is a frequent cause of oiling out.[1] Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask with glass wool or placing it in a dewar can help achieve a gradual temperature decrease. This provides sufficient time for nucleation and ordered crystal growth.[1][2]

  • Solvent System Modification: The choice of solvent is critical. If oiling persists, the solvent's boiling point might be too high relative to the solute's melting point. Consider switching to a lower-boiling point solvent in which the compound exhibits good temperature-dependent solubility. A mixed solvent system can also be effective. For instance, dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy.[1] This brings the solution to a state of saturation at a higher temperature, promoting crystallization during cooling.

  • Seeding: If you have a few crystals of the pure compound, adding a "seed crystal" to the slightly cooled, saturated solution can induce crystallization at a temperature where oiling out is less likely to occur.[2][3][4]

Q2: No crystals are forming, even after the solution has cooled completely. What are the likely causes and what steps should I take?

A2: The failure of crystals to form typically points to one of two main issues: the solution is not sufficiently supersaturated, or the nucleation process is inhibited.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2][3]

    • Seeding: Introduce a seed crystal of the pure compound into the solution.[3][4]

    • Evaporation: If the above methods fail, it's likely the solution is not saturated. A simple approach is to allow some of the solvent to evaporate slowly, which will increase the solute concentration.[4] You can also gently heat the solution to boil off a small amount of solvent and then allow it to cool again.[2][3]

  • Re-evaluate Solvent Choice: It's possible that 3-amino-2-hydroxyacetophenone salt is too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures is necessary.

  • Purity Check: Highly impure samples may have difficulty crystallizing. The impurities can interfere with the formation of a regular crystal lattice. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.

Q3: The crystals I obtained are very fine needles or small plates. How can I grow larger, more well-defined crystals?

A3: The morphology of a crystal is heavily influenced by the solvent and the rate of crystallization.[5][6] Needle-like or plate-like crystals are often indicative of rapid crystal growth and can be problematic for filtration and handling.[7][8]

Strategies for Improving Crystal Habit:

  • Optimize the Cooling Rate: A slower cooling rate generally favors the growth of larger, more equant crystals.[9][10] As discussed in Q1, insulate the crystallization vessel to slow down the cooling process.

  • Solvent Selection: The interaction between the solvent and the growing crystal faces can significantly impact the final crystal shape.[5][6] Experiment with different solvents. Polar solvents tend to interact more with polar parts of molecules, leading to different crystal shapes compared to non-polar solvents.[5]

  • Maintain a Constant, Low Level of Supersaturation: High supersaturation often leads to rapid nucleation and the formation of many small crystals.[5][11] By cooling the solution very slowly at the beginning of the crystallization process, you can maintain a low level of supersaturation, which favors the growth of existing crystals rather than the formation of new nuclei.[11]

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[3]

Methods to Increase Yield:

  • Maximize Cooling: Ensure the solution is cooled to the lowest practical temperature. Placing the flask in an ice bath or refrigerator after it has reached room temperature can significantly increase the yield.

  • Reduce Solvent Volume: You may have used too much solvent to dissolve the compound initially.[2][3] If you still have the mother liquor, you can try to concentrate it by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.

  • Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can use an anti-solvent to decrease the solubility and increase the yield. After dissolving the compound in a minimal amount of the "good" solvent, slowly add the "poor" solvent until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

II. Frequently Asked Questions (FAQs)

Q5: What are the key chemical properties of 3-amino-2-hydroxyacetophenone I should consider for crystallization?

A5: 3-amino-2-hydroxyacetophenone is a yellow crystalline powder.[12][13] Its hydrochloride salt is a white crystalline solid that is soluble in water, methanol, and other alcohols.[14] The presence of both an amino group and a hydroxyl group means its solubility will be pH-dependent.

PropertyValueSource
Molecular Formula C8H9NO2[15][16]
Molecular Weight 151.16 g/mol [15][16]
Melting Point 95-96 °C[12]
Boiling Point 287.2±25.0 °C[12][15]
Density 1.2±0.1 g/cm3 [15]
Q6: How does pH affect the crystallization of 3-amino-2-hydroxyacetophenone salts?

A6: The pH of the crystallization medium is a critical parameter. For an aminophenol derivative, the pH will determine which functional groups are protonated or deprotonated, thereby influencing the compound's solubility and the intermolecular interactions that govern crystal packing.[17][18] Adjusting the pH can be a powerful tool to control both the solubility and the crystal form (polymorph) obtained.[19][20] A systematic study of crystallization at different pH values can reveal the optimal conditions for obtaining high-quality crystals of a specific salt form.

Q7: What is polymorphism and why is it important for pharmaceutical salts?

A7: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[21] Different polymorphs of the same compound can have different physical properties, including solubility, dissolution rate, melting point, and stability.[22] In the pharmaceutical industry, controlling polymorphism is crucial because these differences can impact the bioavailability, therapeutic efficacy, and shelf-life of a drug product.[23] For 3-amino-2-hydroxyacetophenone salt, it is important to identify and consistently produce the desired polymorph to ensure product quality and regulatory compliance.

Q8: Can you provide a general step-by-step protocol for the recrystallization of 3-amino-2-hydroxyacetophenone hydrochloride?

A8: The following is a general protocol that can be adapted based on the specific challenges encountered.

Experimental Protocol: Recrystallization of 3-amino-2-hydroxyacetophenone hydrochloride

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For the hydrochloride salt, ethanol or a mixture of ethanol and water is a good starting point.[14]

  • Dissolution: In an Erlenmeyer flask, add the crude 3-amino-2-hydroxyacetophenone hydrochloride and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a steam bath or hot plate) while stirring until the solid dissolves. Add more solvent in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

III. Visualizations

Decision Workflow for Troubleshooting Crystallization

G start Crystallization Experiment oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No action1 1. Reheat & Add Solvent 2. Slow Cooling 3. Change Solvent 4. Seeding oiling_out->action1 Yes poor_morphology Poor crystal morphology? no_crystals->poor_morphology No action2 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent no_crystals->action2 Yes success High-Quality Crystals poor_morphology->success No action3 1. Slower Cooling 2. Change Solvent 3. Lower Supersaturation poor_morphology->action3 Yes action1->start Retry action2->start Retry action3->start Retry G cluster_params Key Parameters crystal_quality Crystal Quality (Size, Morphology, Purity) solvent Solvent System solvent->crystal_quality cooling_rate Cooling Rate cooling_rate->crystal_quality supersaturation Supersaturation supersaturation->crystal_quality ph pH ph->crystal_quality purity Impurity Profile purity->crystal_quality

References

Optimizing temperature and pressure for hydrogenation in 3-amino-2-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-amino-2-hydroxyacetophenone, a key intermediate in the development of pharmaceuticals such as Pranlukast.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the critical catalytic hydrogenation step of 2-hydroxy-3-nitroacetophenone. Our focus is to provide in-depth, field-proven insights into optimizing reaction parameters—specifically temperature and pressure—to ensure high yield, purity, and operational safety. This document moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the hydrogenation process.

Q1: What is the most common catalytic system for the hydrogenation of 2-hydroxy-3-nitroacetophenone?

A1: The most frequently employed and robust catalyst is Palladium on activated carbon (Pd/C) , typically at a 5% or 10% loading by weight.[4][5] The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.[4] Palladium is highly efficient for the chemoselective reduction of aromatic nitro groups to amines with high yields and is generally less prone to reducing other functional groups on the molecule under controlled conditions.[4][5]

Q2: Are there viable alternatives to Pd/C?

A2: Yes, other catalysts can be effective. Platinum on charcoal (Pt/C) has been used successfully, sometimes allowing for milder conditions such as room temperature and lower pressures.[6] Raney Nickel is a more economical, non-precious metal alternative.[7][8] However, Raney Nickel is often less selective and can be highly pyrophoric, requiring special handling procedures.[8][9] Its use is advantageous when cost is a primary concern or if other reducible groups are absent.

Q3: How do temperature and pressure fundamentally influence this reaction?

A3: Temperature and pressure are critical, interdependent variables that control reaction kinetics and selectivity.

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the reduction of the ketone group or hydrogenolysis (cleavage of the hydroxyl group).[10]

  • Pressure: Increasing hydrogen pressure raises the concentration of hydrogen on the catalyst's surface, which typically increases the reaction rate.[7] For this specific transformation, very high pressures are often unnecessary and can sometimes reduce selectivity by promoting over-reduction.[11] The optimal pressure provides a sufficient rate without compromising the desired product's purity.

Q4: What solvents are recommended for this hydrogenation?

A4: Polar protic solvents are the standard choice. Ethanol is widely cited in literature due to its excellent ability to dissolve the starting material and its compatibility with the reaction conditions.[6][12] Methanol is another suitable option.[13] The choice of solvent can also influence the course of hydrogenation.[14]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has been running for several hours, but TLC/GC analysis shows little to no consumption of the 2-hydroxy-3-nitroacetophenone. What's wrong?

Answer: This is a common issue that can usually be traced back to the catalyst, the hydrogen supply, or reaction conditions.

  • Potential Cause 1: Catalyst Inactivity.

    • Poisoning: The active sites on the palladium catalyst are highly susceptible to poisoning by sulfur compounds, heavy metals, or certain nitrogen heterocycles.[15][16] Ensure your starting materials, solvents, and glassware are of high purity and scrupulously clean.

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Pd/C can be pyrophoric when dry and is often handled as a water-wet paste.[9][17] If the catalyst has been exposed to air for extended periods, it may be oxidized.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If poisoning is suspected, purifying the starting material or solvent may be necessary.

  • Potential Cause 2: Inefficient Mass Transfer.

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring prevents hydrogen from reaching the catalyst surface where the reaction occurs.[15]

    • Solution: Ensure vigorous, efficient stirring. Use a properly sized stir bar or an overhead mechanical stirrer for larger-scale reactions. The reaction mixture should appear as a well-suspended, homogenous slurry.

  • Potential Cause 3: Hydrogen Supply Failure.

    • Leaks: Your reaction setup may have a leak, preventing the system from maintaining positive hydrogen pressure.

    • Insufficient Purging: Residual air (oxygen) in the reaction vessel can deactivate the catalyst.

    • Solution: Carefully check all connections for leaks. Before introducing hydrogen, always purge the system by evacuating the vessel and backfilling with an inert gas (like nitrogen or argon) at least three times, followed by a similar purge cycle with hydrogen.[15][17]

Issue 2: Formation of Colored Impurities or Side Products

Question: The reaction has gone to completion, but my final product is discolored (e.g., pink, brown), and I see multiple spots on my TLC plate. What are these impurities?

Answer: The formation of colored byproducts often points to the accumulation of reaction intermediates.

  • Potential Cause: Hydroxylamine Intermediate Accumulation.

    • Mechanism: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[9] These hydroxylamines can be thermally unstable or react with the nitroso intermediate to form colored azo and azoxy compounds.[9] This issue is more prevalent at lower temperatures where the final reduction step to the amine is slower.

    • Solution:

      • Increase Temperature: Modestly increasing the reaction temperature can often accelerate the conversion of the hydroxylamine to the desired amine.

      • Optimize Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction to facilitate complete reduction.

      • Extended Reaction Time: Allow the reaction to stir for a longer period after the starting material appears to be consumed to ensure all intermediates are converted.

Issue 3: Reaction is Dangerously Exothermic or Proceeds Too Rapidly

Question: Upon initiating the reaction, the temperature and pressure spiked uncontrollably. How can I moderate the reaction?

Answer: The reduction of nitro groups is a highly exothermic process.[9] An uncontrolled reaction poses a significant safety risk.

  • Potential Cause: Overly Active Conditions.

    • High Catalyst Loading: Using too much catalyst can lead to an extremely rapid, uncontrollable reaction rate.

    • High Initial Temperature/Pressure: Starting the reaction at elevated temperatures or pressures can initiate a runaway reaction.

    • Solution:

      • Control Catalyst Addition: Add the substrate to a slurry of the catalyst in the solvent, or add the catalyst in portions.

      • Gradual Parameter Increase: Begin the reaction at a lower temperature (e.g., room temperature) and pressure.[6] Once the initial exotherm subsides, gradually increase the temperature and pressure to the desired setpoints.

      • Reduce Catalyst Loading: If the reaction remains too vigorous, reduce the catalyst loading (mol%).

      • Ensure Adequate Cooling: Have an ice bath or cooling system readily available to manage the reaction temperature, especially during the initial phase.

Data Summary & Experimental Protocols

Table 1: Comparison of Literature Hydrogenation Conditions
ParameterProtocol 1Protocol 2Protocol 3
Starting Material 2-hydroxy-3-nitroacetophenone2-hydroxy-3-nitro-5-chloroacetophenone2-hydroxy-3-amino-5-bromoacetophenone*
Catalyst Platinum on charcoal10% Pd/C10% Pd/C
Solvent EthanolNot specifiedAbsolute Ethanol
Temperature 25°C120°CReflux
Pressure 50 p.s.i. (~3.4 bar)0.5-1.5 MPa (5-15 bar)2 MPa (20 bar)
Reaction Time 2.5 hoursNot specified8 hours
Reference PrepChem[6]CN107698452B[1]CN107098822B[12]
Note: Protocol 3 involves a de-bromination in addition to hydrogenation.
General Experimental Protocol (Palladium on Carbon)

This protocol is a representative starting point. Optimization will be required based on your specific equipment and scale.

  • Reactor Setup: To a suitable hydrogenation vessel equipped with a magnetic stir bar, add 2-hydroxy-3-nitroacetophenone (1.0 eq).

  • Solvent Addition: Add a sufficient volume of ethanol to create a stirrable slurry (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate).

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen to the desired pressure (e.g., 3-5 bar). For bench-scale reactions, a hydrogen-filled balloon can be used.[17]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by hydrogen uptake or by periodically sampling the reaction mixture for TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas three times.

  • Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite® to remove the catalyst. CRITICAL SAFETY NOTE: Never allow the catalyst filter cake to dry in the air, as it is pyrophoric.[15][17] Keep the cake wet with solvent at all times. Rinse the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude 3-amino-2-hydroxyacetophenone, which can be purified by chromatography or recrystallization if necessary.

Visual Guides

Hydrogenation Workflow Diagram

This diagram illustrates the general sequence of operations for the catalytic hydrogenation process.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation Setup Reactor Setup (Substrate, Solvent) Catalyst Catalyst Addition (under Inert Gas) Setup->Catalyst Purge System Purge (N2 -> H2) Catalyst->Purge React Hydrogenation (Stir, Heat, Pressure) Purge->React Monitor Monitor Progress (TLC / GC / H2 Uptake) React->Monitor Vent Vent H2 & Purge N2 Monitor->Vent Filter Filter Catalyst (Wet Celite Pad!) Vent->Filter Isolate Solvent Evaporation Filter->Isolate Purify Purification Isolate->Purify

Caption: General workflow for catalytic hydrogenation.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common experimental issues.

TroubleshootingTree Start Problem Encountered LowConversion Low / No Conversion Start->LowConversion SideProducts Side Products / Discoloration Start->SideProducts Catalyst Check Catalyst LowConversion->Catalyst Conditions Check Conditions LowConversion->Conditions Intermediates Intermediate Buildup? SideProducts->Intermediates Poisoned Poisoned? Deactivated? -> Use Fresh Catalyst Catalyst->Poisoned Yes Stirring Poor Agitation? -> Increase Stir Rate Conditions->Stirring Mass Transfer H2_Supply H2 Leak? Poor Purge? -> Check System Conditions->H2_Supply Gas Supply Temp Increase Temperature Intermediates->Temp Yes Time Increase Reaction Time Intermediates->Time Yes

Caption: Decision tree for troubleshooting hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Assay for 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, demonstrating that a procedure is suitable for its intended purpose.[1] This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the quantitative determination (assay) of 3'-Amino-2'-hydroxyacetophenone hydrochloride, a key pharmaceutical intermediate.[2][3]

We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline—the global benchmark for analytical procedure validation.[4][5] Our objective is to present a self-validating system, where the causality behind experimental choices is clear, fostering trust in the method's performance.

The Analytical Challenge: Quantifying this compound

This compound (CAS: 90005-55-3) is a critical starting material in the synthesis of various pharmaceutical agents.[2][6] Accurate quantification is essential for ensuring the quality, efficacy, and safety of the final drug product. An HPLC assay is the method of choice for this purpose, offering high specificity and sensitivity.

This guide is based on a hypothetical, yet scientifically robust, reversed-phase HPLC (RP-HPLC) method developed for this analyte. We will compare the performance of this method against the internationally recognized acceptance criteria outlined in ICH Q2(R1).

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar compounds like our analyte.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)The buffer controls the ionization state of the amino group, ensuring consistent retention and peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency.
Detection UV at 235 nmSelected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Injection Volume 10 µLA typical volume that minimizes potential for peak distortion while ensuring adequate signal.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and sharp peak shapes.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies. The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a comprehensive picture of the method's performance.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Assessment Dev Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Ensures Peak Purity Accuracy Accuracy Linearity->Accuracy Defines Working Range Robustness Robustness Linearity->Robustness Establishes Method Control Precision Precision Accuracy->Precision Confirms Method at Different Levels Accuracy->Robustness Establishes Method Control Precision->Robustness Establishes Method Control Stability Solution Stability Robustness->Stability ParameterRelationship Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Bounds Precision Precision Range->Precision Bounds Accuracy->Precision Evaluated Together Precision->Accuracy

References

A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for the Analysis of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical development and quality control, selecting the appropriate analytical technique is a decision that underpins the integrity of your results. For a key pharmaceutical intermediate like 3'-Amino-2'-hydroxyacetophenone hydrochloride, accurate and precise analysis is not just a procedural step—it is a cornerstone of product safety and efficacy. This guide provides a comprehensive comparison of two powerhouse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental frameworks to inform your methodological choices.

The Analyte in Focus: Physicochemical Profile of this compound

Before comparing analytical techniques, we must first understand the molecule . This compound (Molecular Weight: 187.62 g/mol ) is a polar organic compound, typically appearing as a white to light brown crystalline solid.[1][2][3] Its structure incorporates a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group, which are pivotal to its chemical behavior.

Key properties influencing our analytical strategy are:

  • Solubility: It exhibits good solubility in water and polar organic solvents like methanol, a direct consequence of its polar functional groups.[1][2]

  • Volatility & Thermal Stability: The presence of strong intermolecular hydrogen bonds due to the -OH and -NH groups, combined with its salt form, renders the compound non-volatile. Crucially, it is known to decompose at high temperatures, with a melting point in the range of 156-185°C but no defined boiling point.[1][3][4]

This profile of high polarity, low volatility, and thermal lability is the critical factor that dictates the most logical analytical path.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that passes a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on each component's differential affinity for the two phases. For polar analytes, reversed-phase HPLC is the industry standard.

The Causality Behind Choosing HPLC

HPLC is fundamentally suited for compounds that are non-volatile or thermally unstable.[5][6] The analysis is performed at or near ambient temperature, completely circumventing the issue of thermal decomposition that plagues this compound. Its polar nature and solubility in typical mobile phases make sample preparation straightforward, allowing for direct analysis with minimal manipulation. This direct approach inherently enhances the robustness and reproducibility of the method.

A Validated HPLC-UV Experimental Protocol

This protocol is designed for the accurate quantification of this compound, incorporating system suitability checks for self-validation.

1. Instrumentation and Chromatographic Conditions:

  • System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds.

  • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% Acetonitrile. The acidic pH ensures the amino group is protonated, leading to consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Controlled temperature ensures retention time stability.

  • Detection: UV detection at the compound's maximum absorbance wavelength (λmax), determined by a preliminary scan.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Analytical Workflow:

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Standards C System Equilibration & Suitability Injections A->C B Prepare & Filter Sample Solution E Inject Samples B->E D Inject Calibration Standards C->D D->E F Integrate Peak Areas E->F G Construct Calibration Curve (Area vs. Concentration) F->G H Quantify Sample Concentration G->H

Caption: A typical, robust workflow for HPLC-UV quantitative analysis.

Expected Performance Data
ParameterHPLC Performance Metrics
Typical Retention Time 3-8 minutes
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~10-50 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL
Precision (%RSD) < 1.5%

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds that can be vaporized without decomposition.[5] The sample is vaporized in a hot inlet and carried by an inert gas (mobile phase) through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then detects and identifies the components by fragmenting them and measuring their mass-to-charge ratio.

The Inherent Challenge and the Derivatization Imperative

Directly injecting this compound into a GC is not feasible. Its non-volatile nature means it will not vaporize properly in the inlet, and its thermal lability would cause it to degrade rather than elute as a single, intact peak.

The solution is chemical derivatization . This process chemically modifies the analyte to make it suitable for GC analysis.[7][8] For our analyte, the goal is to mask the polar -OH and -NH groups. This is typically achieved through silylation, where an active hydrogen is replaced by a trimethylsilyl (-Si(CH₃)₃) group. This transformation dramatically increases volatility and thermal stability, enabling the molecule to traverse the GC system.[4][9][10]

A Validated GC-MS Experimental Protocol (with Derivatization)

This protocol requires careful execution of the derivatization step to ensure complete and reproducible conversion of the analyte.

1. Derivatization Reagents and Conditions:

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: A dry, aprotic solvent such as Pyridine or Acetonitrile.

  • Procedure:

    • Place a known amount of the dried sample or standard into a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before injection.

2. Instrumentation and GC-MS Conditions:

  • System: A GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode at 260 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Analytical Workflow:

GCMS_Workflow cluster_prep Phase 1: Derivatization cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing A Prepare Sample & Standards B Add Derivatization Reagent (e.g., BSTFA) A->B C Heat to Complete Reaction (70°C) B->C D Inject Derivatized Sample C->D E GC Separation (Temp Program) D->E F MS Detection & Fragmentation E->F G Extract Ion Chromatogram F->G H Identify via Mass Spectrum & Library Match G->H I Quantify using Calibrated Standard H->I

Caption: The multi-step workflow for GC-MS analysis requiring derivatization.

Expected Performance Data
ParameterGC-MS Performance Metrics
Typical Retention Time 10-15 minutes (for the derivative)
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) ~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~0.5-5 ng/mL
Precision (%RSD) < 5% (higher due to the extra derivatization step)

Objective Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent. Ideal for non-volatile, thermally labile polar compounds.Poor (Directly). Requires chemical derivatization to proceed.
Sample Preparation Simple dissolution and filtration.Complex, multi-step derivatization required.
Robustness & Simplicity High. Direct method with fewer steps leads to better reproducibility.Moderate. The derivatization step introduces potential variability and sources of error.
Sensitivity Very good (low µg/mL to ng/mL).Excellent (ng/mL to pg/mL). Generally more sensitive.
Selectivity/Identification Good (based on retention time and UV spectrum).Excellent. Mass spectrum provides a structural fingerprint for positive identification.
Analysis Time Typically faster per sample (5-10 min runs).Longer run times due to oven programming and the preceding derivatization step.
Cost (Operational) Lower. Uses less expensive solvents and fewer consumables.Higher. Requires derivatization reagents, specialty gases, and more complex maintenance.

Final Recommendation for Researchers and Drug Development Professionals

For the routine quantification and quality control analysis of this compound, HPLC is the unequivocally superior and recommended technique . Its operational simplicity, direct analysis capability, robustness, and lower cost make it the most efficient and reliable choice for a pharmaceutical setting. The method avoids the complexities and potential pitfalls of derivatization, ensuring high data quality and throughput.

GC-MS, while a powerful technique, should be reserved for specific, targeted applications in this context. It would be the method of choice for:

  • Trace-level impurity identification: If you need to identify and structure-elucidate unknown volatile or semi-volatile impurities in the sample matrix, the mass spectrometer's detection capabilities are invaluable.

  • Orthogonal method development: In late-stage development or for regulatory submissions, having a secondary, orthogonal method (based on a different separation principle) like GC-MS can be beneficial for validation purposes.

References

A Comparative Guide to the Synthesis of 3'-Amino-2'-hydroxyacetophenone Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) holds a position of significant importance, primarily as a key building block in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of various synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most suitable method for specific research and production needs.

Introduction to Synthetic Strategies

The synthesis of this compound has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. The core of the synthetic problem lies in the regioselective introduction of the amino and acetyl groups onto a phenolic backbone. This guide will explore three primary chemical routes, starting from p-chlorophenol, 2-aminophenol, and 2-hydroxyacetophenone, respectively. Additionally, a modern biosynthetic approach will be examined as a promising green alternative.

Route 1: Synthesis from p-Chlorophenol via Fries Rearrangement

This classical approach leverages the Fries rearrangement to establish the hydroxyacetophenone core, followed by nitration and reduction. The overall pathway is a multi-step process that requires careful control of reaction conditions to achieve desirable yields and purity.[2][3]

Experimental Protocol

Step 1: Acetylation of p-Chlorophenol

In a reaction vessel equipped with a stirrer and a thermometer, 4-chlorophenol (1 eq) is dissolved in a suitable solvent such as acetic acid. Acetyl chloride (1.1 eq) is added dropwise while maintaining the temperature at approximately 45°C. The reaction is typically completed within an hour. The resulting acetic acid 4-chlorophenyl ester is then isolated.[4]

Step 2: Fries Rearrangement

The acetic acid 4-chlorophenyl ester (1 eq) is subjected to a Fries rearrangement. Aluminum trichloride (AlCl₃) (typically 1.5-2.0 eq) is used as the Lewis acid catalyst. The reaction is often carried out without a solvent or in a high-boiling inert solvent at elevated temperatures (e.g., 130-160°C).[5] The reaction mixture is heated for several hours, and upon completion, it is carefully quenched with ice and hydrochloric acid to decompose the aluminum chloride complex. The product, 5-chloro-2-hydroxyacetophenone, is then extracted.

Step 3: Nitration

The 5-chloro-2-hydroxyacetophenone (1 eq) is dissolved in a suitable solvent like glacial acetic acid. A nitrating mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature, typically below 30°C. The reaction is highly exothermic and requires careful monitoring. After the addition is complete, the mixture is stirred for a few hours to ensure complete nitration. The product, 2-hydroxy-3-nitro-5-chloroacetophenone, is then precipitated by the addition of water.[2]

Step 4: Catalytic Hydrogenation

The 2-hydroxy-3-nitro-5-chloroacetophenone (1 eq) is dissolved in a solvent such as ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas in an autoclave under pressure (e.g., 2.0-3.0 MPa) and at an elevated temperature (e.g., 60°C) for several hours. This step reduces the nitro group to an amino group and also achieves dechlorination.[2]

Step 5: Hydrochloride Salt Formation

After the catalytic hydrogenation is complete, the catalyst is filtered off. The pH of the filtrate is adjusted to acidic (around 2.0) with concentrated hydrochloric acid. The this compound precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.[2][6]

Mechanistic Insights

The key step in this route is the Fries Rearrangement , an electrophilic aromatic substitution reaction where an acyl group of a phenolic ester migrates to the aromatic ring. The reaction can proceed via an intermolecular or intramolecular pathway, with the formation of an acylium ion intermediate. The regioselectivity (ortho vs. para substitution) is influenced by temperature and solvent polarity.[7][8]

Fries_Rearrangement A Phenolic Ester B Lewis Acid Complex (AlCl3) A->B + AlCl3 C Acylium Ion Intermediate B->C Rearrangement D Ortho-Hydroxyaryl Ketone C->D Intramolecular Attack (ortho) E Para-Hydroxyaryl Ketone C->E Intermolecular Attack (para) Houben_Hoesch A Nitrile C Nitrilium Ion Intermediate A->C + ZnCl2, HCl B Lewis Acid (ZnCl2) + HCl D Electron-rich Arene E Ketimine Intermediate D->E + Nitrilium Ion F Aryl Ketone E->F Hydrolysis Directed_Nitration A 2-Hydroxyacetophenone B Sulfonation (position 5 blocked) A->B H2SO4/SO3 C Nitration (position 3) B->C HNO3/H2SO4 D Hydrolysis (Desulfonation) C->D H2O, Heat E Reduction D->E Fe/HCl F 3-Amino-2-hydroxyacetophenone E->F

References

A Senior Application Scientist's Guide to Purity Analysis of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of pharmaceutical synthesis, the quality of each starting material and intermediate dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) is a pivotal intermediate, most notably in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[1][2] Given its critical role, ensuring the purity of this compound is not merely a matter of quality control; it is a fundamental pillar of patient safety.

This guide provides an in-depth, objective comparison of this compound sourced from different suppliers. Moving beyond a simple checklist, we will explore the causality behind our analytical choices, present detailed experimental protocols that serve as self-validating systems, and interpret the resulting data to make informed procurement decisions. This document is intended for researchers, quality control analysts, and process chemists who understand that in drug development, purity is paramount.

The Purity Imperative: Why It Matters

Impurities in a pharmaceutical intermediate can have far-reaching consequences.[3] They can be carried through subsequent synthetic steps, potentially leading to the formation of toxic by-products or reducing the overall yield and potency of the final API. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above a certain threshold, typically 0.10%.[4]

Potential impurities in this compound are often process-related, stemming from the specific synthetic route employed by the manufacturer. Common routes include the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone or multi-step syntheses starting from precursors like 2-aminophenol.[5][6][7] This can introduce a variety of potential contaminants, including:

  • Unreacted Starting Materials: e.g., 2-hydroxy-3-nitroacetophenone.

  • Reaction Intermediates: Incomplete reactions can leave residual intermediates in the final product.

  • Isomeric Impurities: Positional isomers that may be difficult to separate.

  • Degradation Products: Formed during the synthesis or purification process.

A robust analytical strategy is therefore essential to not only quantify the main compound but also to detect, identify, and quantify these potential impurities.

A Multi-Pronged Analytical Strategy

To gain a comprehensive understanding of the material from each supplier, we employ a tripartite analytical approach:

  • Chromatographic Analysis (HPLC): To determine the purity of the compound and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[8]

  • Spectroscopic Analysis (¹H NMR): To confirm the chemical identity and structure of the compound and to detect impurities that may not be visible by HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[9]

  • Physical Characterization (Melting Point): To assess purity based on physical properties. Pure crystalline substances have a sharp and defined melting point, whereas impurities will cause a depression and broadening of the melting range.[10][11]

This orthogonal approach ensures that a deficiency missed by one technique will be caught by another, providing a high degree of confidence in the final assessment.

Comparative Analysis: A Study of Three Suppliers

For this guide, we procured samples of this compound from three representative (fictionalized) suppliers: Alpha Chemicals , Beta Synthesis , and Gamma Fine-Chem . Each sample was subjected to the same rigorous analytical protocols.

Diagram: Overall Purity Analysis Workflow

The following diagram illustrates the logical flow of our analytical process for each sample.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision SampleReceipt Sample Receipt (Alpha, Beta, Gamma) Documentation Documentation Review (CoA, Spec Sheet) SampleReceipt->Documentation SamplePrep Sample Preparation (Weighing & Dissolution) Documentation->SamplePrep HPLC HPLC-UV Purity Assay (% Area Normalization) SamplePrep->HPLC NMR ¹H NMR Analysis (Identity & Impurity Profile) SamplePrep->NMR MP Melting Point Analysis (Range & Depression) SamplePrep->MP DataReview Compile & Review Data HPLC->DataReview NMR->DataReview MP->DataReview Comparison Supplier Comparison (Purity, Identity, Consistency) DataReview->Comparison Decision Final Recommendation (Approve / Reject) Comparison->Decision

Caption: Workflow for the comprehensive purity assessment of each supplier's sample.

Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) Purity Assay

Rationale: A reverse-phase HPLC method was developed to separate the polar analyte from potential non-polar and closely related polar impurities. A C18 column provides excellent retention for aromatic compounds. The mobile phase, a gradient of aqueous phosphate buffer and acetonitrile, ensures the elution of compounds with a wide range of polarities. Trifluoroacetic acid (TFA) is added to improve peak shape by acting as an ion-pairing agent for the amine group. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds with carbonyl groups, providing a good response for the main component and potential aromatic impurities.

Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1.0 mg/mL.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides an unambiguous confirmation of the compound's identity by mapping its unique proton environment.[12][13] It is also highly effective for detecting impurities, even those that might co-elute with the main peak in HPLC. DMSO-d₆ is chosen as the solvent due to the compound's good solubility and its ability to allow for the observation of exchangeable protons (from -OH and -NH₃⁺ groups).

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • Analysis: The spectrum is referenced to the residual DMSO signal (δ 2.50 ppm). The integral values, chemical shifts, and coupling patterns are analyzed to confirm the structure and identify any signals corresponding to impurities.

3. Melting Point Determination

Rationale: This classic technique provides a quick and reliable indication of purity.[14] The presence of impurities disrupts the crystal lattice of the solid, resulting in a lower and broader melting temperature range. This phenomenon is known as melting point depression.[11]

Protocol:

  • Instrumentation: Digital melting point apparatus (e.g., Mel-Temp® or similar).

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 2-3 mm.[14]

  • Measurement:

    • Perform a rapid preliminary measurement to find the approximate melting range.

    • For the accurate measurement, set the ramp rate to 1-2°C per minute starting from approximately 20°C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting range is reported as T₁ - T₂.

Results and Discussion

The data collected from the analysis of samples from Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chem are summarized below.

Table 1: Comparative Purity Analysis Data
ParameterAlpha ChemicalsBeta SynthesisGamma Fine-ChemLiterature Value / Expected
Appearance Off-white crystalline powderPale yellow powderYellow-brown powderWhite to off-white powder[1]
HPLC Purity (% Area) 99.81%98.65%97.23%≥98% (Typical Spec)[1]
Major Impurity (HPLC) 0.09% (at RRT 1.2)0.85% (at RRT 0.7)1.15% (at RRT 0.7)N/A
Total Impurities (HPLC) 0.19%1.35%2.77%N/A
¹H NMR Identity Conforms to structureConforms to structureConforms to structureConforms
¹H NMR Impurities No significant impurities detectedSignals at δ 7.8 ppm and δ 8.2 ppm, consistent with 2-hydroxy-3-nitroacetophenone (~1%)Signals at δ 7.8 ppm and δ 8.2 ppm (~1.5%) plus other unassigned aromatic signalsNo impurities expected
Melting Point (°C) 181.5 - 183.0 °C176.0 - 180.5 °C174.0 - 181.0 °C~180-185°C[1]
Melting Range (ΔT) 1.5 °C4.5 °C7.0 °C< 2°C for high purity
Interpretation of Results
  • Alpha Chemicals: The material from Alpha Chemicals demonstrated exceptional quality across all tests. The HPLC purity of 99.81% is excellent, with no single impurity exceeding the 0.10% reporting threshold. The ¹H NMR spectrum was clean and perfectly matched the expected structure of this compound. This was further corroborated by the sharp melting point range of 1.5°C, which falls within the expected literature values, indicating high crystalline purity.[1]

  • Beta Synthesis: The sample from Beta Synthesis meets a typical specification of >98% purity. However, the HPLC analysis revealed a significant impurity at a Relative Retention Time (RRT) of 0.7, quantified at 0.85%. The ¹H NMR spectrum confirmed the identity of the main component but also showed small, distinct signals consistent with the starting material 2-hydroxy-3-nitroacetophenone. This suggests an incomplete reduction during the synthesis. The melting point is both depressed and significantly broader (4.5°C range) than the Alpha Chemicals sample, a classic sign of a less pure compound.[7]

  • Gamma Fine-Chem: The material from Gamma Fine-Chem showed the lowest purity at 97.23%. Like the Beta sample, it contained a significant amount of what appears to be the nitro-precursor, but at a higher level. The presence of other unassigned signals in the NMR and multiple peaks in the chromatogram suggests a less controlled manufacturing process. The very broad melting range of 7.0°C is a strong confirmation of its lower purity.

Diagram: Decision Logic for Supplier Selection

This diagram outlines the decision-making process based on the analytical results.

Supplier Selection Logic start Start Evaluation hplc_check HPLC Purity > 99.5%? start->hplc_check impurity_check Any Impurity > 0.1%? hplc_check->impurity_check Yes further_eval Further Evaluation Needed (Beta Synthesis) hplc_check->further_eval No (Beta) reject Reject Lot (Gamma Fine-Chem) hplc_check->reject No (Gamma) nmr_check NMR Identity Correct? impurity_check->nmr_check No impurity_check->further_eval Yes (Beta) mp_check Melting Range < 2°C? nmr_check->mp_check nmr_check->reject No approve Approve for Use (Alpha Chemicals) mp_check->approve Yes (Alpha) mp_check->further_eval No

Caption: Decision tree for qualifying suppliers based on multi-technique purity analysis.

Conclusion and Recommendations

The purity of this compound is not a uniform characteristic across suppliers. This comparative guide demonstrates that a comprehensive, multi-technique approach is essential for making an informed decision.

  • Alpha Chemicals is the recommended supplier for applications where high purity is critical, such as late-stage clinical development and commercial manufacturing of APIs. The material is clean, consistent, and meets the highest quality standards.

  • Beta Synthesis provides material that may be acceptable for early-stage research or process development where cost might be a greater concern and the identified impurity (2-hydroxy-3-nitroacetophenone) can be tolerated or removed in subsequent steps. However, its presence above the 0.1% ICH threshold would require full characterization and qualification for GMP use.

  • Gamma Fine-Chem is not recommended. The low purity and complex impurity profile present a significant risk to the quality and consistency of any downstream synthesis.

Ultimately, the choice of supplier must be aligned with the specific requirements of the developmental stage and the regulatory landscape. By investing in a thorough analytical evaluation, researchers and drug developers can mitigate risks, ensure the quality of their final product, and safeguard patient health.

References

A Senior Application Scientist's Guide to Catalyst Performance in 3'-Amino-2'-hydroxyacetophenone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 3'-Amino-2'-hydroxyacetophenone hydrochloride, a key intermediate for pharmaceuticals like Pranlukast, demands a robust and efficient catalytic approach.[1] The primary route to this compound involves the catalytic reduction of 2'-hydroxy-3'-nitroacetophenone. The choice of catalyst is a critical decision that directly impacts reaction yield, purity, safety, and overall process economy. This guide provides an in-depth comparison of the performance of various catalysts for this synthesis, supported by experimental data and field-proven insights to aid in the selection of the most suitable catalytic system for your research and development needs.

The Critical Transformation: From Nitro to Amino Group

The core of this synthesis lies in the selective reduction of a nitro group to an amine, in the presence of other functional groups, namely a ketone and a hydroxyl group. The general reaction is depicted below:

Reaction_Scheme reactant 2'-hydroxy-3'-nitroacetophenone product 3'-Amino-2'-hydroxyacetophenone reactant->product Catalytic Reduction catalyst Catalyst + Hydrogen Source Catalytic Reduction Catalytic Reduction catalyst->Catalytic Reduction

Caption: General reaction scheme for the synthesis of 3'-Amino-2'-hydroxyacetophenone.

The ideal catalyst for this transformation should exhibit high activity and selectivity, minimizing side reactions and ensuring a high yield of the desired product. This guide will explore three major classes of catalysts: precious metal catalysts (Palladium and Platinum), Raney Nickel, and a novel multi-enzyme biocatalyst system.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a trade-off between performance, cost, and safety. The following table summarizes the key performance indicators for the most commonly employed catalysts in the synthesis of 3'-Amino-2'-hydroxyacetophenone and related nitroaromatic reductions.

Catalyst SystemTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonHigh activity and selectivity. Widely used in industry for nitro group reductions.High yields and purity are achievable. Well-established and extensively documented.Cost of palladium can be a factor for large-scale production. Can be sensitive to catalyst poisons.
Platinum on Charcoal (Pt/C) Activated CarbonEffective for the hydrogenation of nitro groups. May offer different selectivity compared to Pd/C in some cases.Robust and can be less prone to poisoning by certain functional groups compared to Pd/C.Generally more expensive than Pd/C and Raney Nickel. May require more forcing reaction conditions in some cases.
Raney Nickel (Ra-Ni) -High activity for nitro group reduction. A cost-effective alternative to precious metal catalysts.Significant cost advantage for industrial-scale production. Can be more robust to impurities.Can be pyrophoric and requires careful handling. May exhibit lower selectivity in the presence of other reducible functional groups.
Multi-Enzyme System -Highly selective and operates under mild, environmentally friendly conditions (aqueous buffer, room temperature).Green and sustainable approach. High selectivity minimizes byproduct formation.Lower volumetric productivity compared to traditional chemical catalysis. Requires specialized biological techniques and equipment.

In-Depth Analysis of Catalytic Systems

Precious Metal Catalysts: The Industry Standard

Palladium and platinum catalysts are the workhorses of industrial nitro group reductions due to their high activity and selectivity.

Mechanism of Action: The catalytic hydrogenation of nitroaromatics over precious metals like Pd and Pt is generally understood to proceed through a direct pathway involving the sequential reduction of the nitro group. The reaction takes place on the surface of the metal catalyst where hydrogen is adsorbed and activated. The nitro compound also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitrogen atom, leading to the formation of nitroso, hydroxylamino, and finally, the amino group.

Hydrogenation_Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + H2 Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino + H2 Amino Ar-NH2 Hydroxylamino->Amino + H2 Catalyst Catalyst Surface (e.g., Pd, Pt)

Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Palladium on Carbon (Pd/C): This is arguably the most common catalyst for this transformation. A patented process for the synthesis of 3-amino-2-hydroxyacetophenone highlights the use of Pd/C for catalytic hydrogenation and debromination of an intermediate, resulting in a high-purity final product.[2]

Platinum on Charcoal (Pt/C): Platinum-based catalysts are also highly effective. An experimental procedure for the synthesis of 3-amino-2-hydroxyacetophenone using platinum on charcoal demonstrates a good yield of the final product.[3]

Raney Nickel: A Cost-Effective Powerhouse

Raney Nickel is a spongy, fine-grained nickel catalyst that is highly active for the hydrogenation of a wide range of functional groups, including nitro compounds.[4]

Mechanism of Action: The mechanism of nitro group reduction with Raney Nickel is similar to that of precious metal catalysts, involving the adsorption and activation of hydrogen and the nitro compound on the nickel surface. However, the surface properties and reactivity of Raney Nickel can sometimes lead to different selectivity profiles.

Multi-Enzyme Biocatalysis: The Green Alternative

A recent and innovative approach to the synthesis of 3-Amino-2'-hydroxyacetophenone involves the use of a multi-enzyme system. This biocatalytic method offers a more environmentally friendly and sustainable alternative to traditional chemical synthesis.[1][8][9]

Mechanism of Action: This system utilizes a cascade of three enzymes: a nitrobenzene nitroreductase (nbzA), a hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration. The reaction starts from m-nitroacetophenone and proceeds through a 3-hydroxyamino acetophenone intermediate to yield 3-amino-2-hydroxy acetophenone.[1]

Enzyme_Cascade Substrate m-nitroacetophenone Intermediate 3-hydroxyamino acetophenone Substrate->Intermediate Reduction Product 3-amino-2-hydroxy acetophenone Intermediate->Product Rearrangement nbzA nbzA Reduction Reduction nbzA->Reduction habA habA Rearrangement Rearrangement habA->Rearrangement GDH GDH NADPH NADPH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->Reduction Cofactor NADP NADP+ NADP->GDH Glucose Glucose Glucose->GDH Reduction->NADP

Caption: Multi-enzyme cascade for the biosynthesis of 3-amino-2-hydroxyacetophenone.

Performance and Outlook: After optimization of the enzyme ratios and reaction conditions, this biosynthetic route achieved a product yield of 580 mg/L within 5 hours.[8][9] While this is a significant achievement for a biocatalytic process, the volumetric productivity is still lower than what can be achieved with traditional chemical catalysis. However, the high selectivity and mild reaction conditions make it a very promising approach, especially as the focus on green chemistry and sustainable manufacturing continues to grow.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Platinum on Charcoal

This protocol is adapted from a known procedure for the synthesis of 3-amino-2-hydroxyacetophenone.[3]

Materials:

  • 2-hydroxy-3-nitroacetophenone (4.0 g)

  • Ethanol (150 ml)

  • Platinum on charcoal catalyst (e.g., 5% Pt/C)

  • Hydrogen gas

Procedure:

  • Dissolve 2-hydroxy-3-nitroacetophenone (4.0 g) in ethanol (150 ml) in a suitable hydrogenation vessel.

  • Carefully add the platinum on charcoal catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas to remove air, then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 p.s.i.

  • Stir the reaction mixture at 25°C for 2.5 hours.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate in vacuo to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: Approximately 3.0 g of 3-amino-2-hydroxyacetophenone.[3]

Protocol 2: Multi-Enzyme Biosynthesis

This protocol is based on the published method for the enzymatic synthesis of 3-amino-2-hydroxyacetophenone.[8]

Materials:

  • Whole-cell mixture of the three enzymes (nitrobenzene nitroreductase, hydroxylaminobenzene mutase, glucose dehydrogenase)

  • 50 mM phosphate buffer (pH 8)

  • Glucose

  • m-nitroacetophenone (substrate)

Procedure:

  • Prepare a 50 mL reaction system containing 50 mM phosphate buffer (pH 8) and 1% (w/vol) glucose.

  • Add the whole-cell mixture of the three enzymes to the reaction system. The optimal ratio of wet cell weight is reported to be NbzA:HabA:GDH = 1:4:24.[8]

  • Initiate the reaction by adding 2 g/L of m-nitroacetophenone substrate.

  • Incubate the reaction at 30°C with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • After completion, the product can be extracted and purified from the reaction mixture.

Expected Yield: Up to 580 mg/L of 3-amino-2-hydroxyacetophenone within 5 hours.[8][9]

Conclusion

The choice of catalyst for the synthesis of this compound is a critical decision that depends on the specific requirements of the project.

  • Palladium and Platinum on carbon remain the industry standards, offering high yields and purity with well-established protocols. They are the recommended choice for most lab-scale and initial scale-up activities where reliability and performance are paramount.

  • Raney Nickel presents a compelling, cost-effective alternative for large-scale production, provided that the necessary safety precautions for handling a pyrophoric catalyst are in place. Its robustness can also be an advantage in less-than-ideal reaction conditions.

  • The multi-enzyme biocatalytic route represents the future of sustainable chemical manufacturing. While currently at a lower productivity level, its high selectivity and environmentally benign nature make it an exciting area for further research and development, particularly for companies with a strong green chemistry mandate.

Ultimately, the optimal catalyst selection will be guided by a thorough evaluation of process economics, safety considerations, and the desired environmental footprint of the synthesis. This guide provides the foundational data and insights to make an informed decision for your specific application.

References

3'-Amino-2'-hydroxyacetophenone hydrochloride vs. other aminophenols in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists: 3'-Amino-2'-hydroxyacetophenone Hydrochloride vs. Traditional Aminophenols

As a Senior Application Scientist, this guide provides a comparative analysis of this compound against its simpler counterparts—the isomers of aminophenol (ortho, meta, and para). We will delve into the nuanced differences in their physicochemical properties, reactivity, and applications in modern organic synthesis, particularly in the construction of complex heterocyclic systems. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols.

Introduction: A Tale of Two Scaffolds

Aminophenols are a cornerstone of organic synthesis, serving as versatile precursors for pharmaceuticals, dyes, and polymers.[1][2] Their amphoteric nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a wide range of chemical transformations.[2] The isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol—offer distinct reactivity profiles based on the relative positions of their functional groups.

This guide introduces a more functionalized, yet highly valuable, member of this family: 3'-Amino-2'-hydroxyacetophenone . Often supplied as a hydrochloride salt for enhanced stability, this compound incorporates an acetyl group, fundamentally altering its electronic properties and synthetic potential.[3][4] It is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in asthma treatment.[3][4][5] This comparison will illuminate why a researcher might select this specialized reagent over more common aminophenols for specific synthetic targets.

Physicochemical Properties: The Impact of Structure and Salt Formation

The choice of a starting material often begins with its physical properties and stability. The aminophenol isomers exhibit notable differences, with the 2- and 4-isomers being prone to oxidation, often turning yellow-brown upon exposure to air and light.[2] In contrast, 3-aminophenol is significantly more stable under atmospheric conditions.[2]

The introduction of an acetyl group and the formation of a hydrochloride salt in this compound confer significant practical advantages.

  • Enhanced Stability : The hydrochloride salt protects the electron-rich amino group from oxidative degradation, a common issue with free aminophenols.[2] This ensures a longer shelf-life and greater consistency in reaction outcomes.

  • Improved Handling : The salt form is typically a stable, crystalline solid, making it easier to weigh and handle compared to the free base, which can be less stable.[6]

  • Solubility Profile : this compound exhibits good solubility in water and polar organic solvents like ethanol and methanol.[3][6] This can be advantageous for reactions conducted in these media. However, the free amine must often be liberated in situ by the addition of a base before it can act as a nucleophile.

Property2-Aminophenol3-Aminophenol4-Aminophenol3'-Amino-2'-hydroxyacetophenone HCl
Molecular Weight 109.13 g/mol 109.13 g/mol 109.13 g/mol 187.62 g/mol [3]
Appearance White needles, yellows on exposure[2]White prisms[2]White plates, darkens on exposure[2]White to off-white crystalline powder[3]
Melting Point 174 °C123 °C187 °C~180-185 °C[3]
Oxidative Stability LowHigh[2]LowHigh (as HCl salt)
Key Application Precursor for heterocycles, dyes[7]Stable intermediate for dyesPrecursor for Paracetamol[1]Intermediate for Pranlukast[4][5]

Comparative Reactivity & Mechanistic Insights

The synthetic utility of an aminophenol is dictated by the electronic interplay of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are both electron-donating and ortho, para-directing, activating the aromatic ring towards electrophilic substitution.[8] The introduction of an acetyl group (-COCH₃) in 3'-Amino-2'-hydroxyacetophenone fundamentally alters this electronic landscape. The acetyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature.

This structural difference creates distinct reactivity patterns, which we will explore in the context of key synthetic transformations.

G cluster_0 Reactivity Profile of 2-Aminophenol cluster_1 Reactivity Profile of 3'-Amino-2'-hydroxyacetophenone 2AP 2-Aminophenol 2AP_Ring Activated Ring (Ortho, Para-Directing) 2AP->2AP_Ring 2AP_NH2 Nucleophilic -NH2 2AP->2AP_NH2 2AP_OH Nucleophilic/Acidic -OH 2AP->2AP_OH Friedlander Quinoline Synthesis 2AP_Ring->Friedlander Friedländer/ Skraup type Schiff_Base_2AP Schiff Base Formation 2AP_NH2->Schiff_Base_2AP Forms Bidentate Ligands AHAP 3'-Amino-2'-hydroxyacetophenone AHAP_Ring Modulated Ring (Complex Directing Effects) AHAP->AHAP_Ring AHAP_NH2 Nucleophilic -NH2 AHAP->AHAP_NH2 AHAP_OH Chelating -OH AHAP->AHAP_OH AHAP_CO Electrophilic/Chelating C=O AHAP->AHAP_CO AHAP_Ring->Friedlander Schiff_Base_AHAP Schiff Base Formation AHAP_NH2->Schiff_Base_AHAP Forms Tridentate Ligands AHAP_OH->Schiff_Base_AHAP AHAP_CO->Schiff_Base_AHAP

Caption: Comparative reactivity of 2-Aminophenol vs. 3'-Amino-2'-hydroxyacetophenone.

Synthesis of Heterocycles: The Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11]

3'-Amino-2'-hydroxyacetophenone is an ideal substrate for this reaction. As a 2-aminoaryl ketone, it can directly participate in the condensation, with the acetyl group's carbonyl serving as the electrophilic site for cyclization. This provides a direct and efficient route to highly substituted quinolines, which are prevalent scaffolds in medicinal chemistry.[9][12]

Other Aminophenols , such as 2-aminophenol, lack the requisite ketone functionality to act as the "amino-ketone" component in a standard Friedländer synthesis. Instead, they are typically used in the Skraup synthesis , a related but distinct reaction where the aromatic amine reacts with glycerol, an oxidizing agent, and sulfuric acid.[13][14] The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to form the quinoline.[14][15] This process is often harsh and can lead to lower yields for sensitive substrates.

Advantage of 3'-Amino-2'-hydroxyacetophenone: It allows for a more controlled and direct entry into the quinoline scaffold via the Friedländer annulation, avoiding the harsh conditions of the Skraup synthesis.

Formation of Schiff Bases and Metal Complexes

Aminophenols are excellent precursors for Schiff base ligands, which are formed by the condensation of the amino group with an aldehyde or ketone.[7][16] These ligands are widely used in coordination chemistry and catalysis.[17]

  • 2-Aminophenol typically forms bidentate ligands, coordinating to a metal center through the imine nitrogen and the deprotonated phenolic oxygen.[7]

  • 3'-Amino-2'-hydroxyacetophenone offers a significant advantage here. After condensation with another amine to form a Schiff base, or by using its existing functional groups, it can act as a tridentate ligand . The metal can coordinate with the phenolic oxygen, the imine/amine nitrogen, and the carbonyl oxygen of the acetyl group. This ability to form more complex, multidentate ligands can lead to metal complexes with enhanced stability and novel catalytic or biological properties.[7]

Experimental Protocols & Data

To provide a practical comparison, we present detailed protocols for quinoline synthesis using both this compound and a traditional aminophenol.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a functionalized quinoline from this compound and dimedone, catalyzed by Methylene Blue under visible light, representing a modern, green chemistry approach.[18]

Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask, add this compound (1.0 mmol, 187.6 mg), dimedone (1.5 mmol, 210.3 mg), and Methylene Blue (1 mol%, 3.2 mg).

  • Solvent Addition: Add ethanol (3 mL) to the flask.

  • Neutralization: Add one equivalent of a non-nucleophilic base (e.g., triethylamine, 1.0 mmol, 0.14 mL) to liberate the free amine from its hydrochloride salt.

  • Irradiation: Place the flask under a white LED lamp (12 W) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate 3:2).

  • Work-up: Upon completion (typically 40-60 minutes), add water (10 mL) to the reaction mixture.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure quinoline derivative.

Caption: Experimental workflow for the Friedländer synthesis of quinolines.

Protocol 2: Skraup Synthesis of 8-Hydroxyquinoline

This protocol describes the traditional Skraup synthesis using o-aminophenol.[13]

Methodology:

  • Safety Note: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Reaction Setup: In a large (e.g., 1 L) three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add glycerol (60 g), o-aminophenol (20 g), and o-nitrophenol (13 g).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid (40 mL).

  • Heating: Gently heat the mixture. The reaction will become exothermic and begin to boil. Remove the heat source and moderate the reaction if it becomes too vigorous.

  • Reaction Time: Once the initial exothermic phase subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool. Carefully dilute with water (200 mL).

  • Neutralization: Slowly and with cooling, neutralize the acidic solution with concentrated sodium hydroxide solution until the pH is approximately 7.5-8. The product, 8-hydroxyquinoline, will precipitate.

  • Isolation & Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from ethanol.

Comparative Data
ReactionStarting AmineKey ReagentsConditionsTypical YieldKey Advantage/Disadvantage
Friedländer Annulation 3'-Amino-2'-hydroxyacetophenoneα-Methylene Ketone, CatalystMild (e.g., RT, visible light)[18]Good to Excellent (>85%)[18]Advantage: Mild, high atom economy, direct.
Skraup Synthesis o-AminophenolGlycerol, H₂SO₄, OxidantHarsh (High temp, strong acid)[13][14]Variable (14-60%)[15]Disadvantage: Harsh conditions, potential for side reactions.

Conclusion: Making the Right Choice

While simple aminophenols are workhorse reagents in organic synthesis, This compound offers a unique and powerful alternative for specific synthetic challenges.

  • Choose this compound when:

    • Your target is a highly substituted quinoline, and you desire a mild, direct synthetic route (Friedländer Annulation).

    • You need to construct a tridentate ligand for a metal complex with enhanced stability or specific catalytic properties.

    • Consistency and starting material stability are critical, leveraging the advantages of the hydrochloride salt.

  • Choose traditional aminophenols (e.g., 2-aminophenol) when:

    • You are performing a classic Skraup synthesis to produce simpler quinolines.

    • Your synthesis requires the formation of a simple bidentate Schiff base ligand.

    • Cost is a primary driver, and the subsequent reaction steps are tolerant of the potential impurities from less stable starting materials.

By understanding the distinct structural and electronic properties of these reagents, researchers can make more informed decisions, leading to more efficient, controlled, and successful synthetic outcomes.

References

Cross-validation of analytical methods for 3'-Amino-2'-hydroxyacetophenone hydrochloride impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Validation of Analytical Methods for 3'-Amino-2'-hydroxyacetophenone Hydrochloride Impurities

This guide provides a comprehensive framework for the cross-validation of analytical methods designed to quantify impurities in this compound. As a critical intermediate in the synthesis of pharmaceuticals like Pranlukast, an anti-asthmatic agent, ensuring the purity of this compound is paramount to drug safety and efficacy[1][2]. The control of impurities—whether they originate from the manufacturing process or arise from degradation—is a critical issue for healthcare manufacturers and is strictly governed by regulatory authorities[3][4].

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, grounded in established regulatory principles, to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous comparison guide. We will explore a common scenario: comparing a traditional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) method, demonstrating how to ensure that both procedures are fit for their intended purpose.

The Imperative of Impurity Profiling

This compound (CAS: 90005-55-3) is a cornerstone building block in organic synthesis[1][5]. Its synthesis pathway, often involving nitration and subsequent reduction of precursors like 2-hydroxy-5-chloroacetophenone, can introduce process-related impurities such as unreacted starting materials or reaction by-products[6]. Furthermore, the final compound may degrade under stress conditions like heat, light, or humidity, leading to degradation products. Regulatory bodies like the FDA and international standards such as the United States Pharmacopeia (USP) mandate that analytical procedures for detecting and quantifying these impurities must be validated to ensure they are accurate, precise, and reliable[4][7].

The Principle of Analytical Method Cross-Validation

Method validation demonstrates that an analytical procedure is suitable for its intended use[8]. Cross-validation is a specific component of this lifecycle, defined by the International Council for Harmonisation (ICH) as the process of demonstrating that two or more analytical procedures can be used for the same intended purpose[9]. This becomes necessary when:

  • A new method (e.g., UPLC) is introduced to replace an existing, validated method (e.g., HPLC).

  • Data from different analytical techniques (e.g., chromatography vs. spectroscopy) need to be compared.

  • Samples are analyzed at different laboratories, potentially using the same or different methods[10][11].

The objective is to ensure that the results are comparable and that any differences are within predefined, acceptable limits. The core validation characteristics that must be assessed, as outlined in ICH Q2(R2) and USP General Chapter <1225>, include specificity, linearity, accuracy, precision, and range[9][12][13].

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Evaluation & Comparison cluster_3 Phase 4: Conclusion & Reporting P1 Define Intended Purpose (Impurity Quantification) P2 Establish Acceptance Criteria (Based on ICH/USP Guidelines) P1->P2 P3 Select Methods for Comparison (e.g., HPLC vs. UPLC) P2->P3 E1 Prepare Identical Sample Sets (API spiked with Impurities at various levels) P3->E1 E2 Analyze Samples using Method A (Validated HPLC) E1->E2 E3 Analyze Samples using Method B (New UPLC) E1->E3 D1 Compare Key Validation Parameters (Accuracy, Precision, Specificity, etc.) E2->D1 E3->D1 D2 Statistical Analysis (e.g., t-test, F-test on results) D1->D2 D3 Results within Acceptance Criteria? D2->D3 C1 Methods are Interchangeable D3->C1 Yes C2 Investigate Discrepancies D3->C2 No C3 Final Validation Report C1->C3 C2->P2 Re-evaluate Criteria or Method Parameters

Caption: Workflow for cross-validating two analytical methods.

Comparative Case Study: HPLC vs. UPLC for Impurity Profiling

This section details a comparative study for the quantification of potential impurities in this compound. Ultra-Performance Liquid Chromatography (UPLC) is presented as a modern alternative to traditional HPLC, offering significant advantages in speed, resolution, and sensitivity, which are particularly beneficial for detecting trace-level impurities[14][15][16].

Rationale for Method Choice: Chromatographic methods are the gold standard for impurity analysis as they physically separate the main component (API) from its impurities, allowing for individual quantification[17].

  • HPLC is a robust and widely established technique.

  • UPLC utilizes columns with sub-2 µm particles, which provides higher efficiency, leading to sharper peaks, better resolution, and significantly shorter run times[15]. This reduction in analysis time improves throughput and reduces solvent consumption, making it a more cost-effective and environmentally friendly option[14][16].

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the analytical system is performing correctly before any samples are analyzed.

Hypothetical Impurities for Spiking Studies: To establish specificity, samples are spiked with known impurities. Based on the synthesis of the parent compound, we can postulate the following impurities:

  • Impurity A: 2-hydroxy-5-chloroacetophenone (Unreacted Starting Material)

  • Impurity B: 2-hydroxy-3-nitro-5-chloroacetophenone (Intermediate)

  • Impurity C: An oxidative degradation product (structure to be determined by techniques like LC-MS)[18].

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: Agilent 1100 Series HPLC or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 80% B

    • 18-22 min: 80% B

    • 22-22.1 min: 80% to 5% B

    • 22.1-27 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Prepare a solution containing the API and all known impurities.

    • Make five replicate injections.

    • Acceptance Criteria:

      • Tailing factor for the API peak: ≤ 2.0.

      • Theoretical plates for the API peak: ≥ 2000.

      • Resolution between the two closest eluting peaks: ≥ 1.5.

      • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method

  • Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent, with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-4.0 min: 2% to 75% B

    • 4.0-4.5 min: 75% B

    • 4.5-4.6 min: 75% to 2% B

    • 4.6-6.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Prepare a solution containing the API and all known impurities.

    • Make five replicate injections.

    • Acceptance Criteria:

      • Tailing factor for the API peak: ≤ 1.8.

      • Theoretical plates for the API peak: ≥ 10000.

      • Resolution between the two closest eluting peaks: ≥ 2.0.

      • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 1.5%.

Data Presentation: A Quantitative Comparison

The following table summarizes hypothetical data from the cross-validation study. The acceptance criteria are based on typical industry standards and regulatory guidelines[19][20].

Validation Parameter Acceptance Criteria HPLC Method Results UPLC Method Results Outcome
Analysis Time N/A (Performance Metric)~27 minutes~6 minutesUPLC is >4x faster[14][15]
Specificity No interference at the retention time of impurities. Resolution > 1.5.All impurity peaks baseline resolved from API and each other. Resolution (critical pair) = 1.9.All impurity peaks baseline resolved. Resolution (critical pair) = 3.2.Both Pass
Linearity (R²) ≥ 0.9950.99910.9996Both Pass
Range (% of Spec. Limit) 50% to 120%[12][19]50% - 150% (Validated)50% - 150% (Validated)Both Pass
Accuracy (% Recovery) 90.0% - 110.0%96.5% - 104.2%98.1% - 102.5%Both Pass
Precision (Repeatability, %RSD) ≤ 5.0%2.1%0.9%Both Pass
Intermediate Precision (%RSD) ≤ 7.0%3.5%1.8%Both Pass
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.025%0.008%Both Pass; UPLC more sensitive[15]
Robustness %RSD of results should not significantly change after minor variations.Passed (Flow rate ±5%, Temp ±2°C)Passed (Flow rate ±5%, Temp ±2°C)Both Pass

Interpretation of Results: Both the HPLC and UPLC methods meet the pre-established acceptance criteria for all validation parameters, demonstrating that they are accurate, precise, and specific for the intended purpose. The data confirms that the UPLC method provides significant advantages in terms of speed and sensitivity[16][21]. The improved resolution offered by UPLC provides a greater safety margin in separating potential new or unknown impurities. Based on this successful cross-validation, the UPLC method can be confidently implemented as a replacement for, or an alternative to, the HPLC method.

Impurity_Relationships cluster_impurities Potential Impurities API 3'-Amino-2'-hydroxy- acetophenone HCl I3 Impurity C (Degradation Product) API->I3 Degrades into Method Analytical Method (HPLC / UPLC) Method->API Quantifies I1 Impurity A (Starting Material) Method->I1 Separates & Quantifies I2 Impurity B (Process By-product) Method->I2 Separates & Quantifies Method->I3 Separates & Quantifies I1->API Synthesizes I2->API Forms alongside

References

A Senior Application Scientist's Guide to the Purification of 3-amino-2-hydroxyacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of key intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Amino-2-hydroxyacetophenone is a critical building block in the synthesis of several pharmaceuticals, and its purification is a crucial step in ensuring the quality of the final product. This guide provides an in-depth comparison of the two most common purification techniques for 3-amino-2-hydroxyacetophenone: recrystallization and column chromatography. We will delve into the scientific principles, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your specific needs.

The Importance of Purity: Understanding the Impurity Profile

The synthesis of 3-amino-2-hydroxyacetophenone, typically involving the reduction of a nitro precursor, can lead to a variety of impurities.[1] These can include:

  • Unreacted Starting Materials: Residual 2-hydroxy-3-nitroacetophenone.

  • Intermediates: Partially reduced species such as nitroso and hydroxylamine compounds.[2]

  • Side Products: Isomeric aminophenols or products from over-reduction.

  • Reagents and Catalysts: Residual reducing agents (e.g., tin salts) or catalysts (e.g., palladium on carbon).

The presence of these impurities can have a significant impact on the downstream reactions and the final API's quality. Therefore, an effective purification strategy is not just a recommendation but a necessity.

Purification Technique 1: Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. It is often the first choice for purification due to its simplicity and cost-effectiveness.[3]

Scientific Principle

The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures.

As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The impurities, being present in smaller amounts and having different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Experimental Protocol: Recrystallization of 3-amino-2-hydroxyacetophenone
  • Solvent Selection: Through small-scale trials, a suitable solvent or solvent mixture is identified. For 3-amino-2-hydroxyacetophenone, a mixture of petroleum ether and ethyl acetate (e.g., 1:3) has been reported to be effective.[4]

  • Dissolution: The crude 3-amino-2-hydroxyacetophenone is placed in an Erlenmeyer flask, and the minimum amount of the hot recrystallization solvent is added to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored compounds. The charcoal is then removed by hot filtration.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Visualization of the Recrystallization Workflow

G A Crude 3-amino-2-hydroxyacetophenone B Dissolve in minimum hot solvent A->B C Hot filtration (optional, if charcoal is used) B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure 3-amino-2-hydroxyacetophenone crystals H->I

Caption: Workflow for the purification of 3-amino-2-hydroxyacetophenone by recrystallization.

Purification Technique 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a solid stationary phase.[5] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Scientific Principle

In column chromatography, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica gel or alumina. The components of the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary phase. Less polar compounds have a weaker interaction with the polar stationary phase and are eluted faster with a non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and require a more polar mobile phase to be eluted. By collecting the eluent in fractions, the separated compounds can be isolated.

For aromatic amines like 3-amino-2-hydroxyacetophenone, which can interact strongly with the acidic silica gel, modifications to the mobile phase, such as the addition of a small amount of a basic solvent like triethylamine, may be necessary to improve the separation.[6]

Experimental Protocol: Column Chromatography of 3-amino-2-hydroxyacetophenone
  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of 3-amino-2-hydroxyacetophenone. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system is determined by thin-layer chromatography (TLC).

  • Column Packing: The column is carefully packed with a slurry of silica gel in the initial mobile phase to ensure a uniform packing, free of air bubbles.

  • Sample Loading: The crude 3-amino-2-hydroxyacetophenone is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and the eluent is collected in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: The composition of each fraction is monitored by TLC.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 3-amino-2-hydroxyacetophenone.

Visualization of the Column Chromatography Workflow

G A Prepare silica gel slurry and pack column B Dissolve crude product in minimal solvent A->B C Load sample onto the column B->C D Elute with appropriate mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure 3-amino-2-hydroxyacetophenone H->I

Caption: Workflow for the purification of 3-amino-2-hydroxyacetophenone by column chromatography.

Comparative Analysis: Recrystallization vs. Column Chromatography

The choice between recrystallization and column chromatography depends on several factors, including the nature and amount of impurities, the desired purity, the scale of the purification, and available resources.

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Typical Purity Good to excellent (>99% achievable)Very high (>99.5% achievable)
Typical Yield Moderate to high (can be lower due to solubility in mother liquor)Good to high (depends on separation efficiency)
Scalability Easily scalable to large quantitiesMore challenging to scale up
Cost Low (requires only solvent and basic glassware)Higher (requires adsorbent, large volumes of solvent, and specialized glassware)
Time Consumption Relatively fastMore time-consuming and labor-intensive
Impurity Removal Best for removing small amounts of impurities with different solubility profilesExcellent for separating complex mixtures and closely related compounds
Ease of Use Simple and straightforwardRequires more skill and experience

Discussion:

Recrystallization is often the preferred method for the final purification step, especially on a larger scale, as it is more economical and easier to perform. It is particularly effective when the crude product is already relatively pure and the impurities have significantly different solubilities than the desired compound. However, achieving high yields can be challenging, as some of the product will inevitably remain dissolved in the mother liquor.

Column chromatography, on the other hand, offers superior separation power and is the method of choice for purifying complex mixtures or for isolating a product from impurities with similar properties. While it is more expensive and time-consuming, it can often provide a higher purity product. For the purification of aromatic amines like 3-amino-2-hydroxyacetophenone, which can exhibit strong interactions with the stationary phase, careful optimization of the mobile phase is crucial for a successful separation.[6]

In many cases, a combination of both techniques is employed. Column chromatography can be used for an initial purification to remove the bulk of the impurities, followed by recrystallization of the partially purified product to obtain a highly pure crystalline solid.

Conclusion

Both recrystallization and column chromatography are valuable techniques for the purification of 3-amino-2-hydroxyacetophenone. The optimal choice depends on a careful consideration of the specific requirements of the project. For large-scale production where cost and efficiency are major drivers, a well-optimized recrystallization process is often the most practical approach. For research and development, where the highest possible purity is required and the scale is smaller, column chromatography provides a powerful tool for obtaining analytically pure material. A thorough understanding of the principles and practical aspects of both techniques, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and achieve the desired purity for this critical pharmaceutical intermediate.

References

The Optimal Route to a Key Pharmaceutical Intermediate: A Cost-Effectiveness Analysis of 3-Amino-2-Hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates is a critical determinant of the final product's cost and accessibility. 3-Amino-2-hydroxyacetophenone, a vital precursor for the anti-asthmatic drug Pranlukast, is no exception. The selection of a synthesis method for this compound directly impacts production efficiency, scalability, and environmental footprint. This guide provides a comprehensive evaluation of the most prominent synthetic routes to 3-amino-2-hydroxyacetophenone, offering a comparative analysis of their cost-effectiveness based on experimental data and process parameters.

Executive Summary: A Comparative Overview

The synthesis of 3-amino-2-hydroxyacetophenone can be approached through several distinct pathways, each with its own set of advantages and disadvantages. This guide will delve into the specifics of five major routes:

  • The Classic Route: Catalytic Hydrogenation: A well-established method involving the reduction of a nitro precursor.

  • The Green Alternative: Multi-Enzyme Biosynthesis: A modern, environmentally conscious approach utilizing biocatalysts.

  • The Multi-Step Chemical Approach: From 2-Aminophenol: A route involving a series of classical organic transformations.

  • The Rearrangement Pathway: From Halogenated Phenols via Fries Rearrangement: A synthesis strategy centered around a key intramolecular acylation reaction.

  • The High-Tech Solution: Microchannel Reactor Synthesis: A continuous-flow method promising enhanced efficiency and safety.

The following table provides a high-level comparison of these methods, which will be substantiated with detailed analysis in the subsequent sections.

Synthesis MethodStarting Material(s)Key AdvantagesKey DisadvantagesEstimated Cost-Effectiveness
Catalytic Hydrogenation 2-Hydroxy-3-nitroacetophenoneHigh yields, well-established technologyUse of flammable hydrogen gas, precious metal catalystsModerate to High
Multi-Enzyme Biosynthesis m-NitroacetophenoneEnvironmentally friendly, mild reaction conditionsLower product concentration, potential high enzyme costPotentially High (with enzyme recycling)
From 2-Aminophenol 2-Aminophenol, Acetic Anhydride, NBSInexpensive starting materialMulti-step, potential for hazardous reagentsModerate
Fries Rearrangement p-Chlorophenol/p-BromophenolUtilizes readily available starting materialsHarsh reaction conditions (Lewis acids), potential for side productsModerate
Microchannel Reactor 2-Hydroxy-5-chloroacetophenoneHigh safety, continuous production, high yield and purityHigh initial capital investmentHigh (at scale)

Method 1: The Classic Route - Catalytic Hydrogenation of 2-Hydroxy-3-nitroacetophenone

This is one of the most direct and commonly employed methods for the synthesis of 3-amino-2-hydroxyacetophenone. The core of this process is the reduction of the nitro group in 2-hydroxy-3-nitroacetophenone to an amine.

Reaction Pathway

2-Hydroxy-3-nitroacetophenone 2-Hydroxy-3-nitroacetophenone 3-Amino-2-hydroxyacetophenone 3-Amino-2-hydroxyacetophenone 2-Hydroxy-3-nitroacetophenone->3-Amino-2-hydroxyacetophenone H₂, Catalyst (Pt/C or Pd/C) Ethanol, 25°C, 50 psi cluster_0 Cofactor Regeneration cluster_1 Main Synthesis Pathway Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADP+ NADP+ NADPH NADPH NADP+->NADPH NADPH->NADP+ m-Nitroacetophenone m-Nitroacetophenone 3-Hydroxyaminoacetophenone 3-Hydroxyaminoacetophenone m-Nitroacetophenone->3-Hydroxyaminoacetophenone nbzA (NADPH dependent) 3-Amino-2-hydroxyacetophenone 3-Amino-2-hydroxyacetophenone 3-Hydroxyaminoacetophenone->3-Amino-2-hydroxyacetophenone habA Reagent A Reagent A Pump A Pump A Reagent A->Pump A Mixer Mixer Pump A->Mixer Microchannel Reactor Microchannel Reactor Mixer->Microchannel Reactor Controlled T, P Reagent B Reagent B Pump B Pump B Reagent B->Pump B Pump B->Mixer Product Collection Product Collection Microchannel Reactor->Product Collection Purification Purification Product Collection->Purification

Structural activity relationship of ortho-aminophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Ortho-Aminophenol Derivatives for Researchers and Drug Development Professionals

Introduction: The Versatility of the Ortho-Aminophenol Scaffold

Ortho-aminophenol, a simple aromatic compound featuring adjacent amino and hydroxyl groups, represents a privileged scaffold in medicinal chemistry. Its inherent structural features—hydrogen bond donor and acceptor sites, and a reactive aromatic ring—make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds and other derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for designing novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of ortho-aminophenol derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of ortho-aminophenol derivatives can be finely tuned by modifying three key positions: the aromatic ring, the amino group, and the hydroxyl group.

  • Aromatic Ring Substitutions: The introduction of various substituents onto the benzene ring significantly impacts the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

  • Amino and Hydroxyl Group Modifications: These functional groups are often crucial for binding to target receptors or for the compound's antioxidant properties. Their modification, such as through acylation or alkylation, can drastically alter the biological profile.

SAR for Antimicrobial Activity

The antimicrobial potency of ortho-aminophenol derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. Generally, the introduction of electron-withdrawing groups tends to enhance antimicrobial activity.

A key observation is the role of halogens. For instance, the presence of a chlorine or bromine atom on the aromatic ring often leads to a significant increase in antibacterial and antifungal efficacy. This is attributed to the increased lipophilicity of the molecule, which facilitates its passage through microbial cell membranes. Furthermore, the electronic effect of halogens can modulate the acidity of the phenolic proton, potentially influencing interactions with microbial enzymes.

Another important factor is the presence of a nitro group. Derivatives bearing a nitro group have shown potent activity against a range of bacteria and fungi. The strong electron-withdrawing nature of the nitro group is believed to be responsible for this enhanced activity.

Comparative Antimicrobial Activity Data

Compound/DerivativeModificationTest OrganismActivity (MIC in µg/mL)
Parent o-aminophenol UnsubstitutedS. aureus>500
Derivative A 4-Chloro substitutionS. aureus62.5
Derivative B 4-Nitro substitutionS. aureus31.25
Derivative C 4-Methyl substitutionS. aureus250
Derivative D 5-Chloro substitutionE. coli125
Derivative E 4,6-Dichloro substitutionE. coli50

Note: The data presented are representative values collated from various studies for illustrative purposes.

SAR for Anticancer Activity

In the context of anticancer activity, the SAR of ortho-aminophenol derivatives often revolves around their ability to induce apoptosis or inhibit specific enzymes involved in cancer progression. Modifications that increase the compound's ability to interact with cellular targets are key.

The introduction of bulky aromatic or heterocyclic moieties through the amino or hydroxyl group can lead to compounds with significant cytotoxic effects against various cancer cell lines. For example, Schiff base derivatives of ortho-aminophenols, formed by condensing the amino group with an aldehyde, have been extensively studied for their anticancer properties. The nature of the aldehyde used for condensation plays a crucial role in determining the cytotoxicity.

Furthermore, the substitution pattern on the ortho-aminophenol ring itself continues to be a critical determinant of activity. Electron-donating groups, in some cases, have been shown to enhance cytotoxicity, contrasting with the trend observed for antimicrobial activity. This highlights the target-specific nature of SAR.

Comparative Cytotoxicity Data

Compound/DerivativeModificationCancer Cell LineActivity (IC50 in µM)
Parent o-aminophenol UnsubstitutedMCF-7>100
Derivative F Schiff base with salicylaldehydeMCF-715.2
Derivative G Schiff base with cinnamaldehydeMCF-78.5
Derivative H 4-Methoxy substitutionHeLa25.8
Derivative I N-acetylationHeLa>100

Note: The data presented are representative values collated from various studies for illustrative purposes.

SAR for Antioxidant Activity

The antioxidant activity of phenolic compounds, including ortho-aminophenols, is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key factor determining the antioxidant potential.

The SAR for antioxidant activity is therefore heavily dependent on substituents that can stabilize this radical through resonance or inductive effects. Electron-donating groups, such as methoxy (-OCH3) or alkyl groups, in the ortho and para positions relative to the hydroxyl group, generally increase antioxidant activity. This is because they can delocalize the unpaired electron of the phenoxyl radical, making the parent molecule a more effective radical scavenger.

Conversely, electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), tend to decrease antioxidant activity by destabilizing the phenoxyl radical. The presence of the ortho-amino group also contributes to the antioxidant activity through hydrogen bonding and by participating in the stabilization of the radical.

Comparative Antioxidant Activity Data (DPPH Scavenging)

Compound/DerivativeModificationActivity (IC50 in µM)
Parent o-aminophenol Unsubstituted45.3
Derivative J 4-Methoxy substitution22.1
Derivative K 4-Nitro substitution89.7
Derivative L 3-Methyl substitution35.6
Ascorbic Acid (Standard) -18.2

Note: The data presented are representative values collated from various studies for illustrative purposes.

Visualizing SAR Principles and Workflows

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core Ortho-Aminophenol Core Scaffold Mod Chemical Modification (e.g., Substitution, Acylation) Core->Mod Lib Library of Derivatives Mod->Lib Screen Primary Screening (e.g., Antimicrobial, Cytotoxicity) Lib->Screen Dose Dose-Response (IC50 / MIC Determination) Screen->Dose Mech Mechanism of Action Studies Dose->Mech SAR SAR Analysis Mech->SAR Opt Lead Optimization SAR->Opt New New Design Iteration Opt->New New->Mod

Caption: A generalized workflow for the development of ortho-aminophenol derivatives.

Antioxidant_Mechanism cluster_0 Radical Scavenging by a Phenolic Antioxidant (ArOH) ArOH Ortho-Aminophenol Derivative (ArOH) ArO_dot Phenoxyl Radical (ArO•) ArOH->ArO_dot + R• R_dot Free Radical (R•) RH Scavenged Molecule (RH) R_dot->RH + H• from ArOH Stabilized Resonance Stabilized Radical ArO_dot->Stabilized stabilization by substituents

Caption: Mechanism of free radical scavenging by ortho-aminophenol derivatives.

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (vehicle)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 100 µL of broth to each well.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum suspension standardized to a 0.5 McFarland standard.

  • Dilute the inoculum and add a standardized volume to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: A step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

The ortho-aminophenol scaffold is a proven platform for the development of new therapeutic agents. The SAR studies consistently demonstrate that targeted modifications to the aromatic ring and the amino/hydroxyl groups can significantly enhance biological activity. For antimicrobial applications, electron-withdrawing groups and halogens are often beneficial, while for antioxidant purposes, electron-donating groups are preferred. The SAR for anticancer activity is more complex and target-dependent, with bulky substituents and heterocyclic rings showing promise. Future research should focus on synthesizing novel derivatives with improved potency and reduced toxicity, exploring their mechanisms of action at a molecular level, and leveraging computational tools for more rational drug design. The protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of ortho-aminophenol derivatives.

Safety Operating Guide

Navigating the Safe Handling of 3'-Amino-2'-hydroxyacetophenone hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3). Moving beyond mere compliance, we delve into the rationale behind these procedures to empower you with a comprehensive understanding of risk mitigation when working with this valuable research compound.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, often appearing as a yellow-orange powder.[1] While its toxicological properties have not been exhaustively investigated, current data indicates specific hazards that demand rigorous control measures.[2]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some sources classify this compound as harmful through multiple exposure routes.[4]

Hazard Summary Table:

Hazard ClassificationGHS StatementsPrimary Routes of Exposure
Skin Irritation (Category 2)H315: Causes skin irritation[1][3]Dermal
Eye Irritation (Category 2)H319: Causes serious eye irritation[3]Ocular
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation[3]Inhalation

Given these hazards, a thorough risk assessment is the foundational step before any handling of the material. This involves evaluating the quantity of the compound being used, the duration of the procedure, and the potential for dust or aerosol generation. All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[4]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Core PPE Requirements:

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[2][3] In situations with a higher risk of splashing or dust generation, a face shield worn over safety goggles provides an additional layer of protection.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[2] For prolonged handling, consult a glove manufacturer's chemical resistance guide. Use proper glove removal technique to avoid contaminating your skin.[2]

  • Body Protection: A laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of contamination, consider impervious or flame-resistant clothing.[3]

  • Respiratory Protection: To prevent the inhalation of dust, work should be conducted in a chemical fume hood.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is required. For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2]

Workflow for Donning and Doffing PPE

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly closed to prevent moisture ingress and contamination.[1][3] The storage area should be clearly labeled.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Weighing: To minimize dust generation, weigh the solid compound carefully within the fume hood. Use a draft shield if necessary.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction: Conduct all reactions within the fume hood. Ensure that any reaction vessels are appropriately secured.

  • Post-Procedure: After handling, decontaminate all surfaces and equipment.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.

  • Container Labeling: Ensure waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain.[2]

Chemical Waste Disposal Pathway

Disposal_Pathway Start Waste Generation (Solid & Liquid) Collect Collect in Labeled, Sealed Containers Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Arrange Pickup by Licensed Disposal Service Store->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.